Selinan
Descripción
Propiedades
Número CAS |
30824-81-8 |
|---|---|
Fórmula molecular |
C15H28 |
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C15H28/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h11-14H,5-10H2,1-4H3 |
Clave InChI |
DYEQPYSFRWUNNV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2(C1CC(CC2)C(C)C)C |
Origen del producto |
United States |
Foundational & Exploratory
The Pervasive Presence of Selinane Sesquiterpenes in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of selinane sesquiterpenes, a significant class of bicyclic sesquiterpenoids with a characteristic decalin core. Renowned for their structural diversity and promising biological activities, these compounds are of considerable interest to the scientific community, particularly in the fields of natural product chemistry and drug discovery. This document summarizes their primary origins, presents quantitative data on their occurrence, details experimental protocols for their isolation, and illustrates their biosynthetic pathway.
Principal Natural Sources of Selinane Sesquiterpenes
Selinane sesquiterpenes are predominantly found in marine and terrestrial organisms, with marine brown algae and fungi being the most prolific producers. To a lesser extent, they are also present in certain terrestrial plants and liverworts.
Marine Brown Algae: The genus Dictyopteris, a type of brown algae, is a well-documented and rich source of selinane sesquiterpenes.[1][2][3][4][5] Notably, Dictyopteris divaricata has been extensively studied, yielding a variety of selinane derivatives, including brominated forms.[1][3][6][7][8][9]
Fungi: A diverse array of fungi, including endophytic and wood-rotting species, are known to produce selinane and structurally related eudesmane (B1671778) sesquiterpenoids.[10][11][12][13][14][15][16][17][18] Endophytic fungi, which reside within the tissues of living plants, represent a particularly promising and underexplored source of novel bioactive compounds.[11][12][13][14][18]
Terrestrial Plants: While not as common as in marine algae and fungi, selinane sesquiterpenes have been isolated from various terrestrial plants. These compounds often contribute to the plant's essential oils and can exhibit a range of biological activities.
Liverworts: These early diverging land plants are known to produce a unique array of secondary metabolites, including sesquiterpenoids. While less common than other sources, some liverwort species have been reported to contain selinane-type compounds.
Quantitative Distribution of Selinane Sesquiterpenes
The concentration and diversity of selinane sesquiterpenes can vary significantly depending on the source organism, its geographical location, and environmental conditions. The following tables summarize the quantitative data available from key studies.
| Source Organism | Compound | Yield/Concentration | Reference |
| Dictyopteris divaricata | α-Selinene | Not specified | [1][3] |
| β-Selinene | Not specified | [1][3] | |
| 1-Bromoselin-4(14),11-diene | Not specified | [1][3] | |
| 9-Bromoselin-4(14),11-diene | Not specified | [1][3] | |
| β-Dictyopterol | Not specified | [1][3] | |
| Cyperusol C | Not specified | [1][3] |
Note: Specific yield percentages are often not reported in initial isolation papers; however, the EtOAc-soluble fraction from which these compounds were isolated was 90 g from 2 kg of dried alga.[1]
Experimental Protocols
The isolation and characterization of selinane sesquiterpenes involve a series of well-established phytochemical techniques. Below are detailed methodologies for their extraction from marine algae and fungi.
Extraction and Isolation from Marine Brown Algae (Dictyopteris divaricata)
1. Extraction:
-
Dried and powdered algal material (e.g., 2 kg of D. divaricata) is extracted with a 1:1 (v/v) mixture of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) at room temperature.[1]
-
The resulting extract is concentrated under reduced pressure.
-
The concentrated extract is then partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O).[1]
-
The EtOAc-soluble fraction, containing the sesquiterpenes, is collected and dried.[1]
2. Isolation:
-
The crude EtOAc extract is subjected to silica (B1680970) gel column chromatography.
-
A gradient elution system is employed, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate.[1]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds of interest are further purified using repeated silica gel column chromatography and may be subjected to preparative TLC or high-performance liquid chromatography (HPLC) to yield pure compounds.[1]
3. Structure Elucidation:
-
The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:
Extraction and Isolation from Fungal Cultures
1. Fermentation and Extraction:
-
The selected fungal strain is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
For liquid cultures, the mycelium is separated from the broth by filtration. Both the mycelium and the broth are typically extracted.
-
The mycelium is extracted with a solvent such as methanol or acetone.
-
The culture broth is extracted with an immiscible organic solvent like ethyl acetate.
-
For solid cultures, the entire culture is extracted with a suitable organic solvent.
2. Isolation and Purification:
-
The crude extracts are concentrated and subjected to a similar chromatographic purification scheme as described for marine algae, involving silica gel column chromatography, preparative TLC, and HPLC.
3. Characterization:
-
Structural elucidation is carried out using the same spectroscopic methods (MS and NMR) as for compounds isolated from marine sources.
Biosynthesis of Selinane Sesquiterpenes
The biosynthesis of selinane sesquiterpenes follows the general pathway for terpenoid synthesis, originating from the cyclization of farnesyl pyrophosphate (FPP).
Caption: Biosynthetic pathway of selinane sesquiterpenes.
The initial steps involve the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase then catalyzes the crucial cyclization of FPP. This typically proceeds through a germacrene A cationic intermediate, which undergoes a further cyclization and rearrangement to form the characteristic eudesmane cation. A final rearrangement of the eudesmane cation leads to the selinane skeleton. This core structure can then be further modified by various enzymes to introduce functional groups such as hydroxyls, carbonyls, and halogens, leading to the vast diversity of naturally occurring selinane sesquiterpenes.[19][20]
Biological Activities and Signaling Pathways
Selinane sesquiterpenes and related eudesmane-type compounds have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[21][22] While specific signaling pathways for many selinane sesquiterpenes are still under investigation, the activities of structurally similar sesquiterpenes often involve the modulation of key cellular signaling pathways.
Caption: General workflow of selinane sesquiterpene bioactivity.
For instance, the anti-inflammatory activity of many sesquiterpenes is attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[22] Their cytotoxic effects against cancer cell lines are often mediated through the induction of apoptosis. The antimicrobial properties involve the disruption of microbial cell integrity or key metabolic processes. Further research is required to elucidate the specific molecular targets and signaling pathways for individual selinane sesquiterpenes.
References
- 1. mdpi.com [mdpi.com]
- 2. Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: Catalytic promiscuity and cyclization of farnesyl pyrophosphate geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpenes from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gamma-selinene synthase catalyzes the first step of dihydroagarofuran sesquiterpene alkaloid biosynthesis in Tripterygium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Brominated Selinane Sesquiterpenes from the Marine Brown Alga Dictyopteris divaricata | Semantic Scholar [semanticscholar.org]
- 9. Brominated Selinane Sesquiterpenes from the Marine Brown Alga Dictyopteris divaricata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel pathway for sesquiterpene biosynthesis from Z,Z-farnesyl pyrophosphate in the wild tomato Solanum habrochaites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sesquiterpenes from cultures of the fungus Phellinus igniarius and their Cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guaiane sesquiterpenes and isopimarane diterpenes from an endophytic fungus Xylaria sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stereochemistry of the Selinane trans-Decalin Moiety
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Selinane-type sesquiterpenoids are a large class of natural products characterized by a bicyclo[4.4.0]decane (decalin) carbon skeleton. The stereochemical configuration of this core, particularly the rigid trans-fused decalin moiety, is fundamental to the molecule's three-dimensional structure and, consequently, its biological activity. This technical guide provides a comprehensive overview of the stereochemical features of the selinane trans-decalin system. It covers the conformational rigidity, the stereochemical implications of substituents, and the key experimental protocols used for unambiguous structure elucidation. Quantitative data from spectroscopic analyses are summarized, and logical workflows for stereochemical determination are presented to aid researchers in the field.
Introduction to the Selinane trans-Decalin Core
The decalin system consists of two fused cyclohexane (B81311) rings. The fusion can be either cis or trans, leading to diastereomers with markedly different conformational properties.[1][2] The selinane and eudesmane (B1671778) classes of sesquiterpenoids are prominent examples found in nature, featuring this decalin core.[3][4] This guide focuses on the trans-decalin moiety, which is characterized by the two hydrogen atoms at the bridgehead carbons (C5 and C10 in the standard selinane numbering) being on opposite sides of the ring system.[1][5]
A defining feature of the trans-decalin system is its conformational rigidity. Unlike cis-decalin, which can undergo ring inversion, the trans-isomer is "locked" in a rigid chair-chair conformation.[1][5][6] This conformational locking is because a ring flip would require the bridgehead substituents to span between two axial positions, which is sterically impossible in a six-membered ring.[2][6] This rigidity makes the trans-decalin framework a predictable and stable scaffold in natural products and a valuable target in synthetic chemistry and drug design. The trans isomer is also thermodynamically more stable than the cis isomer by approximately 2 kcal/mol, primarily due to the avoidance of unfavorable nonbonded interactions present in the concave structure of cis-decalin.[1][5]
Stereochemical Determination: Key Experimental Protocols
The unambiguous determination of the relative and absolute stereochemistry of the selinane trans-decalin core relies on a combination of powerful analytical techniques. The most crucial of these are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of molecules in solution. For selinane derivatives, a suite of 1D and 2D NMR experiments is employed to first establish the planar structure and then define the relative configuration.
Detailed Protocol for Stereochemical Elucidation via NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified selinane derivative in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). The choice of solvent can sometimes influence the resolution of key signals. Ensure the sample is free of particulate matter.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, multiplicities (coupling patterns), and integrals of all protons. In trans-decalin systems, the rigid conformation leads to distinct chemical shifts for axial and equatorial protons.
-
¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon signals. Use Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR for Connectivity (COSY and HMBC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is essential for tracing out the spin systems within each cyclohexane ring of the decalin core.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is critical for piecing together the entire carbon skeleton, especially for connecting quaternary carbons (like C-5 and C-10) to the rest of the molecule.
-
-
2D NMR for Relative Stereochemistry (NOESY/ROESY):
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for determining relative stereochemistry.[7] The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[8][9] In a rigid trans-decalin system, NOE correlations are particularly informative. Key correlations that establish the trans-fusion and the orientation of substituents are typically 1,3-diaxial interactions. For example, an NOE between an axial methyl group and other axial protons on the same face of the molecule provides definitive proof of their relative orientation.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (molecular weight ~700-1200 Da), the standard NOE effect can be close to zero, making NOESY experiments ineffective.[8][10] In such cases, ROESY is used, as the ROE is always positive regardless of molecular size and provides the same through-space proximity information.[8][10]
-
Single-Crystal X-ray Crystallography
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of both relative and absolute stereochemistry.[11] It generates a precise three-dimensional map of the atomic coordinates in the crystal lattice.[11]
Generalized Protocol for X-ray Crystallography:
-
Crystallization: The primary challenge is to grow a high-quality single crystal. This is often achieved by slow evaporation of a solvent from a concentrated solution of the pure compound. Common solvent systems include methanol, ethanol, acetone, ethyl acetate, and hexane, or mixtures thereof.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal motion and then irradiated with a monochromatic X-ray beam (e.g., from a Cu Kα or Mo Kα source).[11] The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is recorded by a detector.[11]
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[11] This map is then refined to best fit the experimental data, ultimately yielding the precise coordinates of each atom in the molecule. For determining absolute configuration, the anomalous dispersion effect from heavier atoms in the molecule or a derivative is used, often summarized by the Flack parameter.
Quantitative Stereochemical Data
Spectroscopic data provide quantitative measures that define the stereochemistry of the selinane trans-decalin core. NMR chemical shifts (δ) and coupling constants (J) are particularly sensitive to the geometric arrangement of atoms. The table below presents representative ¹H and ¹³C NMR data for a generic selinane trans-decalin scaffold, highlighting key signals for stereochemical assignment.
| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key NOESY Correlations for Stereochemistry |
| H-5 (axial) | 1.0 - 1.5 | 40 - 50 (C-5) | H-14 (axial Me), H-1α, H-7α, H-9α |
| H-10 (bridgehead) | N/A | 35 - 45 (C-10) | N/A |
| H₃-14 (angular Me) | 0.7 - 1.0 | 15 - 25 (C-14) | H-5, H-8β, H-6β |
| H₃-15 (on C-4) | 0.8 - 1.2 | 20 - 30 (C-15) | H-5, H-3β, H-6β |
| H-7 (on isoprop.) | 1.5 - 2.2 | 30 - 40 (C-7) | H-8α/β, H-11, H-12, H-13 |
Note: Data are generalized. Actual values are highly dependent on the specific substitution pattern of the selinane derivative.
Visualization of Stereochemical Analysis Workflow
The logical process for determining the stereochemistry of a novel selinane derivative can be visualized as a workflow. This process starts from basic molecular formula determination and progresses through connectivity analysis to the final 3D structural assignment.
Caption: Workflow for the stereochemical elucidation of selinane sesquiterpenoids.
Conclusion
The stereochemistry of the selinane trans-decalin moiety is a critical determinant of its chemical and biological properties. Its rigid, conformationally locked chair-chair structure provides a stable and predictable molecular scaffold. A systematic application of modern analytical techniques, particularly multi-dimensional NMR spectroscopy and single-crystal X-ray diffraction, allows for the unambiguous assignment of both relative and absolute configurations. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the isolation, synthesis, and biological evaluation of this important class of natural products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. University of Ottawa NMR Facility Blog: NOESY vs ROESY for Large Molecules. [u-of-o-nmr-facility.blogspot.com]
- 11. benchchem.com [benchchem.com]
Unveiling the Pharmacological Potential of Brominated Selinane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated selinane derivatives, a class of sesquiterpenoids, represent an intriguing area of natural product chemistry with largely untapped pharmacological potential. Primarily isolated from marine organisms, particularly the brown alga Dictyopteris divaricata, these compounds possess a unique chemical architecture that warrants investigation for various therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological properties of two key brominated selinane derivatives: 1-bromoselin-4(14),11-diene and 9-bromoselin-4(14),11-diene . Due to the limited direct pharmacological data on these specific compounds, this document also contextualizes their potential activities by examining related compounds from the same source and outlines standard experimental protocols for their future evaluation.
Core Compounds and Their Origin
Two novel brominated selinane sesquiterpenes have been identified from the marine brown alga Dictyopteris divaricata.[1] Their structures were elucidated through detailed spectroscopic analysis.[1]
Pharmacological Properties: An Overview
Direct pharmacological studies on 1-bromoselin-4(14),11-diene and 9-bromoselin-4(14),11-diene are currently limited in the published literature. However, insights into their potential bioactivities can be inferred from studies on other sesquiterpenes isolated from Dictyopteris divaricata and the broader class of brominated natural products.
Cytotoxicity
A significant finding is the general lack of potent cytotoxic activity among sesquiterpenes isolated from Dictyopteris divaricata. Multiple studies have reported that various cadinane (B1243036) and norsesquiterpenes from this alga were inactive against a range of human cancer cell lines.
Table 1: Cytotoxicity Data for Sesquiterpenes from Dictyopteris divaricata
| Compound Class | Cancer Cell Lines Tested | Result (IC50) | Reference |
| Cadinane Sesquiterpenes | A549 (lung), BGC-823 (stomach), MCF-7 (breast), Bel7402 (hepatoma), HCT-8 (colon) | Inactive | [2] |
| Norsesquiterpenes | A549 (lung), BGC-823 (stomach), MCF-7 (breast), Bel7402 (hepatoma), HCT-8 (colon) | > 10 µg/mL | [3] |
| Minor Sesquiterpenes with New Carbon Skeletons | Several human cancer cell lines | > 10 µg/mL | [4] |
This consistent lack of cytotoxicity for related compounds from the same organism suggests that 1-bromoselin-4(14),11-diene and 9-bromoselin-4(14),11-diene may also exhibit low toxicity to cancer cells. However, direct testing is necessary to confirm this hypothesis.
Potential Anti-inflammatory and Anti-adipogenesis Activity
While specific data on brominated selinanes is unavailable, extracts from Dictyopteris divaricata have demonstrated other biological activities. For instance, an extract of this alga was found to attenuate adipogenesis in 3T3-L1 preadipocytes, suggesting a potential role in lipid metabolism regulation.[5] Furthermore, sesquiterpenes from various natural sources are known to possess anti-inflammatory properties.[6][7] These findings provide a rationale for investigating the anti-inflammatory and anti-adipogenic potential of brominated selinane derivatives.
Experimental Protocols
To facilitate further research into the pharmacological properties of brominated selinane derivatives, the following are detailed methodologies for key experiments.
Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The brominated selinane derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the brominated selinane derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Methodology:
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The brominated selinane derivatives are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental Workflows and Logical Relationships
To provide a clear understanding of the experimental processes and logical connections, the following diagrams are presented using the DOT language.
Caption: Workflow for determining the cytotoxicity of brominated selinane derivatives using the MTT assay.
Caption: Workflow for assessing the anti-inflammatory activity via nitric oxide inhibition.
Caption: Logical relationship for the pharmacological evaluation of brominated selinane derivatives.
Conclusion and Future Directions
The pharmacological properties of brominated selinane derivatives from Dictyopteris divaricata remain a nascent field of study. Current evidence, based on related compounds from the same source, suggests a low potential for cytotoxicity. However, their structural uniqueness and the known bioactivities of other sesquiterpenes and brominated natural products point towards a promising avenue for discovering novel anti-inflammatory and other therapeutic agents. The experimental protocols and logical frameworks provided in this guide are intended to serve as a robust starting point for researchers to systematically investigate the pharmacological profile of these intriguing marine natural products. Future research should focus on the isolation or synthesis of larger quantities of these compounds to enable comprehensive in vitro and in vivo testing, ultimately elucidating their mechanism of action and therapeutic potential.
References
- 1. Brominated Selinane Sesquiterpenes from the Marine Brown Alga Dictyopteris divaricata [agris.fao.org]
- 2. Cadinane sesquiterpenes from the brown alga Dictyopteris divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norsesquiterpenes from the brown alga Dictyopteris divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Brown Algae Dictyopteris divaricata Attenuates Adipogenesis by Modulating Adipocyte Differentiation and Promoting Lipolysis through Heme Oxygenase-1 Activation in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Potent Biological Activities of Selinane Sesquiterpenoids from Marine Brown Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Marine brown algae, particularly species from the genus Dictyopteris, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, selinane-type sesquiterpenoids have garnered significant attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of selinane compounds isolated from these marine organisms, with a focus on their cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental methodologies and an exploration of the underlying signaling pathways are presented to facilitate further research and drug development endeavors.
Overview of Selinane Compounds from Marine Brown Algae
Selinane sesquiterpenoids are bicyclic compounds characterized by a decahydronaphthalene (B1670005) core. A variety of these compounds have been isolated from the brown alga Dictyopteris divaricata, including α-selinene, β-selinene, β-dictyopterol, and cyperusol C, alongside unique brominated derivatives such as 1-bromoselin-4(14),11-diene and 9-bromoselin-4(14),11-diene.[1] The structural diversity of these compounds contributes to their wide range of biological activities.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of selinane compounds and related extracts from marine brown algae. It is important to note that much of the research has focused on crude extracts or fractions, and data on purified selinane compounds remains an active area of investigation.
Table 1: Cytotoxic Activity of Selinane-Containing Extracts and Compounds
| Algal Species | Extract/Compound | Cell Line(s) | IC50 Value | Reference(s) |
| Dictyota dichotoma | Dichloromethane extract | HEp-2 | 16.3 ± 0.3 µg/mL | [2] |
| Padina gymnospora | Dichloromethane extract | K562 | 14.9 ± 0.7 µg/mL | [2] |
| Padina gymnospora | Chloroform (B151607) extract | K562 | 15.5 ± 0.7 µg/mL | [2] |
| Lobophora australis | Methanol (B129727) extract | KB | 21.11 ± 0.39 µg/mL | [3] |
Table 2: Anti-Inflammatory Activity of Brown Algae-Derived Compounds
| Algal Species | Extract/Compound | Assay | IC50 Value | Reference(s) |
| Eisenia bicyclis | Ethanolic Extract | Nitric Oxide (NO) Production Inhibition in RAW 264.7 cells | - | This extract showed significant inhibition of NO production. |
| Fucus vesiculosus | Fucoidan (FV2) | Protein Denaturation Inhibition | 0.20 mg/mL | [4] |
Table 3: Enzyme Inhibitory Activity of Brown Algae-Derived Compounds and Related Sesquiterpenoids
| Algal/Plant Species | Extract/Compound | Enzyme | IC50 Value | Reference(s) |
| Eisenia bicyclis | Phlorotannin 974-B | Acetylcholinesterase (AChE) | 1.95 ± 0.01 µM | [5] |
| Eisenia bicyclis | Phlorotannin 974-B | Butyrylcholinesterase (BChE) | 3.26 ± 0.08 µM | [5] |
| Lobophora tsengii | Methanol Extract | Acetylcholinesterase (AChE) | 25.45 µg/mL | [3] |
| Mansonia gagei | Mansonone S (sesquiterpenoid) | α-glucosidase | 12.05 ± 1.91 μM | [6] |
| Mansonia gagei | Mansonone U (sesquiterpenoid) | α-glucosidase | 12.38 ± 0.71 μM | [6] |
| Mansonia gagei | Heliclactone (sesquiterpenoid) | α-glucosidase | 13.12 ± 2.85 μM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of selinane compounds.
Isolation and Purification of Selinane Sesquiterpenoids from Dictyopteris divaricata
A general workflow for the isolation of selinane compounds is depicted below.
Methodology:
-
Extraction: The dried and powdered algal material of Dictyopteris divaricata is extracted with a 1:1 (v/v) mixture of chloroform (CHCl3) and methanol (MeOH).[3]
-
Partitioning: The concentrated crude extract is partitioned between ethyl acetate (B1210297) (EtOAc) and water (H2O). The EtOAc-soluble fraction, containing the less polar sesquiterpenoids, is collected for further purification.[3]
-
Chromatography: The EtOAc fraction is subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves:
-
Silica Gel Column Chromatography: Separation based on polarity using a gradient of solvents (e.g., petroleum ether/EtOAc).[7]
-
Reversed-Phase (RP-18) Silica Gel Column Chromatography: Further separation of fractions using a different polarity stationary phase (e.g., MeOH/H2O).[7]
-
Sephadex LH-20 Column Chromatography: Size-exclusion chromatography to separate compounds based on their molecular size (e.g., using CHCl3/MeOH).[7]
-
Preparative Thin-Layer Chromatography (TLC): Final purification of small quantities of compounds.[7]
-
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Lipid Composition, Cytotoxic and Acetylcholinesterase Inhibition Effects of Two Brown Algae Species Lobophora tsengii and Lobophora australis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetyl- and butyryl-cholinesterase inhibitory activities of the edible brown alga Eisenia bicyclis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Glucosidase inhibition of sesquiterpenoids from the heartwood of Mansonia gagei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of α-Glucosidase, Acetylcholinesterase, and Nitric Oxide Production by Phytochemicals Isolated from Millettia speciosa—In Vitro and Molecular Docking Studies [mdpi.com]
Spectroscopic Profile of the Selinane Core: A Technical Guide for Researchers
An in-depth analysis of the spectroscopic properties of the selinane sesquiterpenoid core, providing key data and experimental methodologies for researchers in natural product chemistry, drug discovery, and related scientific fields.
The selinane ring system, a bicyclic sesquiterpenoid framework, is a common structural motif found in a diverse array of natural products exhibiting a wide range of biological activities. A thorough understanding of its spectroscopic characteristics is fundamental for the identification, characterization, and structural elucidation of novel selinane-type compounds. This technical guide provides a comprehensive summary of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data associated with the selinane core, focusing on the representative isomers α-selinene and β-selinene. Detailed experimental protocols are provided to aid in the acquisition and interpretation of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of selinane sesquiterpenoids. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the carbon skeleton, proton environments, and stereochemistry of the molecule. The data presented here is primarily for samples dissolved in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis of sesquiterpenoids.[1][2]
Table 1: ¹H NMR Spectroscopic Data for α-Selinene and β-Selinene (CDCl₃)
| Atom No. | α-Selinene Chemical Shift (δ ppm) | β-Selinene Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J Hz) |
| 1 | 1.88 | 1.95 | m | |
| 2 | 1.98 | 2.05 | m | |
| 3 | 5.34 | 1.98 | br s | |
| 5 | 1.96 | 1.96 | m | |
| 6 | 1.85 | 1.85 | m | |
| 7 | 2.15 | 2.30 | m | |
| 8 | 1.55 | 1.55 | m | |
| 9 | 1.40 | 1.40 | m | |
| 12 | 4.71, 4.68 | 4.72, 4.69 | s, s | |
| 13 | 1.74 | 1.75 | s | |
| 14 | 0.95 | 1.05 | s | |
| 15 | 1.62 | 4.73, 4.57 | s | s, s |
Note: Chemical shifts can vary slightly depending on the specific instrument and experimental conditions.[3][4][5]
Table 2: ¹³C NMR Spectroscopic Data for α-Selinene and β-Selinene (CDCl₃)
| Atom No. | α-Selinene Chemical Shift (δ ppm) | β-Selinene Chemical Shift (δ ppm) |
| 1 | 39.8 | 41.7 |
| 2 | 28.1 | 27.5 |
| 3 | 121.0 | 30.5 |
| 4 | 134.2 | 150.2 |
| 5 | 49.3 | 49.8 |
| 6 | 26.7 | 28.5 |
| 7 | 42.1 | 50.1 |
| 8 | 22.0 | 23.5 |
| 9 | 42.5 | 41.5 |
| 10 | 36.7 | 37.0 |
| 11 | 150.1 | 149.8 |
| 12 | 109.1 | 109.5 |
| 13 | 21.0 | 21.2 |
| 14 | 16.5 | 16.5 |
| 15 | 23.7 | 106.0 |
Note: Assignments are based on 2D NMR data and comparison with literature values.[3][4][5]
Experimental Protocols for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified selinane compound.[2]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a ¹H frequency of 400 MHz or higher is recommended.
-
1D Spectra:
-
¹H NMR: Acquire with a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are sufficient.
-
¹³C NMR: Acquire with a spectral width of approximately 220 ppm, an acquisition time of around 1 second, and a relaxation delay of 2 seconds. Several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
-
-
2D Spectra (Typical Parameters):
-
COSY (Correlation Spectroscopy): Collect data with a spectral width of 12 ppm in both dimensions, acquiring 1024 data points in F2 and 256-512 increments in F1. Two to four scans per increment are typically sufficient.
-
HSQC (Heteronuclear Single Quantum Coherence): Use a spectral width of 12 ppm in the ¹H dimension (F2) and 160 ppm in the ¹³C dimension (F1). Acquire 1024 data points in F2 and 256 increments in F1. The number of scans can range from 4 to 16 per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): Employ a spectral width of 12 ppm in the ¹H dimension (F2) and 220 ppm in the ¹³C dimension (F1). Acquire 1024-2048 data points in F2 and 256-512 increments in F1. A long-range coupling delay (optimized for 8-10 Hz) should be used. The number of scans per increment is typically 16 to 64.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Use a spectral width of 12 ppm in both dimensions, with 1024 data points in F2 and 256-512 increments in F1. A mixing time of 500-800 ms (B15284909) is generally suitable for molecules of this size.[6][7]
-
Figure 1: General workflow for NMR analysis of selinane sesquiterpenoids.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of selinane sesquiterpenoids. Fragmentation patterns observed in the mass spectrum, particularly from electron ionization (EI), offer valuable structural clues.
Table 3: Key Mass Spectrometry Data for Selinane Sesquiterpenoids
| Ionization Mode | Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| EI | α-Selinene | 204 | 189, 161, 133, 119, 105, 93, 91, 79, 67 |
| EI | β-Selinene | 204 | 189, 161, 133, 119, 105, 93, 91, 79, 67 |
| ESI | Protonated Selinane | 205 [M+H]⁺ | Varies with collision energy |
Note: Fragmentation patterns can be complex and are influenced by the specific isomer and instrument conditions.
Experimental Protocols for Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
-
Sample Preparation: Dilute the essential oil or purified selinane sample in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.[8]
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.[9]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a rate of 3-10 °C/min to a final temperature of 240-280 °C.[8]
-
-
MS Conditions:
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI):
-
Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as methanol (B129727) or acetonitrile (B52724), at a concentration of approximately 1 mg/mL.[12]
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.
-
-
MS Conditions:
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas: Nitrogen at a flow rate and temperature optimized for the instrument.
-
MS/MS: For structural confirmation, select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum. The collision energy will need to be optimized for the specific compound.
-
Figure 2: General workflows for GC-MS and LC-MS analysis of selinane sesquiterpenoids.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. For the selinane core, the IR spectrum is characterized by absorptions corresponding to C-H and C-C bond vibrations. The presence of double bonds in isomers like α- and β-selinene introduces additional characteristic peaks.
Table 4: Characteristic Infrared Absorption Bands for Selinane Sesquiterpenoids
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3080-3010 | C-H stretch | =C-H (alkene) |
| 2960-2850 | C-H stretch | C-H (alkane) |
| 1645-1635 | C=C stretch | C=C (alkene) |
| 1465-1445 | C-H bend | CH₂ |
| 1380-1370 | C-H bend | CH₃ |
| 890-880 | C-H bend (out-of-plane) | =CH₂ (exocyclic methylene) |
Note: Spectra are typically acquired as a neat film for liquid samples.
Experimental Protocol for FTIR Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR for Liquid Samples:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a single drop of the neat liquid selinane sample directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after analysis.
Figure 3: Workflow for ATR-FTIR analysis of liquid selinane samples.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for detecting the presence of conjugated systems in molecules. For simple, non-conjugated selinane sesquiterpenes like α- and β-selinene, the electronic transitions (σ → σ* and π → π*) occur at wavelengths below the typical cutoff of most UV-Vis spectrophotometers (around 200 nm).[5][13][14] Therefore, these compounds are generally considered UV-inactive in the standard 200-800 nm range. However, the presence of conjugated double bonds or chromophoric functional groups in more complex selinane derivatives will give rise to characteristic UV absorptions.[15][16]
Table 5: UV-Vis Spectroscopic Data for Selinane Sesquiterpenoids
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| α-Selinene | Ethanol (B145695) | < 200 | Not typically measured |
| β-Selinene | Ethanol | < 200 | Not typically measured |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the selinane compound in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a range of 200-400 nm.
-
This guide provides a foundational set of spectroscopic data and experimental protocols for the selinane core structure. It is intended to serve as a valuable resource for the rapid and accurate identification and characterization of this important class of natural products. Researchers are encouraged to consult the cited literature for more detailed information and for data on specific, more complex selinane derivatives.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Brominated Selinane Sesquiterpenes from the Marine Brown Alga Dictyopteris divaricata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 8. scitepress.org [scitepress.org]
- 9. vipsen.vn [vipsen.vn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 12. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. A theoretical study on UV-spectroscopy, electronic structure and reactivity properties of sesquiterpenes [ouci.dntb.gov.ua]
- 15. The Use of UV-Vis Spectroscopy in Bioprocess and Fermentation Monitoring [mdpi.com]
- 16. chimia.ch [chimia.ch]
An In-depth Technical Guide to the Known Isomers of Selinene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known isomers of selinene, a group of naturally occurring bicyclic sesquiterpenes. Found in a variety of plants, these compounds are of significant interest due to their diverse biological activities. This document details their chemical structures, physicochemical properties, and biosynthetic pathways. It also includes experimental protocols for their isolation and analysis, and explores their potential anti-inflammatory mechanisms.
Introduction to Selinene Isomers
Selinenes are isomeric sesquiterpenes with the molecular formula C₁₅H₂₄.[1] They are major constituents of many essential oils, notably from celery seeds (Apium graveolens), and have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] The four primary isomers of selinene are α-selinene, β-selinene, γ-selinene, and δ-selinene, which differ in the position of their double bonds within the eudesmane (B1671778) skeleton.[1][2] The structural complexity arising from multiple chiral centers results in a variety of stereoisomers for each type.[1]
Chemical Structures and Stereochemistry
The fundamental structure of selinenes is the bicyclic eudesmane skeleton. The four main isomers are distinguished by the placement of two double bonds.
-
α-Selinene: Possesses one endocyclic and one exocyclic double bond.[1] The systematic IUPAC name is (2R,4aR,8aR)-2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene.[2]
-
β-Selinene: Features two exocyclic double bonds.[1] Its systematic IUPAC name is (4aR,7R,8aS)-7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene.[2]
-
γ-Selinene: Characterized by one endocyclic and one exocyclic double bond in a different arrangement than α-selinene.[1] The systematic IUPAC name is (4aR,8aS)-7-Isopropylidene-4a-methyl-1-methylenedecahydronaphthalene.[2][3]
-
δ-Selinene: Contains two endocyclic double bonds.[1] Its systematic IUPAC name is (3R,4aS,5R,8aS)-3-Isopropyl-5,8a-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene.[2]
Due to the presence of multiple stereocenters, each of these isomers can exist as different stereoisomers, such as enantiomers and diastereomers (e.g., epi-isomers).[4][5][6]
Chemical Structures of Selinene Isomers
Caption: 2D structures of the four main selinene isomers.
Physicochemical and Spectroscopic Data
The differentiation and identification of selinene isomers rely on a combination of their physical properties and spectroscopic data.
Table 1: Physicochemical Properties of Selinene Isomers
| Property | α-Selinene | β-Selinene | γ-Selinene | δ-Selinene |
| CAS Number | 473-13-2[2] | 17066-67-0[2] | 515-17-3[2] | 473-14-3[2] |
| Molecular Weight | 204.35 g/mol [7] | 204.35 g/mol [8] | 204.35 g/mol [9] | 204.35 g/mol [6] |
| Boiling Point | Not Available | Not Available | 269-270 °C at 760 mmHg[10] | Not Available |
| Density | Not Available | Not Available | 0.897 g/cm³[10] | Not Available |
| Optical Rotation [α]D | Not Available | +61°[11] | +2.5° (c, 0.12 in CHCl3)[4] | Not Available |
Table 2: Spectroscopic Data of Selinene Isomers
| Isomer | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (Major Fragments m/z) |
| α-Selinene | Data not readily available in a compiled format. | Data not readily available in a compiled format. | 204, 189, 161, 134, 119, 105, 93, 91, 79, 41 |
| β-Selinene | Data not readily available in a compiled format. | 150.9, 148.9, 109.3, 105.9, 53.1, 49.6, 41.5, 39.1, 38.9, 35.9, 30.9, 27.9, 26.9, 21.3, 15.3 | 204, 189, 161, 133, 119, 105, 93, 91, 79, 41 |
| γ-Selinene | Data not readily available in a compiled format. | Data not readily available in a compiled format. | 189, 161, 133, 105, 93, 91, 79, 41 |
| δ-Selinene | Data not readily available in a compiled format. | 134.1, 130.9, 124.6, 122.1, 42.1, 38.9, 36.9, 30.1, 28.1, 24.1, 23.9, 21.4, 21.1, 18.2 | 204, 189, 161, 119, 105, 93, 91, 79, 41 |
Note: NMR data for β-selinene and δ-selinene is sourced from PubChem and may be predicted rather than experimentally verified. Comprehensive, experimentally verified NMR data for all isomers is not consistently available in the literature.
Experimental Protocols
Isolation of Selinene Isomers from Plant Material
Objective: To extract and isolate selinene isomers from essential oil-rich plant sources, such as celery seeds (Apium graveolens).
Methodology:
-
Plant Material Preparation:
-
Collect and air-dry the plant material (e.g., seeds).
-
Grind the dried material to a fine powder to increase the surface area for extraction.
-
-
Hydrodistillation:
-
Subject the powdered plant material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.
-
The essential oil, being less dense than water, will float on top of the hydrosol and can be collected.
-
-
Extraction of Essential Oil:
-
Separate the collected essential oil from the aqueous layer.
-
Dry the oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
-
Fractionation by Column Chromatography:
-
Prepare a silica (B1680970) gel column (60-120 mesh) using a non-polar solvent system, such as n-hexane.
-
Load the crude essential oil onto the column.
-
Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds with the expected Rf values for sesquiterpenes.
-
-
Purification of Individual Isomers:
-
For further purification and separation of individual isomers, preparative TLC or high-performance liquid chromatography (HPLC) with a suitable chiral column can be employed.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the selinene isomers in the isolated fractions.
Methodology:
-
Sample Preparation:
-
Dilute the isolated fractions in a suitable solvent (e.g., n-hexane) to an appropriate concentration.
-
-
GC-MS Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).[1]
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 400.[1]
-
-
Data Analysis:
-
Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST).[1]
-
Biosynthesis and Signaling Pathways
Biosynthesis of Selinene Isomers
The biosynthesis of selinene isomers, like all sesquiterpenes, originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase then catalyzes the cyclization of FPP to form the characteristic eudesmane carbocation intermediate, which is then further processed to yield the different selinene isomers.[1]
Caption: Simplified biosynthetic pathway of selinene isomers.
Potential Anti-inflammatory Signaling Pathway
Essential oils containing selinene isomers have been reported to possess anti-inflammatory properties.[1] While the precise mechanism for each selinene isomer is not fully elucidated, a plausible pathway involves the inhibition of pro-inflammatory signaling cascades. A study on the selinene derivative, selin-11-en-4α-ol, demonstrated its anti-inflammatory effects through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12] These pathways are crucial in the production of pro-inflammatory mediators such as cytokines and chemokines. It is hypothesized that selinene isomers may exert similar effects.
Caption: Postulated anti-inflammatory mechanism of selinene isomers.
Conclusion
The selinene isomers represent a fascinating group of sesquiterpenes with considerable potential for applications in the pharmaceutical and biotechnology sectors. This technical guide has provided a detailed overview of their chemical structures, properties, and biological context. While there are still gaps in the comprehensive experimental data for all stereoisomers, the methodologies and pathway visualizations presented here offer a solid foundation for researchers and professionals in the field. Further investigation into the specific biological activities and mechanisms of action of each isomer will be crucial for unlocking their full therapeutic potential.
References
- 1. δ-Selinene [webbook.nist.gov]
- 2. Selinene - Wikipedia [en.wikipedia.org]
- 3. γ-selinene - Wikidata [wikidata.org]
- 4. Showing Compound gamma-Selinene (FDB017343) - FooDB [foodb.ca]
- 5. epi-β-Selinene [webbook.nist.gov]
- 6. delta-Selinene | C15H24 | CID 520383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alpha-Selinene | C15H24 | CID 10856614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Beta-Selinene | C15H24 | CID 442393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 515-17-3,γ-selinene | lookchem [lookchem.com]
- 10. (-)-beta-Selinene | C15H24 | CID 28237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound beta-Selinene (FDB013601) - FooDB [foodb.ca]
- 12. δ-Selinene [webbook.nist.gov]
A Technical Guide to the Anti-inflammatory and Cytotoxic Activities of γ-Selinene
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Selinene is a bicyclic sesquiterpene found in the essential oils of various plants. Sesquiterpenes are a class of natural products that have garnered significant interest in the scientific community for their diverse pharmacological activities. While research has been conducted on essential oils containing a mixture of selinene isomers (α-, β-, δ-, and γ-selinene), specific data on the isolated γ-selinene remains limited. This technical guide provides a comprehensive overview of the current understanding of the potential anti-inflammatory and cytotoxic activities of γ-selinene, drawing on data from related compounds and outlining the key experimental protocols and signaling pathways involved in these biological effects.
Quantitative Data on Bioactivities
Quantitative data on the specific anti-inflammatory and cytotoxic activities of pure γ-selinene are not extensively available in the current scientific literature. The following tables present data for essential oils rich in selinene isomers or for structurally related sesquiterpenes to provide an indication of potential bioactivity.
Table 1: Anti-inflammatory Activity of a Structurally Related Sesquiterpene
| Compound | Assay | Cell Line | IC50 | Reference |
| Selin-11-en-4α-ol | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not provided in abstract, but significant inhibition of NO, iNOS, and COX-2 was reported. | [1] |
Table 2: Cytotoxicity of Terpenes and Essential Oils Containing Selinenes
| Substance | Cancer Cell Line | Assay | IC50 | Reference |
| Terpene-rich fractions | AMJ13 (Breast) | MTT | 8.455±3.02 µg/ml | [2] |
| Terpene-rich fractions | SK-GT-4 (Esophageal) | MTT | 15.14±3.266 µg/ml | [2] |
| Nerolidol (Sesquiterpene) | Leishmania amazonensis | Proliferation | 0.008 mM | [3] |
Note: The data in the tables above are for related compounds or complex mixtures and should be interpreted with caution as they may not be representative of the specific activity of pure γ-selinene.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of natural compounds like γ-selinene. Below are standard protocols for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of γ-selinene (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of γ-selinene for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with γ-selinene at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and cytotoxic effects of many natural compounds, including sesquiterpenes, are often mediated through the modulation of key cellular signaling pathways.
Experimental Workflow
The general workflow for investigating the bioactivities of a natural compound like γ-selinene is depicted below.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its inhibition is a common mechanism for anti-inflammatory drugs. Natural compounds can interfere with this pathway at multiple points.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as inflammation, proliferation, and apoptosis. Dysregulation of this pathway is common in cancer.
Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Conclusion
γ-Selinene, as a component of various essential oils, is associated with promising anti-inflammatory and cytotoxic activities. However, a significant gap exists in the scientific literature regarding the specific quantitative bioactivities of the isolated compound. The experimental protocols and signaling pathways detailed in this guide provide a framework for future research to elucidate the precise mechanisms and therapeutic potential of γ-selinene. Further investigation is warranted to determine the IC50 values of pure γ-selinene in various cancer cell lines and inflammatory models, which will be crucial for its potential development as a novel therapeutic agent.
References
- 1. Gi-mediated activation of mitogen-activated protein kinase (MAPK) pathway by receptor mimetic basic secretagogues of connective tissue-type mast cells: bifurcation of arachidonic acid-induced release upstream of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Selinane Sesquiterpenoids: A Technical Guide to a Promising Class of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selinane sesquiterpenoids, a significant subclass of the broader eudesmane (B1671778) group of C15 isoprenoids, are naturally occurring bioactive compounds found in a variety of plant species and marine organisms. Characterized by their bicyclic carbon skeleton, these molecules have garnered considerable attention within the scientific community for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of selinane sesquiterpenoids, with a focus on their chemical nature, biological activities, underlying mechanisms of action, and the experimental methodologies used for their study.
The core structure of selinane consists of a decahydronaphthalene (B1670005) ring system, and variations in the position of double bonds and the nature of substituent groups give rise to a wide array of derivatives, including α-, β-, γ-, and δ-selinene, as well as oxygenated forms. These structural variations are pivotal in defining their biological effects, which encompass anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This guide will delve into the current understanding of how these compounds modulate key cellular signaling pathways, present quantitative data on their bioactivities, and provide detailed experimental protocols to facilitate further research and development in this promising area of natural product chemistry.
Chemical Structure and Classification
Selinane sesquiterpenoids belong to the eudesmane class of bicyclic sesquiterpenoids. The eudesmane skeleton is a fundamental structure in terpene chemistry, and selinane derivatives are distinguished by the specific arrangement of their double bonds and stereochemistry. The chemical formula for the parent selinene is C₁₅H₂₄. Isomers such as α-selinene and β-selinene are common in nature and differ in the position of an endocyclic or exocyclic double bond.[1]
Biological Activities and Signaling Pathways
Selinane and other eudesmane-type sesquiterpenoids exhibit a range of biological activities, with significant potential for therapeutic applications. Recent studies have begun to elucidate the molecular mechanisms underlying these effects, often involving the modulation of key cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of MAPK and NF-κB Signaling Pathways
A significant body of research points to the potent anti-inflammatory properties of selinane sesquiterpenoids. One key mechanism is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
One study demonstrated that the selinane derivative, selin-11-en-4α-ol, isolated from Artemisia vulgaris, significantly inhibited the production of NO and the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Mechanistic investigations revealed that this inhibition was mediated through the suppression of the phosphorylation of MAPK pathway components and the nuclear translocation of the p65 subunit of NF-κB.[2][3]
dot
Caption: Selinane inhibition of MAPK and NF-κB pathways.
Antioxidant Activity: Potential Nrf2 Pathway Modulation
While direct evidence for selinane-mediated activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is still emerging, many sesquiterpenoids are known to exert antioxidant effects through this mechanism. The Nrf2-antioxidant response element (ARE) pathway is a primary cellular defense against oxidative stress, regulating the expression of numerous antioxidant and detoxifying enzymes. It is plausible that selinane derivatives, through their electrophilic nature, could react with Keap1, a negative regulator of Nrf2, leading to Nrf2 nuclear translocation and the subsequent upregulation of protective genes. Further research is warranted to fully elucidate the role of selinanes in this pathway.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the biological activities of selinane and related eudesmane sesquiterpenoids.
Table 1: Anti-inflammatory Activity of Selinane and Eudesmane Derivatives
| Compound/Extract | Assay | Cell Line | Stimulant | IC50 / % Inhibition | Reference |
| Selin-11-en-4α-ol | NO Production | RAW264.7 | LPS | IC50: 10.2 µM | [2] |
| Artemargyin C | NO Production | RAW264.7 | LPS | IC50: 8.08 µM | [4] |
| Artemargyin D | NO Production | RAW264.7 | LPS | IC50: 7.66 µM | [4] |
| Eudebeiolide D | IL-6-induced STAT3 activation | Hep3B | IL-6 | IC50: 1.1 µM | [5] |
Table 2: Anticancer Activity of Selinane and Eudesmane Derivatives
| Compound/Extract | Cell Line | Assay | IC50 | Reference |
| α-Selinene | Aromatase p450 (Breast Cancer Target) | In silico docking | Binding Energy: -8.5 kcal/mol | [1] |
| Terpene fraction (Prunus arabica) | AMJ13 (Breast Cancer) | MTT | 8.455 µg/ml | [6] |
| Terpene fraction (Prunus arabica) | SK-GT-4 (Esophageal Cancer) | MTT | 15.14 µg/ml | [6] |
Table 3: Antioxidant Activity of β-Selinene-Rich Essential Oils
| Essential Oil Source | Antioxidant Assay | IC50 (µL/mL) | Reference |
| Callicarpa macrophylla (Mature seeds and fruits) | DPPH radical scavenging | 7.37 ± 0.11 | |
| Callicarpa macrophylla (Mature seeds and fruits) | ABTS radical scavenging | 11.49 ± 0.87 | |
| Callicarpa macrophylla (Mature seeds and fruits) | Hydroxyl radical scavenging | 14.59 ± 0.18 | |
| Callicarpa macrophylla (Mature seeds and fruits) | Superoxide radical scavenging | 15.66 ± 0.03 | |
| Callicarpa macrophylla (Mature seeds and fruits) | Nitric oxide radical scavenging | 17.49 ± 0.13 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of selinane sesquiterpenoids.
Isolation and Characterization of Selinane Sesquiterpenoids
dot
Caption: General workflow for selinane isolation.
Protocol for Isolation from Plant Material:
-
Extraction: The air-dried and powdered plant material is extracted with a suitable solvent system, such as a 1:1 mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂), at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate (B1210297) (EtOAc) and methanol (MeOH). Fractions are collected based on their thin-layer chromatography (TLC) profiles.
-
Purification: Fractions containing compounds of interest are further purified using techniques like preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography on Sephadex LH-20 to isolate the pure selinane derivatives.
-
Structural Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Vis spectrophotometry.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
Protocol for Measuring NO Production:
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (selinane derivative). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Western Blot Analysis of NF-κB Pathway Proteins
dot
Caption: Western blot analysis workflow.
Protocol for Western Blotting:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer to extract total, cytoplasmic, and nuclear proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, IκBα, and a loading control like β-actin or Lamin B1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.
Conclusion
Selinane sesquiterpenoids represent a structurally diverse and biologically significant class of natural products. Their demonstrated anti-inflammatory and potential anticancer and antioxidant activities, mediated through the modulation of key signaling pathways such as MAPK and NF-κB, highlight their promise as lead compounds for the development of novel therapeutics. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration of the pharmacological potential of these fascinating molecules. Continued investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of selinane derivatives will be crucial in translating their therapeutic promise into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Production Inhibitory Eudesmane-Type Sesquiterpenoids from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Selinanes from Dictyopteris divaricata
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of selinane-type sesquiterpenes from the marine brown alga Dictyopteris divaricata. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the isolation of these bioactive compounds for further study and development.
Introduction
Dictyopteris divaricata, a common brown alga, is a known source of various structurally diverse secondary metabolites, including a range of sesquiterpenes. Among these, selinanes have attracted scientific interest. This protocol details a robust method for the extraction, fractionation, and purification of these compounds.
Data Presentation
The following table summarizes the quantitative data from a representative extraction process, providing a benchmark for expected yields.
| Parameter | Value | Reference |
| Starting Material (Dried & Powdered D. divaricata) | 2 kg | [1][2][3] |
| Ethyl Acetate (B1210297) (EtOAc)-Soluble Fraction | 90 g | [1][2][3] |
| Mixture of 1-bromoselin-4(14),11-diene, 9-bromoselin-4(14),11-diene, and cadalene | 10.0 mg | [1][3] |
| Mixture of α-selinene and β-selinene | 40.9 mg | [1][3] |
| 1,4-epoxymuurolan-5β-ol | 9.1 mg | [2][4] |
| β-dictyopterol | 5.1 mg | [3] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the extraction and purification of selinanes from Dictyopteris divaricata.
Preparation of Algal Material
-
Collection and Identification: Collect fresh Dictyopteris divaricata from a suitable marine environment. Ensure proper taxonomic identification.
-
Cleaning: Thoroughly wash the collected algal material with fresh water to remove any epiphytes, salts, and sand.
-
Drying: Air-dry the cleaned algae in a well-ventilated area, avoiding direct sunlight to prevent degradation of phytochemicals. Alternatively, a lyophilizer can be used.
-
Pulverization: Once completely dry, grind the algal material into a fine powder using a blender or a mill. This increases the surface area for efficient solvent extraction.
Solvent Extraction
-
Solvent System: Prepare a 1:1 (v/v) mixture of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).[1][2][3]
-
Extraction Procedure:
-
Immerse the dried, powdered alga (2 kg) in the CHCl₃/MeOH solvent mixture.
-
Allow the extraction to proceed at room temperature for a period of 24-48 hours with occasional agitation.
-
Filter the mixture to separate the solvent extract from the algal residue.
-
Repeat the extraction process with fresh solvent on the residue to ensure exhaustive extraction.
-
-
Concentration: Combine all the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Liquid-Liquid Partitioning
-
Solvent System: Use ethyl acetate (EtOAc) and water (H₂O).
-
Partitioning Procedure:
-
Resuspend the concentrated crude extract in a mixture of EtOAc and H₂O in a separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the upper EtOAc layer, which contains the less polar compounds, including selinanes.
-
Repeat the partitioning of the aqueous layer with fresh EtOAc to maximize the recovery of the target compounds.
-
-
Concentration: Combine the EtOAc-soluble fractions and concentrate them using a rotary evaporator to yield the EtOAc-soluble fraction (approximately 90 g from 2 kg of dried algae).[1][2][3]
Chromatographic Purification
The EtOAc-soluble fraction is a complex mixture and requires further purification using chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography:
-
Pack a glass column with silica gel (200-300 mesh).
-
Load the concentrated EtOAc-soluble fraction onto the column.
-
Elute the column with a gradient of petroleum ether (PE) and EtOAc, starting with 100% PE and gradually increasing the polarity by adding more EtOAc.[1][3] For example, a gradient could be PE, PE/EtOAc (9:1), PE/EtOAc (4:1), PE/EtOAc (2:1), and finally 100% EtOAc.
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Preparative Thin Layer Chromatography (pTLC):
-
For final purification of small quantities of compounds, use pTLC plates (GF-254).
-
Apply the partially purified fraction as a band onto the plate.
-
Develop the plate using a suitable solvent system, for instance, PE/EtOAc (3:1).[2][3]
-
Visualize the separated bands under UV light and scrape the desired bands from the plate.
-
Extract the compound from the silica gel using a suitable solvent like EtOAc or acetone.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the extraction and purification of selinanes from Dictyopteris divaricata.
Caption: Workflow for selinane extraction from Dictyopteris divaricata.
References
- 1. Brominated Selinane Sesquiterpenes from the Marine Brown Alga Dictyopteris divaricata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Cadinane Sesquiterpene from the Marine Brown Alga Dictyopteris divaricata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brominated Selinane Sesquiterpenes from the Marine Brown Alga Dictyopteris divaricata | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Total Synthesis of Selinane-Type Sesquiterpene Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of selinane-type sesquiterpene natural products. Selinane sesquiterpenes are a class of natural products characterized by a bicyclo[4.4.0]decane (decalin) ring system. Many of these compounds exhibit significant biological activities, making them attractive targets for synthetic chemists and drug development professionals.
This guide will explore three distinct and modern total syntheses, highlighting a range of strategic approaches, from biomimetic cyclizations to stereocontrolled multi-step sequences. Each section includes a summary of the synthetic strategy, tabulated quantitative data for key reactions, detailed experimental protocols, and visualizations of the synthetic logic.
Biomimetic Total Synthesis of (±)-δ-Selinene via Supramolecular Catalysis
The total synthesis of (±)-δ-selinene reported by Zhang and Tiefenbacher showcases a novel biomimetic approach that utilizes a self-assembled supramolecular capsule as an artificial cyclase. This strategy mimics the enzymatic cyclization of farnesyl pyrophosphate in nature to construct the core decalin framework in a single step.
Retrosynthetic Analysis
The retrosynthetic analysis reveals a highly convergent approach, where the complex bicyclic structure of δ-selinene is disconnected to the linear precursor, (2E,6Z)-farnesol acetate (B1210297) ((2E,6Z)-FOAc). The key transformation is the acid-catalyzed cyclization within the resorcinarene (B1253557) capsule.
Quantitative Data for Key Synthetic Steps
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Acetylation | Farnesol, Ac₂O, Pyridine (B92270), DMAP, CH₂Cl₂, 0 °C to rt | (2E,6Z)-Farnesol Acetate | 95 |
| 2 | Cyclization | (2E,6Z)-FOAc, Resorcinarene Capsule, HCl (cocatalyst), Mesitylene (B46885), 50 °C | (±)-δ-Selinene | 65 |
Experimental Protocols
Step 1: Synthesis of (2E,6Z)-Farnesol Acetate
To a solution of (2E,6Z)-farnesol (1.0 g, 4.5 mmol) in dichloromethane (B109758) (20 mL) at 0 °C were added pyridine (0.71 g, 9.0 mmol), acetic anhydride (B1165640) (0.92 g, 9.0 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction was quenched with water and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate = 20:1) to afford (2E,6Z)-farnesol acetate as a colorless oil.
Step 2: Biomimetic Cyclization to (±)-δ-Selinene
In a nitrogen-filled glovebox, the hexameric resorcinarene capsule (20 mol%) was dissolved in mesitylene (2.0 mL) in a sealed vial. (2E,6Z)-Farnesol acetate (26.4 mg, 0.1 mmol) was added, followed by the addition of a solution of HCl in diethyl ether (20 mol%). The vial was sealed and heated at 50 °C for 24 hours. After cooling to room temperature, the reaction mixture was directly purified by column chromatography on silica gel (hexane) to yield (±)-δ-selinene as a colorless oil.
Stereospecific Total Synthesis of (+)-β-Selinene from (-)-β-Pinene
This classic synthesis, developed by Moore and Wolinsky, demonstrates a stereocontrolled approach to (+)-β-selinene starting from the readily available chiral pool starting material, (-)-β-pinene. The key steps involve a sequence of pericyclic reactions, including an ene reaction, an intramolecular ketene (B1206846) cycloaddition, and a retro-ene reaction, to construct the selinane core with the desired stereochemistry.
Synthetic Strategy Workflow
The forward synthesis involves a linear sequence of reactions to transform the bicyclo[3.1.1]heptane system of β-pinene into the decalin system of β-selinene.
Quantitative Data for Key Synthetic Steps
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Ene Reaction | (-)-β-Pinene, Acryloyl chloride, 70 °C | 6,6-dimethylbicyclo[3.1.1]hept-2-en-2-butanoyl chloride | >80 |
| 2 | Intramolecular Ene Cyclization | Tributylamine (B1682462), 150 °C | 10,10-dimethyltricyclo[7.1.1.0²˒⁷]undec-2(7)-en-6-one | Not specified |
| 3 | Retro-Ene Reaction | 265 °C | (+)-7-isopropylidene-9,10-decal-1-one | Not specified |
| 4 | Cuprate Addition | LiMe₂Cu, Et₂O | Mixture of isomeric 7-isopropylidene-10-methyl-1-decalones | Not specified |
| 5 | Wittig Reaction | Ph₃P=CH₂, Et₂O | (+)-β-Selinene | Not specified |
Experimental Protocols
Step 1: Ene Reaction of (-)-β-Pinene and Acryloyl Chloride
A mixture of (-)-β-pinene (13.6 g, 0.1 mol) and acryloyl chloride (9.05 g, 0.1 mol) was heated at 70 °C for 24 hours. The excess starting materials were removed by distillation under reduced pressure to give 6,6-dimethylbicyclo[3.1.1]hept-2-en-2-butanoyl chloride as a viscous oil.
Step 2: Intramolecular Ene Cyclization
The acyl chloride from the previous step was dissolved in xylene and added dropwise to a solution of tributylamine in xylene at 150 °C. The reaction mixture was heated at reflux for 8 hours. After cooling, the mixture was washed with dilute HCl and brine, dried over MgSO₄, and concentrated. The resulting crude product, 10,10-dimethyltricyclo[7.1.1.0²˒⁷]undec-2(7)-en-6-one, was used in the next step without further purification.
Step 3: Retro-Ene Reaction
The tricyclic ketone was heated at 265 °C for a short period. The product, (+)-7-isopropylidene-9,10-decal-1-one, was purified by distillation under reduced pressure.
Step 4: Cuprate Addition
To a solution of lithium dimethylcuprate (prepared from MeLi and CuI) in diethyl ether at 0 °C was added a solution of (+)-7-isopropylidene-9,10-decal-1-one in diethyl ether. The reaction was stirred for 1 hour and then quenched with saturated aqueous NH₄Cl. The product mixture of isomeric 7-isopropylidene-10-methyl-1-decalones was extracted with ether, washed with brine, dried, and concentrated.
Step 5: Wittig Reaction
To a solution of methyltriphenylphosphonium (B96628) bromide in diethyl ether was added n-butyllithium to generate the ylide. The ketone mixture from the previous step was then added, and the reaction was stirred at room temperature overnight. The reaction was quenched with water, and the product, (+)-β-selinene, was extracted with ether, dried, and purified by column chromatography.
Divergent Synthesis of Eudesmane (B1671778) Sesquiterpenoids
A recent approach by Panigrahi and Pulukuri provides a divergent and stereocontrolled synthesis of several oxidized eudesmane sesquiterpenoids from a common intermediate. This strategy relies on an asymmetric tandem Michael addition-Aldol reaction to set key stereocenters, followed by a gold(I)-catalyzed Alder-ene reaction to construct the decalin core.
Logical Relationship of the Synthetic Strategy
This strategy allows for the synthesis of multiple natural products from a single, highly functionalized intermediate through late-stage functional group manipulations.
Quantitative Data for Key Synthetic Steps
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | Tandem Michael Addition-Aldol | 3-Methylcyclohex-2-en-1-one, Homoprenylmagnesium bromide, Cu(I)-NHC complex, HCHO | Hydroxy-diene intermediate | 45 | 1.2:1 | 95 |
| 2 | Au(I)-catalyzed Alder-ene | IPrAuCl, AgOTf, Dioxane, 80 °C | Eudesmane core | 82 | >20:1 | - |
| 3a | Site-selective Hydrogenation | H₂, Pd/C, EtOAc | Dihydroeudesmane derivative | 95 | - | - |
| 3b | Site-selective Epoxidation | m-CPBA, CH₂Cl₂ | Mono-epoxyeudesmane derivative | 88 | >20:1 | - |
Experimental Protocols
Step 1: Asymmetric Tandem Michael Addition-Aldol Reaction
To a solution of Cu(CH₃CN)₄PF₆ (5 mol%) and the NHC ligand (5.5 mol%) in THF at -20 °C was added homoprenylmagnesium bromide (1.2 equiv). After stirring for 30 min, a solution of 3-methylcyclohex-2-en-1-one (1.0 equiv) in THF was added dropwise. The reaction was stirred for 3 h, and then paraformaldehyde (5.0 equiv) was added. The mixture was stirred for an additional 12 h at room temperature. The reaction was quenched with saturated aqueous NH₄Cl, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by column chromatography to afford the desired hydroxy-diene intermediate.
Step 2: Gold(I)-Catalyzed Alder-Ene Reaction
To a solution of the hydroxy-diene (1.0 equiv) in dioxane were added IPrAuCl (5 mol%) and AgOTf (5 mol%). The reaction mixture was heated to 80 °C and stirred for 12 h. After cooling to room temperature, the mixture was filtered through a pad of Celite and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give the eudesmane core product.
Step 3a: Site-Selective Hydrogenation
To a solution of the eudesmane core (1.0 equiv) in ethyl acetate was added 10% Pd/C (10 wt%). The flask was evacuated and backfilled with hydrogen gas three times. The reaction was stirred under a hydrogen atmosphere (balloon) for 6 h. The mixture was filtered through Celite and concentrated to give the dihydroeudesmane derivative, which was used without further purification.
Step 3b: Site-Selective Epoxidation
To a solution of the eudesmane core (1.0 equiv) in CH₂Cl₂ at 0 °C was added m-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv). The reaction mixture was stirred at 0 °C for 2 h. The reaction was quenched with saturated aqueous NaHCO₃ and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by column chromatography to afford the mono-epoxyeudesmane derivative.
Application Notes and Protocols for the Spectroscopic Analysis of Selinane-Type Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selinane-type sesquiterpenoids are a class of natural products characterized by a bicyclic core structure. Their diverse biological activities make them promising candidates for drug discovery and development. The unambiguous determination of their complex three-dimensional structures is paramount for understanding their structure-activity relationships. This document provides detailed application notes and protocols for the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in the structural elucidation of these valuable compounds.
Data Presentation: Spectroscopic Data for β-Selinene
The following tables summarize the quantitative NMR and MS data for β-selinene, a representative selinane-type sesquiterpenoid. This data is essential for the verification of its structure.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for β-Selinene (500 MHz, CDCl₃)
| Position | ¹³C Chemical Shift (δc) [ppm] | ¹H Chemical Shift (δH) [ppm] | Multiplicity | Coupling Constants (J) [Hz] | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H- ¹H) |
| 1 | 39.2 | 1.95 | m | C2, C5, C9, C10 | H2, H9 | |
| 2 | 21.5 | 1.88 | m | C1, C3, C10 | H1, H3 | |
| 3 | 30.8 | 1.98 | m | C2, C4, C5 | H2, H4 | |
| 4 | 150.3 | 4.71, 4.68 | s, s | C3, C5, C6, C10 | H3 | |
| 5 | 53.5 | 2.35 | m | C1, C3, C4, C6, C10, C14 | H6 | |
| 6 | 28.1 | 1.92 | m | C4, C5, C7, C8 | H5, H7 | |
| 7 | 42.0 | 2.10 | m | C5, C6, C8, C11, C12, C13 | H6, H8 | |
| 8 | 27.2 | 1.45 | m | C6, C7, C9, C10 | H7, H9 | |
| 9 | 41.8 | 1.25 | m | C1, C8, C10 | H1, H8 | |
| 10 | 36.8 | - | - | - | - | |
| 11 | 148.9 | - | - | - | - | |
| 12 | 109.1 | 4.73, 4.70 | s, s | C7, C11, C13 | ||
| 13 | 21.7 | 1.75 | s | C7, C11, C12 | ||
| 14 | 106.5 | - | - | - | - | |
| 15 | 15.1 | 0.95 | s | C1, C5, C9, C10 |
Note: Chemical shifts are reported in ppm relative to TMS (δ = 0.00 ppm). Assignments are based on 1D and 2D NMR data including COSY, HSQC, and HMBC experiments.
Table 2: Key EI-MS Fragmentation Data for β-Selinene
| m/z | Relative Intensity (%) | Proposed Fragment |
| 204 | 15 | [M]⁺ (Molecular Ion) |
| 189 | 20 | [M - CH₃]⁺ |
| 161 | 90 | [M - C₃H₇]⁺ |
| 107 | 65 | [C₈H₁₁]⁺ |
| 93 | 76 | [C₇H₉]⁺ |
| 41 | 100 | [C₃H₅]⁺ (Base Peak) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for other selinane-type sesquiterpenoids with minor modifications.
Protocol 1: NMR Spectroscopic Analysis
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified selinane sesquiterpenoid. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. c. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity. b. ¹H NMR:
- Pulse Program: zg30
- Spectral Width (SW): 12 ppm
- Acquisition Time (AQ): ~3.4 s
- Relaxation Delay (D1): 2.0 s
- Number of Scans (NS): 16 c. ¹³C NMR:
- Pulse Program: zgpg30 (proton-decoupled)
- Spectral Width (SW): 240 ppm
- Acquisition Time (AQ): ~1.1 s
- Relaxation Delay (D1): 2.0 s
- Number of Scans (NS): 1024 d. COSY (Correlation Spectroscopy):
- Pulse Program: cosygpqf
- Spectral Width (SW) in F1 and F2: 12 ppm
- Number of Increments (F1): 256
- Number of Scans (NS): 8 e. HSQC (Heteronuclear Single Quantum Coherence):
- Pulse Program: hsqcedetgpsisp2.3 (edited for CH, CH₂, and CH₃ differentiation)
- Spectral Width (SW) in F2 (¹H): 12 ppm
- Spectral Width (SW) in F1 (¹³C): 165 ppm
- Number of Increments (F1): 256
- Number of Scans (NS): 4 f. HMBC (Heteronuclear Multiple Bond Correlation):
- Pulse Program: hmbcgpndqf
- Spectral Width (SW) in F2 (¹H): 12 ppm
- Spectral Width (SW) in F1 (¹³C): 240 ppm
- Number of Increments (F1): 256
- Number of Scans (NS): 16
- Long-range coupling delay optimized for 8 Hz.
3. Data Processing: a. Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova). b. Apply Fourier transformation, phase correction, and baseline correction to all spectra. c. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Protocol 2: GC-MS Spectroscopic Analysis
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the purified selinane sesquiterpenoid in a volatile solvent such as hexane (B92381) or ethyl acetate. b. Prepare a working solution of 10 µg/mL by diluting the stock solution. c. Filter the working solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS System and Conditions: a. Gas Chromatograph (GC):
- Column: DB-5ms fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase to 240 °C at a rate of 5 °C/min.
- Final hold: Hold at 240 °C for 5 minutes. b. Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.[1]
- Ion Source Temperature: 230 °C.[1]
- Quadrupole Temperature: 150 °C.
- Mass Scan Range: m/z 40-400.
3. Data Analysis: a. Identify the peak corresponding to the selinane sesquiterpenoid in the total ion chromatogram (TIC). b. Analyze the mass spectrum of the identified peak and compare the fragmentation pattern with literature data and spectral libraries.
Visualizations
The following diagrams illustrate the workflow for selinane structure elucidation and a proposed mass spectral fragmentation pathway for a selinane core structure.
References
Application of Selinane Derivatives in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selinane derivatives, a prominent class of bicyclic sesquiterpenoids, have emerged as a significant area of interest in the quest for novel antimicrobial agents.[1][2][3] These natural products, primarily isolated from plants and fungi, exhibit a broad spectrum of activity against various pathogenic bacteria and fungi.[1][4] Their unique chemical structures offer a promising scaffold for the development of new drugs to combat the growing challenge of antimicrobial resistance. This document provides detailed application notes on the antimicrobial use of selinane derivatives, summarizes key quantitative data, and presents standardized protocols for their evaluation.
Application Notes
Selinane and their related eudesmane-type sesquiterpenoids have demonstrated efficacy against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. Their primary mechanism of action is widely considered to be the disruption of microbial cell membranes.[5] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This direct physical mechanism of action may be less prone to the development of microbial resistance compared to agents that target specific metabolic pathways.
Several specific selinane and eudesmane (B1671778) derivatives have been identified with potent antimicrobial properties. For instance, selina-4,11(13)-dien-3-on-12-oic acid has shown significant activity against a panel of both Gram-positive and Gram-negative bacteria.[2][6] Other compounds, such as rhombidiol and rhombitriol, isolated from the fungus Beltrania rhombica, have also been reported to possess antibacterial and antifungal properties. The diversity of naturally occurring selinane derivatives, coupled with the potential for synthetic modification, provides a rich resource for the discovery and optimization of new antimicrobial drug candidates.
Quantitative Antimicrobial Activity Data
The following tables summarize the reported antimicrobial activities of selected selinane and eudesmane derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selinane and Eudesmane Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Selina-4,11(13)-dien-3-on-12-oic acid | Staphylococcus aureus | 250-500 | [2][6] |
| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus subtilis | 250-500 | [2][6] |
| Selina-4,11(13)-dien-3-on-12-oic acid | Micrococcus luteus | 250-500 | [2][6] |
| Selina-4,11(13)-dien-3-on-12-oic acid | Escherichia coli | 250-500 | [2][6] |
| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus cereus | 250-500 | [2][6] |
| Selina-4,11(13)-dien-3-on-12-oic acid | Salmonella enteritidis | 250-500 | [2][6] |
| Sutchuenin J | Bacillus cereus (ATCC 10876) | 25 | [1] |
| Sutchuenin J | Staphylococcus epidermidis (ATCC 12228) | 25 | [1] |
| Artemivestinolide D | Pyricularia oryzae | 128 | [1] |
| Artemivestinolide D | Botrytis cinerea | 256 | [1] |
| Artemivestinolide E | Botrytis cinerea | 256 | [1] |
| Artemivestinolide F | Fusarium oxysporum | 256 | [1] |
| Rhombidiol | Staphylococcus aureus (ATCC25923) | >128 | [7] |
| Rhombidiol | Candida albicans | >128 | [7] |
| Rhombitriol | Staphylococcus aureus (ATCC25923) | >128 | [7] |
| Rhombitriol | Candida albicans | >128 | [7] |
Table 2: Zone of Inhibition of Selinane and Eudesmane Derivatives
| Compound | Microorganism | Concentration | Zone of Inhibition (mm) | Reference |
| 4(15)-Eudesmene-1β,7,11-triol | Candida albicans | Not Specified | 9 | [1] |
| 1β,6α-dihydroxyeudesm-4(15)-ene | Candida albicans | Not Specified | 11 | [1] |
| Cinnamosim B | Candida albicans | Not Specified | 10 | [1] |
| 1β,6α-dihydroxyeudesm-4(15)-ene | Staphylococcus aureus | Not Specified | 11 | [1] |
| Cinnamosim B | Staphylococcus aureus | Not Specified | 9 | [1] |
| 4(15)-Eudesmene-1β,7,11-triol | Escherichia coli | Not Specified | 8.5 | [1] |
| 12,15-dioxo-α-selinen | Staphylococcus aureus | Not Specified | 20.02 | [4] |
| (+)-9-hydroxy-selina-3,11-dien-12-al | Staphylococcus aureus | Not Specified | 12.90 | [4] |
| (+)-9-hydroxy-eudesma-3,11(13)-dien-12-methyl ester | Staphylococcus aureus | Not Specified | 14.20 | [4] |
Experimental Protocols
The following are detailed protocols for commonly used methods to assess the antimicrobial activity of selinane derivatives.
Agar (B569324) Well Diffusion Assay
This method is suitable for screening the antimicrobial activity of selinane derivatives.
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Pure selinane derivative
-
Solvent for dissolving the derivative (e.g., DMSO, ethanol)
-
Bacterial or fungal cultures
-
Sterile swabs
-
Incubator
-
Positive control (e.g., a standard antibiotic)
-
Negative control (solvent alone)
Procedure:
-
Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Inoculate Plates: Dip a sterile swab into the inoculum and rotate it against the inside of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Create Wells: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer.
-
Add Test Compound: Prepare a stock solution of the selinane derivative in a suitable solvent. Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Add Controls: In separate wells on the same plate, add the same volume of the positive control and the negative control.
-
Incubation: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compounds. Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each well in millimeters (mm).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a selinane derivative that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Multichannel micropipette and sterile tips
-
Pure selinane derivative
-
Solvent for dissolving the derivative
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
Bacterial or fungal cultures
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Growth control (medium with inoculum only)
-
Sterility control (medium only)
Procedure:
-
Prepare Stock Solution: Dissolve the selinane derivative in a suitable solvent to a known concentration.
-
Prepare Microtiter Plate: Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Serial Dilutions: Add 100 µL of the stock solution of the selinane derivative to the first well of a row. Mix well and transfer 100 µL from the first well to the second well. Continue this two-fold serial dilution across the row. Discard 100 µL from the last well.
-
Prepare Inoculum: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Plate: Add 100 µL of the prepared inoculum to each well (except the sterility control well).
-
Set Up Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A row with serial dilutions of a standard antibiotic.
-
Negative Control: A row with serial dilutions of the solvent used to dissolve the derivative.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the selinane derivative at which there is no visible growth (no turbidity) as compared to the growth control. This can be assessed visually or by using a microplate reader.
Visualizations
Proposed Mechanism of Action of Selinane Derivatives
The primary antimicrobial mechanism of many selinane derivatives involves the disruption of the bacterial cell membrane. The lipophilic nature of the selinane scaffold allows it to insert into the phospholipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The loss of the membrane's barrier function results in the leakage of essential intracellular components, such as ions and metabolites, and ultimately leads to cell lysis and death.
Caption: Proposed mechanism of antimicrobial action of selinane derivatives.
Experimental Workflow for Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial potential of selinane derivatives typically follows a standardized workflow, beginning with the isolation or synthesis of the compound, followed by preliminary screening and then quantitative determination of its activity.
Caption: Experimental workflow for assessing antimicrobial activity.
References
- 1. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of an eudesmane sesquiterpene isolated from common Varthemia, Varthemia iphionoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A quaternary ammonium silane antimicrobial triggers bacterial membrane and biofilm destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Selinane Sesquiterpenoids as Chiral Precursors in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing selinane-type sesquiterpenoids, a class of naturally abundant chiral molecules, as versatile precursors in asymmetric organic synthesis. The inherent stereochemistry of these compounds makes them valuable starting materials for the enantioselective synthesis of complex natural products and bioactive molecules.
Introduction
Selinane sesquiterpenoids, also known as eudesmanoids, are a large family of natural products characterized by a bicyclic decalin core. Their rigid ring system and multiple stereocenters make them ideal chiral building blocks. Two prominent and readily available members of this family, (-)-α-santonin and α-eudesmol, have demonstrated significant utility as chiral precursors. This document will focus on the practical application of these compounds in key synthetic transformations.
Key Chiral Precursors:
-
(-)-α-Santonin: A sesquiterpene lactone readily available from species of the Artemisia genus. Its conjugated diene system and lactone functionality offer multiple reactive sites for stereocontrolled transformations.
-
α-Eudesmol: A sesquiterpenoid alcohol found in the essential oils of various plants. The tertiary alcohol and the trisubstituted olefin are key functional groups for synthetic manipulation.
Application Note 1: Enantioselective Synthesis of (+)-Carissone from a Vinylogous Ester Derived from a Selinane-type Precursor
This protocol outlines a key transformation in the total synthesis of (+)-carissone, a naturally occurring eudesmane (B1671778) sesquiterpenoid with antibacterial activity. The strategy involves a palladium-catalyzed asymmetric alkylation of a vinylogous ester to establish the crucial C(10) all-carbon quaternary stereocenter.[1][2]
Reaction Scheme:
Caption: Synthetic pathway to (+)-Carissone.
Quantitative Data:
| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Alkylation | Vinylogous thioester (-)-14 | 85 | 92 |
| Thioester to Ester Conversion | Vinylogous ester (-)-15 | - | - |
| Allylation | Enone (-)-17 | 94 | - |
| Hydrogenation & Deprotection | Alcohol (+)-20 | 85 (2 steps) | >99 (diastereoselectivity) |
Experimental Protocol: Palladium-Catalyzed Asymmetric Alkylation
Objective: To synthesize the chiral vinylogous thioester (-)-14 from racemic β-ketoester (±)-11.
Materials:
-
Racemic β-ketoester (±)-11
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(R)-ligand (specific structure to be referenced from the source literature)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (B1210297) (KOAc)
-
Toluene (B28343) (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 equiv) and the (R)-ligand (0.075 equiv).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the racemic β-ketoester (±)-11 (1.0 equiv), BSA (1.2 equiv), and KOAc (0.1 equiv).
-
Heat the reaction mixture to 80 °C and stir for the time specified in the source literature, monitoring by TLC or GC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the vinylogous thioester (-)-14.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Application Note 2: Synthesis of Drimane (B1240787) Meroterpenoids from Sclareolide (B1681565), a Drimane Sesquiterpenoid
This section details a chemoenzymatic strategy for the synthesis of complex drimane meroterpenoids, starting from the readily available chiral precursor sclareolide.[3][4][5] While sclareolide is a drimane, not a selinane, its use as a chiral pool starting material for complex natural product synthesis is highly relevant and illustrative of the principles discussed. The key steps involve a diastereoselective epimerization and a site-selective enzymatic hydroxylation.
Logical Workflow:
References
- 1. Collection - Catalytic Enantioselective Approach to the Eudesmane Sesquiterpenoids: Total Synthesis of (+)-Carissone - Organic Letters - Figshare [figshare.com]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. A Chiral-Pool-Based Strategy to Access trans-syn-Fused Drimane Meroterpenoids: Chemoenzymatic Total Syntheses of Polysin, N-Acetyl-polyveoline and the Chrodrimanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Analytical Methods for the Quantification of Selinane in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of selinane isomers, specifically α-selinene and β-selinene, in plant extracts. Selinane-type sesquiterpenes are significant components of various essential oils and plant extracts, exhibiting a range of biological activities. Accurate quantification of these compounds is crucial for quality control, standardization of herbal products, and pharmacological studies.
The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), which is the most common and effective method for volatile sesquiterpenes, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), presented here as a potential alternative or complementary method.
Application Note 1: Quantification of Selinane by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as selinane isomers in complex mixtures like essential oils.[1] The method offers high resolution and sensitivity, and the mass spectrometric detector provides structural information for confident peak identification.
Experimental Protocol
1. Sample Preparation: Extraction of Essential Oil
The initial and critical step is the efficient extraction of selinane from the plant matrix.[2] Hydrodistillation is a common method for obtaining essential oils rich in sesquiterpenes.
-
Protocol: Hydrodistillation
-
Weigh approximately 100 g of dried and powdered plant material (e.g., celery seeds, Nardostachys jatamansi rhizomes).
-
Place the material in a round-bottom flask with 1 L of distilled water.
-
Connect the flask to a Clevenger-type apparatus.
-
Heat the flask to boiling and continue the distillation for 3-6 hours.
-
Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at 4°C in a sealed vial until analysis.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS) is recommended.[2]
-
Sample Dilution: Dilute the extracted essential oil (e.g., 1 µL) in a suitable solvent like n-hexane or methanol (B129727) (e.g., 1 mL) before injection.[3]
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[3][4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Injector Temperature: 250°C.[2]
-
Injection Volume: 1 µL (splitless or split mode, e.g., 10:1 split ratio).[3][5]
-
Oven Temperature Program:
-
Initial temperature: 60°C for 1 minute.
-
Ramp: 4°C/min to 240°C.[5]
-
Hold at 240°C for 5 minutes.
-
-
-
MS Conditions:
3. Identification and Quantification
-
Identification: Identify α-selinene and β-selinene by comparing their mass spectra and retention indices (Kovats' indices) with those of authentic standards and/or reference libraries like NIST.[4][6]
-
Quantification: Prepare a series of calibration standards of α-selinene and β-selinene of known concentrations.[7] Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of selinane isomers in the sample by interpolating their peak areas on the calibration curve. The use of an internal standard is recommended for improved accuracy.
Method Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7][8]
Data Presentation: Selinane Content in Plant Essential Oils
The following tables summarize the quantitative data for α- and β-selinene found in celery seed oil and Nardostachys jatamansi essential oil, as reported in the literature.
| Plant Source | Analytical Method | α-selinene Content (%) | β-selinene Content (%) | Reference |
| Celery (Apium graveolens) Seeds | GC-MS | 1.4 | 9.7 | [9] |
| Celery (Apium graveolens) Seeds | GC/MS | Not specified | 16.0 | [2] |
| Celery (Apium graveolens) Fruits | GC-MS | 15.7 - 18.8 (combined) | 15.7 - 18.8 (combined) | [5] |
| Nardostachys jatamansi Rhizomes | GC/GC-MS | 0.16 | Not reported |
Note: The content of essential oil components can vary significantly based on plant origin, harvesting time, and extraction method.
Application Note 2: Quantification of Selinane by High-Performance Liquid Chromatography (HPLC-UV)
Introduction
While GC-MS is the preferred method, HPLC can be an alternative for the analysis of sesquiterpenes.[4] However, sesquiterpene hydrocarbons like selinane lack a strong chromophore, making UV detection less sensitive.[4] This method is more suitable for prefractionation or when derivatization is employed to enhance detection. A general protocol is provided below, which may require optimization for specific applications.
Experimental Protocol
1. Sample Preparation
-
Protocol: Solvent Extraction
-
Macerate 1 g of powdered plant material in 10 mL of n-hexane or another suitable non-polar solvent.
-
Sonication for 15-30 minutes can enhance extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.[10]
-
The extract may need to be concentrated and redissolved in the mobile phase.
-
2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
HPLC Conditions (Suggested Starting Point):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for sesquiterpenes. For non-polar compounds like selinane, a non-aqueous reversed-phase system (e.g., acetonitrile and methanol) might be necessary.[4]
-
Example Gradient: 70% Acetonitrile, 30% Methanol, isocratic.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Low UV range (e.g., 210 nm), as selinane has weak UV absorbance.[11]
-
Injection Volume: 10-20 µL.
-
3. Identification and Quantification
-
Identification: Identification is based on comparing the retention time with that of an authentic analytical standard. Co-injection with the standard can confirm peak identity.
-
Quantification: Similar to the GC-MS method, quantification is achieved using an external standard calibration curve. Prepare a series of standard solutions of α- and β-selinene and plot peak area versus concentration.
Method Validation
As with any quantitative method, validation for linearity, accuracy, precision, LOD, and LOQ is essential to ensure reliable results.[8][12]
Visualizations
Experimental Workflow Diagrams
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. scitepress.org [scitepress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. ALPHA-SELINENE | 473-13-2 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Purifying Selinane Sesquiterpenes: A Guide to Column Chromatography Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of selinane sesquiterpenes utilizing column chromatography. Selinane sesquiterpenes, a significant class of natural products, exhibit a wide range of biological activities, making their efficient isolation and purification critical for further research and drug development. The following sections detail various chromatographic strategies, including normal-phase, reversed-phase, and size-exclusion chromatography, offering a comprehensive guide for obtaining high-purity selinane compounds.
Application Notes
Column chromatography is a fundamental technique for the purification of selinane sesquiterpenes from complex mixtures, such as plant or marine organism extracts.[1][2] The choice of the appropriate chromatographic method depends on the polarity of the target selinane sesquiterpenes and the nature of the impurities. A multi-step chromatographic approach is often necessary to achieve high purity.[3][4]
Key Chromatographic Techniques:
-
Silica (B1680970) Gel Column Chromatography (Normal-Phase): This is the most common initial step for fractionating crude extracts.[3][4] Silica gel, a polar stationary phase, separates compounds based on their polarity.[2][5][6] Non-polar compounds elute first, followed by compounds of increasing polarity. A gradient elution, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297), chloroform (B151607), or acetone), is typically employed for effective separation.[1][4]
-
Reversed-Phase (RP) Column Chromatography: This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., methanol-water or acetonitrile-water mixtures).[4][7][8] It is particularly useful for separating polar compounds or as a complementary technique to normal-phase chromatography for further purification of fractions.[4][8] In RP chromatography, polar compounds elute first.
-
Sephadex LH-20 Column Chromatography (Size-Exclusion and Adsorption): Sephadex LH-20 is a lipophilic gel that separates molecules based on both size and polarity.[3][4] It is effective for removing pigments, fatty acids, and other high molecular weight impurities.[4] A common solvent system for this technique is a mixture of chloroform and methanol (B129727).[4]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[9][10] It is an efficient method for the separation of complex natural product extracts and can be used for both fractionation and final purification.[9][11]
General Workflow:
A typical purification workflow for selinane sesquiterpenes involves initial extraction from the source material, followed by a series of column chromatography steps. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation process and identifying fractions containing the target compounds.[1][12][13]
Experimental Protocols
The following protocols are generalized from methodologies reported in the scientific literature for the purification of selinane and other sesquiterpenes.[3][4][14]
Protocol 1: Multi-Step Column Chromatography for Selinane Sesquiterpenes from Marine Algae
This protocol describes a comprehensive approach for isolating selinane sesquiterpenes from a crude extract of the marine brown alga Dictyopteris divaricata.[3][4]
1. Extraction and Partitioning: a. Extract the dried and powdered algal material with a 1:1 (v/v) mixture of chloroform (CHCl₃) and methanol (MeOH). b. Concentrate the extract under reduced pressure. c. Partition the concentrated extract between ethyl acetate (EtOAc) and water (H₂O). d. Collect the EtOAc-soluble fraction, which will contain the sesquiterpenes.
2. Silica Gel Column Chromatography (Initial Fractionation): a. Stationary Phase: Silica gel (200–300 mesh).[4] b. Column Preparation: Pack a glass column with silica gel slurried in petroleum ether (PE). c. Sample Loading: Dissolve the dried EtOAc-soluble fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column. d. Elution: Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (PE/EtOAc). Start with 100% PE and gradually increase the proportion of EtOAc.[4] e. Fraction Collection: Collect fractions of a consistent volume and monitor the composition of each fraction using TLC. Combine fractions with similar TLC profiles.
3. Sephadex LH-20 Column Chromatography (Further Purification): a. Stationary Phase: Sephadex LH-20.[4] b. Column Preparation: Swell the Sephadex LH-20 in the mobile phase and pack it into a column. c. Sample Loading: Dissolve the combined fractions from the silica gel column in the mobile phase and load onto the column. d. Elution: Elute the column with a mixture of chloroform and methanol (e.g., CHCl₃/MeOH 1:1).[4] e. Fraction Collection: Collect and analyze fractions as described above.
4. Reversed-Phase (RP-18) Column Chromatography (Final Polishing): a. Stationary Phase: RP-18 reversed-phase silica gel.[4] b. Column Preparation: Pack a column with RP-18 silica gel slurried in the initial mobile phase composition. c. Sample Loading: Dissolve the purified fraction from the Sephadex column in the mobile phase for loading. d. Elution: Elute with a gradient of methanol and water (e.g., starting with 3:1 MeOH/H₂O and increasing the methanol concentration).[4] e. Fraction Collection and Analysis: Collect fractions and analyze for purity. Fractions containing pure compounds can be concentrated for structural elucidation.
Protocol 2: Flash Column Chromatography for Sesquiterpene Purification
This protocol provides a general method for rapid purification using flash column chromatography.[15]
1. Preparation: a. Stationary Phase: Silica gel (230-400 mesh).[1] b. Solvent System Selection: Determine an appropriate solvent system using TLC, aiming for a retention factor (Rf) of approximately 0.2-0.3 for the target compound. c. Column Packing: Dry pack the column with silica gel and then wet it with the chosen mobile phase.
2. Sample Application: a. Dissolve the sample in a minimal amount of the mobile phase or a slightly stronger solvent. b. Carefully apply the sample to the top of the silica gel bed.
3. Elution and Fraction Collection: a. Apply positive pressure (e.g., with compressed air) to the top of the column to achieve a rapid flow rate. b. Collect fractions and monitor by TLC.
Data Presentation
The following tables summarize typical parameters used in the column chromatographic purification of sesquiterpenes.
Table 1: Silica Gel Column Chromatography Parameters
| Parameter | Description | Reference |
| Stationary Phase | Silica gel (200–300 mesh) | [4] |
| Mobile Phase (Gradient) | Petroleum Ether (PE) - Ethyl Acetate (EtOAc) | [4] |
| Example Gradient | Stepwise increase of EtOAc in PE | [4] |
| Application | Initial fractionation of crude extracts | [3][4] |
Table 2: Sephadex LH-20 Column Chromatography Parameters
| Parameter | Description | Reference |
| Stationary Phase | Sephadex LH-20 | [4] |
| Mobile Phase | Chloroform (CHCl₃) - Methanol (MeOH) (e.g., 1:1 v/v) | [4] |
| Application | Removal of pigments and high molecular weight impurities | [3][4] |
Table 3: Reversed-Phase (RP-18) Column Chromatography Parameters
| Parameter | Description | Reference |
| Stationary Phase | RP-18 Reversed-Phase Silica Gel | [4] |
| Mobile Phase (Gradient) | Methanol (MeOH) - Water (H₂O) | [4] |
| Example Gradient | Starting with 3:1 MeOH/H₂O, increasing to 9:1 MeOH/H₂O | [4] |
| Application | Purification of more polar sesquiterpenes; final purification step | [4] |
Visualizations
The following diagrams illustrate the experimental workflows for purifying selinane sesquiterpenes.
Caption: Multi-step purification workflow for selinane sesquiterpenes.
Caption: Decision-making process for chromatographic purification.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. researchgate.net [researchgate.net]
- 4. Brominated Selinane Sesquiterpenes from the Marine Brown Alga Dictyopteris divaricata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. ualberta.ca [ualberta.ca]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. mdpi.com [mdpi.com]
- 10. Centrifugal partition chromatography elution gradient for isolation of sesquiterpene lactones and flavonoids from Anvillea radiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. mdpi.com [mdpi.com]
- 14. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
Cytotoxicity of Selinane Sesquiterpenoids Against Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selinane-type sesquiterpenoids, a class of C15 isoprenoids characterized by a bicyclic core structure, have garnered significant interest in oncological research due to their potential cytotoxic and anti-proliferative activities against various cancer cell lines. These natural products, found in a wide array of plant species, represent a promising source for the development of novel chemotherapeutic agents. Understanding their mechanism of action and accurately quantifying their cytotoxic effects are crucial steps in the drug discovery pipeline.
This document provides detailed protocols for assessing the in vitro cytotoxicity of selinane compounds. It includes standardized methodologies for the MTT and Sulforhodamine B (SRB) assays, guidelines for data interpretation, and an overview of the key signaling pathways implicated in the cytotoxic action of sesquiterpenoids.
Principles of Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental tools for screening potential anticancer compounds. They measure the degree to which a substance is toxic to cells. The two protocols detailed below, the MTT and SRB assays, are robust, reliable, and widely used methods for this purpose.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2][3] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[3]
-
Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the aminoxanthene dye sulforhodamine B.[4] The amount of bound dye is directly proportional to the cell mass and can be measured spectrophotometrically after extraction.[5][6] This assay is less susceptible to interference from compounds that affect mitochondrial function.
Data Presentation: Cytotoxicity of Sesquiterpenoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various sesquiterpenoid compounds, including some selinane and related eudesmane (B1671778) types, against different human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound/Extract | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| Eudesmane-type Sesquiterpenoid | MCF-7 (Breast) | MTT | 2.834 ± 1.121 µM | [7] |
| Eudesmane-type Sesquiterpenoid | MDA-MB-231 (Breast) | MTT | 1.545 ± 1.116 µM | [7] |
| Terpene Fraction (containing β-selinene) | AMJ13 (Breast) | MTT | 8.455 ± 3.02 µg/mL | [3] |
| Terpene Fraction (containing β-selinene) | SK-GT-4 (Esophageal) | MTT | 15.14 ± 3.266 µg/mL | [3] |
| Alantolactone (Eudesmane lactone) | MDA-MB-231 (Breast) | MTT | 13.3 µM (48h) | [8] |
| Alantolactone (Eudesmane lactone) | BT-549 (Breast) | MTT | <13.3 µM (more potent) | [8] |
| Isoalantolactone (Eudesmane lactone) | MDA-MB-231 (Breast) | MTT | 24.6 µM (48h) | [8] |
| Parthenolide (Germacrane lactone) | MDA-MB-231 (Breast) | MTT | 13.7 µM (48h) | [8] |
| Costunolide (Germacrane lactone) | MDA-MB-231 (Breast) | MTT | 27.1 µM (48h) | [8] |
| Santamarine (Eudesmane lactone) | L1210, CCRF-CEM, KB, LS174T, MCF-7 | Not Specified | 0.16-1.3 µg/mL | [9] |
| 9β-acetoxycostunolide | L1210, CCRF-CEM, KB, LS174T, MCF-7 | Not Specified | 0.16-1.3 µg/mL | [9] |
| 9β-acetoxyparthenolide | L1210, CCRF-CEM, KB, LS174T, MCF-7 | Not Specified | 0.16-1.3 µg/mL | [9] |
| Britannin (Pseudoguaianolide lactone) | MCF-7 (Breast) | Not Specified | 2.3 µg/mL (6.3 µM) | [6] |
| Britannin (Pseudoguaianolide lactone) | HepG2 (Liver) | Not Specified | 6.9 µM (48h) | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol details the steps for determining the cytotoxicity of selinane compounds using the MTT assay.[10][11]
Materials and Reagents:
-
Selinane compound of interest
-
Adherent cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the selinane compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol provides a step-by-step guide for assessing cytotoxicity using the SRB assay.[4][5]
Materials and Reagents:
-
Selinane compound of interest
-
Adherent cancer cell line
-
Complete cell culture medium
-
PBS, pH 7.4
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Add 100 µL of ice-cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the TCA solution.
-
Wash the plate five times with distilled water.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound SRB.
-
Allow the plate to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Follow the same data analysis steps as described for the MTT assay.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General experimental workflow for determining the cytotoxicity of selinane compounds using MTT or SRB assays.
Signaling Pathways in Sesquiterpenoid-Induced Apoptosis
Many sesquiterpenoids exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Caption: Sesquiterpenoids can trigger apoptosis via intrinsic and extrinsic signaling pathways, converging on caspase-3 activation.
Conclusion
The protocols and information provided herein offer a robust framework for the systematic evaluation of selinane compounds as potential anticancer agents. Accurate and reproducible cytotoxicity data, generated using standardized assays like MTT and SRB, are essential for identifying promising lead compounds for further preclinical development. Elucidating the underlying mechanisms, such as the induction of apoptosis, will further aid in the rational design and optimization of this fascinating class of natural products.
References
- 1. Sesquiterpenes from Syneilesis palmata and their cytotoxicity against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Activity of Essential Oils Containing β-Selinene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant potential of essential oils rich in the sesquiterpene β-selinene. Detailed protocols for common antioxidant assays are provided, along with data presentation guidelines and an overview of potential signaling pathways involved in the antioxidant action of sesquiterpenes.
Introduction to β-Selinene and its Antioxidant Potential
β-Selinene is a bicyclic sesquiterpene found in the essential oils of various plants. Research has indicated that essential oils containing significant amounts of β-selinene exhibit notable antioxidant properties. For instance, essential oils from Callicarpa macrophylla have been shown to contain high concentrations of β-selinene and display good in vitro antioxidant activity.[1][2][3][4][5] The antioxidant capacity of these essential oils is often attributed to their complex mixture of phytochemicals, with β-selinene being a key contributor. The evaluation of this antioxidant activity is crucial for the potential development of these essential oils for pharmaceutical, cosmetic, and nutraceutical applications.
Quantitative Data on Antioxidant Activity
The antioxidant activity of essential oils is typically quantified by determining the concentration required to inhibit a certain percentage of free radicals (IC50) or by comparing the activity to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC). Below is a summary of the antioxidant activity of essential oils from different parts of Callicarpa macrophylla, which are rich in β-selinene.
| Essential Oil Source | β-Selinene Content (%) | Antioxidant Assay | IC50 Value (µg/mL) |
| Callicarpa macrophylla Leaves (CMLEO) | 37.51 | Not Specified | Not Specified |
| Callicarpa macrophylla Premature Seeds & Fruits (CMEO-I) | 44.66 | Not Specified | Not Specified |
| Callicarpa macrophylla Mature Seeds & Fruits (CMEO-II) | 57.01 | Multiple Assays | 7.37 ± 0.11 to 17.49 ± 0.13 |
Data sourced from studies on Callicarpa macrophylla essential oils.[1][2][3][4][5][6]
Experimental Protocols for Antioxidant Activity Assays
A variety of assays are available to measure antioxidant capacity, primarily categorized as those based on hydrogen atom transfer (HAT) and single electron transfer (SET).[7] It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to a pale yellow is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Essential oil sample
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well microplate or cuvettes
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the essential oil in methanol or ethanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the essential oil sample or positive control to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity percentage against the sample concentrations.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
Essential oil sample
-
Positive control (e.g., Trolox)
-
Spectrophotometer capable of measuring absorbance at 734 nm
-
96-well microplate or cuvettes
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the essential oil and a series of dilutions in the appropriate solvent.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the essential oil sample or positive control to the wells.
-
For the blank, add 10 µL of the solvent.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
TEAC Determination: The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using different concentrations of Trolox, and the TEAC value of the sample is calculated from this curve.
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Essential oil sample
-
Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄), Trolox)
-
Spectrophotometer capable of measuring absorbance at 593 nm
-
Water bath at 37°C
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8]
-
Sample Preparation: Prepare a stock solution of the essential oil and a series of dilutions.
-
Assay Procedure:
-
Add 2.7 mL of the FRAP reagent to a test tube.
-
Add 300 µL of the essential oil sample or positive control.
-
For the blank, add 300 µL of the solvent.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents (µM) or Trolox equivalents.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Essential oil sample (solubilized with a suitable solvent like acetone (B3395972) for lipophilic samples)
-
Positive control (e.g., Trolox)
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm
-
96-well black microplate
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer.
-
-
Sample Preparation: Prepare a stock solution of the essential oil and a series of dilutions. For lipophilic samples, dissolve in acetone and then dilute in 50% acetone.
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.
-
Add 25 µL of the essential oil sample, positive control, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement: Immediately begin reading the fluorescence every 1-5 minutes for at least 60 minutes at 37°C.
-
Calculation: Calculate the area under the curve (AUC) for each sample. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The antioxidant capacity is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Potential Signaling Pathways Modulated by Sesquiterpenes
The antioxidant effects of sesquiterpenes like β-selinene may not be limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular antioxidant defense system. Understanding these mechanisms is crucial for drug development.
Key Signaling Pathways:
-
Nrf2/Keap1/HO-1 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or the presence of certain bioactive compounds can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), inducing the transcription of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1).[9]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is associated with inflammation and oxidative stress. Some sesquiterpenes have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators and reactive oxygen species (ROS).[2][3]
-
MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are involved in directing cellular responses to a diverse array of stimuli, including oxidative stress. The MAPK signaling cascade can influence cell proliferation, differentiation, and apoptosis. Modulation of this pathway by sesquiterpenes can impact the cellular response to oxidative damage.[9]
Caption: Potential signaling pathways modulated by β-selinene to exert antioxidant effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Proliferative Activity of Essential Oil and Main Components from Leaves of Aloysia polystachya Harvested in Central Chile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization, Antioxidant and Antibacterial Activity of Essential Oils and Their Encapsulation into Biodegradable Material Followed by Freeze Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of the Selinane Skeleton
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of the selinane skeleton.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in synthesizing the selinane skeleton?
A1: The main hurdles in the stereoselective synthesis of the selinane core lie in the precise control of multiple contiguous stereocenters. The selinane framework, a substituted decalin system, typically possesses stereocenters at the ring junction (controlling the cis or trans fusion), at the position of the angular methyl group, and on the side chains. Achieving the desired relative and absolute stereochemistry of these centers is a significant challenge that requires careful strategic planning and execution of stereoselective reactions.
Q2: Which key reactions are commonly employed to construct the bicyclo[4.4.0]decane (decalin) core of selinanes?
A2: The two most prevalent and powerful strategies for assembling the decalin framework are the Robinson annulation and the Diels-Alder reaction .
-
The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. While powerful, controlling the stereochemistry of the newly formed stereocenters can be challenging.
-
The Diels-Alder reaction , a [4+2] cycloaddition, offers a highly stereospecific route to the decalin system, where the stereochemistry of the diene and dienophile is transferred to the product. However, achieving the desired regioselectivity and endo/exo selectivity can require careful substrate design and the use of catalysts.
Q3: How can the stereochemistry of the angular methyl group be controlled?
A3: Establishing the correct stereochemistry of the angular methyl group is a critical and often difficult step. Several strategies can be employed:
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains the desired stereocenter.
-
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, which is later removed.
-
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. For instance, asymmetric conjugate additions to introduce the precursor to the angular methyl group.
-
Substrate Control: Leveraging existing stereocenters in the molecule to direct the approach of reagents in subsequent steps.
Q4: What are effective methods for the stereoselective installation of the side chains?
A4: The stereoselective introduction of the side chains, such as the isopropyl or isopropenyl group, is typically achieved through:
-
Stereoselective Nucleophilic Additions: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to a ketone can be influenced by the steric environment around the carbonyl group, leading to diastereoselective formation of the corresponding alcohol.
-
Asymmetric Hydrogenation: The use of chiral hydrogenation catalysts can reduce a double bond in a facial-selective manner, setting the stereochemistry of the resulting alkyl group.[1]
-
Directed Reductions: The presence of a directing group, such as a hydroxyl, can coordinate to a metal hydride reagent and deliver the hydride from a specific face of the molecule.
II. Troubleshooting Guides
This section addresses common problems encountered during the synthesis of the selinane skeleton.
Problem 1: Poor Diastereoselectivity in Robinson Annulation
-
Symptom: Formation of a mixture of diastereomers at the newly formed stereocenters.
-
Possible Cause:
-
Lack of facial selectivity in the Michael addition: The enolate may attack the Michael acceptor from either face, leading to a mixture of diastereomers.
-
Poor stereocontrol in the intramolecular aldol condensation: The enolate formed after the Michael addition may cyclize in a non-selective manner.
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Vary the base, solvent, and temperature. For example, using a bulky base might favor the formation of a specific enolate geometry.
-
Employ a Chiral Catalyst: Consider using an organocatalyst, such as L-proline, to promote an asymmetric Robinson annulation. This can significantly improve both enantioselectivity and diastereoselectivity.
-
Substrate Modification: Introduce a bulky substituent on the substrate that can direct the approach of the reagents.
-
Problem 2: Low or Incorrect Stereoselectivity in Diels-Alder Reaction
-
Symptom: Formation of the undesired endo/exo isomer or a mixture of diastereomers.
-
Possible Cause:
-
Insufficient facial selectivity: The dienophile may approach the diene from either face.
-
Unfavorable secondary orbital overlap: In some cases, the exo product may be thermodynamically favored and form under harsh reaction conditions.
-
-
Troubleshooting Steps:
-
Use of Lewis Acids: Lewis acid catalysts can enhance the rate and selectivity of the Diels-Alder reaction, often favoring the endo product.
-
Chiral Lewis Acids: For enantioselective reactions, employ a chiral Lewis acid to differentiate the two faces of the dienophile.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and thus the stereochemical outcome.
-
Temperature Control: Diels-Alder reactions are often reversible at higher temperatures. Running the reaction at lower temperatures can favor the kinetically controlled endo product.
-
Problem 3: Inadequate Control of Side Chain Stereochemistry via Hydrogenation
-
Symptom: Low enantiomeric or diastereomeric excess after a hydrogenation step.
-
Possible Cause:
-
Ineffective Chiral Catalyst: The chosen chiral ligand may not provide sufficient stereochemical induction for the specific substrate.
-
Lack of Directing Group: The substrate may lack a functional group that can coordinate to the metal catalyst and direct the hydrogenation.
-
-
Troubleshooting Steps:
-
Screen Chiral Catalysts: Test a variety of chiral ligands and metal precursors (e.g., Rh-DuPhos, Ru-BINAP, Ir-PHOX).
-
Introduce a Directing Group: If possible, introduce a hydroxyl or other coordinating group near the double bond to direct the hydrogenation.
-
Optimize Hydrogen Pressure and Temperature: These parameters can influence the activity and selectivity of the catalyst.
-
III. Data Presentation: Comparative Tables
Table 1: Comparison of Catalysts for Asymmetric Hydrogenation of Prochiral Olefins and Ketones
| Catalyst System | Substrate Type | Representative Substrate | Product ee (%) | TON | TOF (h⁻¹) | Conditions |
| Rh-(R,R)-Et-DuPhos | Methyl (Z)-α-acetamidocinnamate | Enamide | >99 | 10,000 | >2,000 | MeOH, RT, 3 atm H₂ |
| Ru-(S)-BINAP/(S,S)-DPEN | Acetophenone | Ketone | 97 | 2,000 | 100 | 2-Propanol, 28 °C, 8 atm H₂ |
| Ir-(R)-ThrePHOX | (E)-1,2-diphenylpropene | Unfunctionalized Olefin | 94 | 100 | ~10 | CH₂Cl₂, RT, 1 atm H₂ |
| RuCl₂[(S)-xylbinap][(S)-daipen] | 2-Acetylthiophene | Ketone | 98 | 200,000 | >10,000 | 2-Propanol, RT, 8 atm H₂ |
Data compiled from representative examples in the literature. Performance may vary with different substrates.[2]
Table 2: Diastereoselectivity in Decalin Synthesis via Diels-Alder Reactions
| Diene | Dienophile | Catalyst/Conditions | Product Ratio (endo:exo or dr) | Yield (%) |
| 1-Nitro-deca-1,7,9-triene | (intramolecular) | Thermal | 88:12 (trans-fused favored) | ~72 (after recycle) |
| Substituted 1,3-diene | 2-Carbomethoxy-2-cyclohexenone | Lewis Acid | 7:1 (β-isomer favored) | - |
| 2-Pyrone | Silyl cyclohexadienol ether | Yb(OTf)₃, Chiral Ligand | Good stereoselectivity | Good |
Data is illustrative of trends observed in the synthesis of decalin systems.[3][4][5]
IV. Experimental Protocols
Protocol 1: Diastereoselective Intramolecular Diels-Alder Reaction for a Trans-Decalin System
This protocol is adapted from a study on the synthesis of trans-fused decalin ring systems.[3]
-
Preparation of the Diels-Alder Precursor: Synthesize the (1E,7E)-1-nitro-deca-1,7,9-triene precursor according to established literature procedures.
-
Cyclization Reaction:
-
Dissolve the nitroalkene precursor in a suitable high-boiling solvent (e.g., toluene (B28343) or xylene) in a sealed tube.
-
Heat the solution at a temperature ranging from 110 °C to 140 °C. The reaction time will vary depending on the substrate but can range from 24 to 72 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexanes as the eluent, to afford the trans-decalin product.
-
Protocol 2: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol is a general procedure based on the use of a Ru-BINAP/diamine catalyst system.[2]
-
Catalyst Preparation (in a glovebox):
-
In a Schlenk flask, dissolve the Ru(II) precursor and the chiral BINAP ligand in a degassed solvent like 2-propanol.
-
Add the chiral diamine ligand (e.g., DPEN) and stir the mixture to form the active catalyst.
-
-
Hydrogenation Reaction:
-
To the catalyst solution, add the prochiral ketone substrate.
-
Add a solution of a base, such as potassium tert-butoxide in THF.
-
Place the flask in a high-pressure reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 8 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 28 °C) for the required time (e.g., 10 hours).
-
-
Work-up and Analysis:
-
Carefully vent the reactor and remove the solvent under reduced pressure.
-
The enantiomeric excess of the resulting chiral alcohol can be determined by chiral HPLC or GC analysis.
-
V. Mandatory Visualizations
References
- 1. ethz.ch [ethz.ch]
- 2. benchchem.com [benchchem.com]
- 3. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of cis-Decalin Derivatives by the Inverse-Electron-Demand Diels-Alder Reaction of 2-Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Selinane Extraction from Marine Algae
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of selinane sesquiterpenes from marine algae.
Frequently Asked Questions (FAQs)
Q1: What are selinanes and why are they important?
Selinanes are a class of bicyclic sesquiterpenes, which are secondary metabolites found in various plants and marine organisms. Their importance lies in their diverse and potent biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic properties, making them promising candidates for drug development.
Q2: Which marine algae are known sources of selinanes?
Brown algae (Phaeophyceae) are a notable source of selinane sesquiterpenes. For instance, species from the Dictyopteris genus, such as Dictyopteris divaricata, have been reported to contain various selinane derivatives.[1]
Q3: What are the primary challenges in extracting selinanes from marine algae?
The main challenges include the low concentration of these compounds in the algal biomass, the complex and rigid cell wall structure of algae that hinders solvent penetration, and the co-extraction of undesirable compounds like polysaccharides and pigments, which can complicate purification.[2][3]
Q4: Which extraction methods are suitable for selinanes from marine algae?
Several methods can be employed, ranging from conventional to modern techniques:
-
Conventional Solvent Extraction: Using organic solvents like methanol (B129727), ethanol (B145695), or dichloromethane.[4][5]
-
Enzyme-Assisted Extraction (EAE): Utilizing enzymes to break down the algal cell wall, improving solvent access to intracellular compounds.[2][4][6]
-
Ultrasound-Assisted Extraction (UAE): Employing ultrasonic waves to create cavitation, which disrupts cell walls and enhances mass transfer.[3][7]
-
Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and algal matrix, leading to cell rupture and faster extraction.[3][7]
-
Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2, often with a co-solvent, to extract compounds with high selectivity.[8][9]
Q5: How can I improve the purity of my selinane extract?
Purification can be achieved through various chromatographic techniques. A common approach is to first perform a liquid-liquid extraction to partition the selinanes from more polar or non-polar impurities.[10][11] This is often followed by column chromatography using silica (B1680970) gel or other stationary phases.[10][12] For separating isomeric selinanes, High-Performance Liquid Chromatography (HPLC) may be necessary.[13]
Troubleshooting Guides
Issue 1: Low Selinane Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Disruption | The rigid algal cell wall is a major barrier to solvent penetration.[2][14] • Mechanical Methods: Implement pre-treatment steps like grinding the dried algae into a fine powder, bead milling, or high-pressure homogenization.[15][16][17] • Enzymatic Methods: Use enzymes such as cellulases, pectinases, or proteases to hydrolyze the cell wall components.[4][6][18] |
| Inappropriate Solvent Selection | Selinanes are moderately non-polar. The solvent polarity must be optimized for effective solubilization. • Solvent Polarity: Test a range of solvents and solvent mixtures. Start with moderately polar solvents like ethanol or ethyl acetate (B1210297). For supercritical fluid extraction, consider adding a polar co-solvent like ethanol to the supercritical CO2.[8][9][19] • Solvent-to-Biomass Ratio: Increase the solvent volume to ensure complete immersion of the algal biomass and to create a sufficient concentration gradient for mass transfer.[3] |
| Suboptimal Extraction Parameters | Temperature, time, and pressure (for SFE) significantly impact extraction efficiency.[3][20] • Temperature: Increase the extraction temperature to enhance solvent diffusivity and solute solubility. However, be cautious of potential degradation of thermolabile selinanes. • Time: Extend the extraction time to allow for complete diffusion of selinanes from the algal matrix. Monitor the yield at different time points to determine the optimal duration. • Pressure (SFE): In SFE, higher pressure generally increases the density of the supercritical fluid, enhancing its solvating power.[19][20] |
| Degradation of Target Compounds | Selinanes may be sensitive to heat, light, or acidic/basic conditions. • Mild Conditions: Employ extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction or supercritical fluid extraction.[8][21] • Inert Atmosphere: Conduct extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Issue 2: Co-extraction of Impurities (e.g., Pigments, Polysaccharides)
| Possible Cause | Troubleshooting Steps |
| Non-selective Solvent | Solvents like methanol or ethanol can co-extract a wide range of compounds, including polar pigments and polysaccharides.[22][23] • Solvent Polarity Tuning: Use a less polar solvent like hexane (B92381) or ethyl acetate to reduce the extraction of highly polar impurities. • Sequential Extraction: Perform a pre-extraction with a very non-polar solvent (e.g., hexane) to remove lipids and some pigments, followed by extraction with a moderately polar solvent for selinanes. |
| Lack of a Purification Step | The crude extract will invariably contain a mixture of compounds.[10][12] • Liquid-Liquid Extraction: Partition the crude extract between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate polar impurities.[10] • Solid-Phase Extraction (SPE): Use SPE cartridges to perform a preliminary cleanup of the extract before further purification.[24] |
| High Polysaccharide Content | Marine algae are rich in polysaccharides which can be co-extracted, leading to a viscous and difficult-to-handle extract.[25] • Ethanol Precipitation: Add ethanol to the aqueous extract to precipitate the polysaccharides, which can then be removed by centrifugation.[3][26] |
Issue 3: Difficulty in Separating Selinane Isomers
| Possible Cause | Troubleshooting Steps |
| Similar Physicochemical Properties | Isomers like α-selinene and β-selinene have very similar structures and polarities, making them difficult to separate with standard column chromatography.[13] • High-Resolution Chromatography: Employ High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reversed-phase or a chiral column for enantiomers). • Gas Chromatography (GC): For volatile selinanes, GC coupled with Mass Spectrometry (GC-MS) can be used for both separation and identification.[13] |
Experimental Protocols
Protocol 1: Enzyme-Assisted Extraction (EAE) of Selinanes
This protocol outlines a general procedure for using enzymes to improve the extraction of selinanes from dried marine algae.
-
Preparation of Algal Biomass:
-
Enzymatic Hydrolysis:
-
Suspend the algal powder in a buffer solution (e.g., citrate (B86180) or acetate buffer, pH 4.5-5.5).
-
Add a commercial enzyme preparation containing cellulase (B1617823) and/or pectinase (B1165727) (e.g., Viscozyme® L, Celluclast® 1.5 L).[6] The enzyme concentration should be optimized (typically 1-5% w/w of algal biomass).
-
Incubate the mixture at the optimal temperature for the enzyme (usually 40-50°C) with constant stirring for a specified duration (e.g., 2-24 hours).[18]
-
-
Solvent Extraction:
-
After enzymatic treatment, add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Perform solid-liquid extraction by stirring the mixture vigorously for several hours or by using ultrasonication for a shorter period (e.g., 30 minutes).
-
Separate the solid residue by filtration or centrifugation.
-
-
Solvent Removal and Crude Extract Recovery:
-
Evaporate the organic solvent from the supernatant under reduced pressure using a rotary evaporator.[5]
-
The resulting residue is the crude selinane extract.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of Selinanes
This protocol describes the extraction of selinanes using supercritical CO2.
-
Preparation of Algal Biomass:
-
SFE System Setup:
-
Load the algal powder into the extraction vessel of the SFE system.
-
Set the desired extraction parameters:
-
-
Extraction Process:
-
Pump supercritical CO2 (with co-solvent, if used) through the extraction vessel.
-
The extraction time can range from 30 minutes to several hours.
-
-
Fractionation and Collection:
-
The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.
-
Collect the crude selinane extract from the separator.
-
Visualizations
Caption: Workflow for Enzyme-Assisted Extraction of Selinanes.
Caption: Troubleshooting Logic for Low Selinane Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme-assisted extraction of bioactive compounds from brown seaweeds and characterization - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. coleparmer.com [coleparmer.com]
- 6. researchgate.net [researchgate.net]
- 7. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Enzyme-Assisted Coextraction of Phenolics and Polysaccharides from Padina gymnospora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. jams.squ.edu.om [jams.squ.edu.om]
- 23. mdpi.com [mdpi.com]
- 24. welch-us.com [welch-us.com]
- 25. wordpress.clarku.edu [wordpress.clarku.edu]
- 26. Frontiers | Extraction Techniques, Biological Activities and Health Benefits of Marine Algae Enteromorpha prolifera Polysaccharide [frontiersin.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Overlapping Signals in ¹H-NMR of Selinane Isomers
Welcome to the technical support center for resolving ¹H-NMR signal overlap in selinane isomers. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation and differentiation of these complex sesquiterpenoids. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to aid in your analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H-NMR spectrum of a selinane isomer mixture shows severe signal overlap in the aliphatic region. What is the first step to resolve these signals?
A1: The initial and often simplest approach is to modify the sample environment by changing the deuterated solvent. Different solvents can induce small but significant changes in chemical shifts (solvent-induced shifts), which may be sufficient to resolve overlapping signals.[1][2][3] For instance, switching from chloroform-d (B32938) (CDCl₃) to benzene-d₆ (C₆D₆) or acetone-d₆ often alters the chemical shifts of protons due to varying solvent-solute interactions and magnetic anisotropy effects of the solvent.[2][3]
Q2: Changing the solvent was not sufficient to resolve the key overlapping signals. What is the next logical step?
A2: If solvent changes are ineffective, employing 2D-NMR techniques is the next logical step. A simple and quick experiment to start with is the COSY (Correlation Spectroscopy) experiment.[4][5] COSY will reveal proton-proton coupling networks, allowing you to trace the connectivity of the spin systems even if the 1D signals are overlapped.[4] This can help in assigning which protons belong to which isomer based on their coupling partners.
Q3: The COSY spectrum still shows overlapping cross-peaks. How can I get better dispersion of the signals?
A3: For better signal dispersion, heteronuclear 2D-NMR experiments are highly effective. The HSQC (Heteronuclear Single Quantum Coherence) experiment is particularly powerful as it correlates protons directly to their attached carbons.[6][7][8] Since ¹³C spectra are generally better dispersed than ¹H spectra, the HSQC can resolve overlapping proton signals by spreading them out in the second dimension based on the chemical shift of the carbon they are attached to.[9]
Q4: I have assigned the proton and carbon signals using HSQC, but I am still unsure about the overall structure and stereochemistry. What experiments can help with this?
A4: To piece together the full carbon skeleton and determine long-range connectivities, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is essential.[7][8] HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and linking different spin systems together.[7] For stereochemical analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the experiments of choice.[10][11][12] These experiments detect through-space interactions between protons that are close to each other, providing critical information about the relative stereochemistry of the isomers.[10][11][12]
Q5: I am dealing with a mixture of enantiomers or diastereomers that have very similar NMR spectra. Are there any chemical methods to help resolve the signals?
A5: Yes, for enantiomers and diastereomers with nearly identical spectra, the use of chiral lanthanide shift reagents (LSRs) can be very effective.[13][14][15][16] These reagents, such as Eu(hfc)₃ or Eu(facam)₃, are chiral Lewis acids that can reversibly bind to functional groups (e.g., hydroxyl, carbonyl) in your selinane isomers.[14][15] This binding forms diastereomeric complexes that have different NMR spectra, leading to the separation of previously overlapping signals.[14][15]
Q6: After trying the above methods, I still have some minor signal overlap. Are there any data processing techniques that can help?
A6: Advanced data processing techniques can often resolve minor signal overlap. Deconvolution is a method where the overlapping signals are mathematically fitted to a sum of individual peaks, allowing for the separation and quantification of the underlying signals.[17][18] Software packages like Mnova or TopSpin have built-in deconvolution routines.[17][19][20][21] Another advanced technique is pure shift NMR , which simplifies complex multiplets into singlets, significantly reducing overlap.[22]
Quantitative Data
Table 1: Typical ¹H-NMR Chemical Shift Ranges for Protons in Selinane Sesquiterpenes
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| Methyl (CH₃) | 0.7 - 1.5 | Can be deshielded if adjacent to an oxygen-bearing carbon. |
| Methylene (CH₂) | 1.0 - 2.5 | Wide range depending on proximity to functional groups. |
| Methine (CH) | 1.2 - 2.8 | Highly variable based on substitution and stereochemistry. |
| Vinylic (C=CH) | 4.5 - 6.0 | Dependent on the substitution of the double bond. |
| Protons on carbon bearing oxygen (CH-O) | 3.0 - 4.5 | Deshielded due to the electronegativity of oxygen. |
Note: These are approximate ranges and can vary based on the specific isomer and solvent used.[23][24][25][26][27]
Table 2: Effect of Different Solvents on ¹H Chemical Shifts
| Solvent | General Effect on Chemical Shifts |
| CDCl₃ | Standard reference solvent. |
| C₆D₆ | Aromatic solvent; often causes upfield shifts for protons positioned above the benzene (B151609) ring plane due to anisotropic effects. Can be very effective in resolving overlapping signals. |
| Acetone-d₆ | Polar aprotic solvent; can cause significant shifts compared to CDCl₃, especially for protons near polar functional groups. |
| Methanol-d₄ | Polar protic solvent; can exchange with labile protons (e.g., -OH) and can cause significant chemical shift changes through hydrogen bonding. |
| DMSO-d₆ | Highly polar aprotic solvent; can significantly alter chemical shifts, particularly for protons capable of forming hydrogen bonds. |
The magnitude of the solvent-induced shift is highly dependent on the specific proton's environment within the molecule.[1][2][3][28]
Experimental Protocols
Protocol 1: Use of Chiral Lanthanide Shift Reagents (LSRs)
-
Sample Preparation: Prepare a solution of the selinane isomer mixture in a dry, aprotic deuterated solvent such as CDCl₃. It is crucial that the solvent and sample are anhydrous, as water can compete for coordination to the LSR.
-
Initial Spectrum: Acquire a standard ¹H-NMR spectrum of your sample before adding the LSR.
-
LSR Addition: Prepare a stock solution of the chiral LSR (e.g., Eu(hfc)₃) in the same deuterated solvent. Add a small, known amount of the LSR stock solution to the NMR tube.
-
Spectrum Acquisition: After each addition of the LSR, gently mix the sample and acquire a new ¹H-NMR spectrum.
-
Titration: Continue adding small increments of the LSR and acquiring spectra until sufficient separation of the overlapping signals is achieved. Monitor the spectra for both signal separation and line broadening, as excessive amounts of LSR can cause significant peak broadening.[13][14]
Protocol 2: 2D-NMR Experiments (COSY, HSQC, HMBC, NOESY)
-
Sample Preparation: Prepare a concentrated solution of your sample in a suitable deuterated solvent. For 2D-NMR, a higher concentration is generally required compared to 1D-NMR.
-
1D Proton Spectrum: Acquire a standard 1D ¹H-NMR spectrum to determine the spectral width required for the 2D experiments.[29][30]
-
COSY:
-
HSQC:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp for an edited HSQC).[31][32]
-
Set the spectral width in the proton dimension (F2) based on your 1D ¹H spectrum and in the carbon dimension (F1) to cover the expected ¹³C chemical shift range (e.g., 0-160 ppm for a selinane).
-
Optimize the ¹JCH coupling constant (typically around 145 Hz).
-
-
HMBC:
-
NOESY/ROESY:
-
Load a standard NOESY or ROESY pulse program.[10]
-
Set the spectral widths for the proton dimension.
-
Set an appropriate mixing time (d8 for NOESY, p15 (B1577198) for ROESY), which is crucial for observing NOE/ROE correlations.[10] Typical mixing times range from 300 to 800 ms.
-
Visualizations
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. quora.com [quora.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. emerypharma.com [emerypharma.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. benchchem.com [benchchem.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Deconvolution of Complex 1D NMR Spectra Using Objective Model Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tutorial Deconvolution [2210pc.chem.uic.edu]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 23. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 24. compoundchem.com [compoundchem.com]
- 25. web.pdx.edu [web.pdx.edu]
- 26. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 27. orgchemboulder.com [orgchemboulder.com]
- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 29. ulethbridge.ca [ulethbridge.ca]
- 30. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 31. chemistry.uoc.gr [chemistry.uoc.gr]
- 32. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
Technical Support Center: Optimization of Reaction Conditions for Selinane Derivatization
Welcome to the technical support center for the derivatization of selinane-type sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful derivatization of selinane derivatives for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the derivatization of selinane derivatives.
Q1: My derivatization reaction is incomplete, leading to low product yield. What are the common causes and how can I resolve this?
A1: Incomplete derivatization is a frequent challenge. Several factors can contribute to this issue:
-
Suboptimal Reaction Time and Temperature: The reaction may not have reached completion. It is crucial to optimize both the temperature and duration for your specific selinane derivative and the chosen reagent.
-
Presence of Moisture: Silylating agents, in particular, are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Store derivatizing reagents under an inert atmosphere (e.g., nitrogen or argon) and away from sources of humidity.
-
Insufficient Reagent Concentration: A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.
-
Steric Hindrance: The hydroxyl groups on the selinane skeleton may be sterically hindered, making them less accessible to the derivatizing agent. In such cases, a more powerful derivatizing reagent or the addition of a catalyst may be necessary. For silylation, a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of reagents like BSTFA.
-
Sample Matrix Effects: Components in a complex sample matrix can interfere with the derivatization reaction. A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.
Q2: I am observing extraneous peaks from reagent by-products or side reactions in my chromatogram. How can these be minimized?
A2: The presence of reagent-related artifacts and by-products can interfere with the detection of your target selinane derivative.
-
Post-Derivatization Cleanup: A post-derivatization cleanup step is often effective. For instance, a solvent extraction can help reduce reagent-related noise and improve the signal-to-noise ratio.
-
Choice of Reagent: Some derivatizing agents produce more volatile and less interfering by-products than others. For example, the by-products of MSTFA are generally more volatile than those of BSTFA, leading to cleaner chromatograms.
-
Reagent Amount Optimization: While a molar excess is needed, using a vast excess of the derivatizing reagent can lead to larger artifact peaks. It is advisable to optimize the amount of reagent to find a balance between complete derivatization and minimal by-products.
Q3: My silyl (B83357) ether derivatives of hydroxylated selinanes appear to be unstable and hydrolyze before or during analysis. How can I prevent this?
A3: The stability of silyl derivatives can be a concern, especially in the presence of trace moisture.
-
Proper Sample Handling: After derivatization, the sample should be analyzed as soon as possible. If storage is necessary, ensure the vials are tightly sealed and stored in a dry environment, preferably under an inert atmosphere.
-
Use of Anhydrous Solvents: Ensure all solvents used for dilution after derivatization are anhydrous.
-
Choice of Silylating Agent: Different silylating agents produce derivatives with varying stability. For instance, tert-butyldimethylsilyl (TBDMS) ethers are generally more stable to hydrolysis than trimethylsilyl (B98337) (TMS) ethers.
Q4: What is the best derivatization strategy for a selinane derivative with multiple hydroxyl groups?
A4: For polyhydroxylated selinanes, a two-step derivatization is often the most effective approach, especially if ketone groups are also present.
-
Methoximation: First, react the compound with methoxyamine hydrochloride (MeOx) in pyridine (B92270). This step converts any carbonyl (keto) groups into their methoxime derivatives, preventing enolization and the formation of multiple tautomeric derivatives during the subsequent silylation step.
-
Silylation: Following methoximation, perform silylation using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize the hydroxyl groups.
This two-step process leads to a single, stable derivative for each analyte, simplifying the resulting chromatogram.
Data Presentation: Comparison of Common Derivatization Reagents
The following table summarizes common derivatizing agents suitable for hydroxylated selinane derivatives, along with typical reaction conditions.
| Derivatization Method | Reagent | Target Functional Group(s) | Typical Reaction Temperature | Typical Reaction Time | Key Considerations |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH | 60-80°C | 30-60 min | Good general-purpose reagent. |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH2 | 60-80°C | 30-60 min | By-products are very volatile, leading to cleaner chromatograms. | |
| BSTFA + TMCS (Trimethylchlorosilane) | -OH (including hindered) | 60-80°C | 30-60 min | TMCS acts as a catalyst, increasing the reactivity for hindered hydroxyls. | |
| Acylation | Acetic Anhydride | -OH, -NH2 | 60-100°C | 15-30 min | Forms stable acetate (B1210297) esters. Often used with a base catalyst like pyridine. |
| Trifluoroacetic Anhydride (TFAA) | -OH, -NH2 | Room Temp - 60°C | 5-30 min | Produces highly volatile derivatives, good for electron capture detection (ECD). |
Experimental Protocols
Detailed Methodology: Silylation of a Hydroxylated Selinane Derivative
This protocol provides a general guideline for the silylation of a selinane derivative containing one or more hydroxyl groups using BSTFA with TMCS as a catalyst for GC-MS analysis.
Materials:
-
Dried selinane derivative sample (approximately 1 mg)
-
Anhydrous pyridine (reaction solvent)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
TMCS (Trimethylchlorosilane)
-
Anhydrous hexane (B92381) (for dilution)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe
Procedure:
-
Sample Preparation: Ensure the sample containing the hydroxylated selinane derivative is completely dry. Lyophilization or drying under a stream of dry nitrogen is recommended.
-
Dissolution: Add 100 µL of anhydrous pyridine to the vial containing the dried sample. Vortex for 30 seconds to ensure complete dissolution.
-
Reagent Addition: Using a gas-tight syringe, add 100 µL of BSTFA and 10 µL of TMCS to the reaction vial. The addition of TMCS as a catalyst enhances the silylating power of BSTFA, which is particularly useful for sterically hindered hydroxyl groups that may be present on the selinane core.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes.
-
Cooling and Dilution: After the reaction is complete, cool the vial to room temperature. Dilute the sample with anhydrous hexane to the desired concentration for GC-MS analysis (e.g., add 800 µL of hexane for a 1:10 dilution).
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The resulting trimethylsilyl (TMS) ether of the selinane derivative will be more volatile and thermally stable, allowing for improved chromatographic separation and detection.
Mandatory Visualization
Stability issues of selinane compounds in different solvents.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of selinane compounds in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide & FAQs
Q1: My selinane compound appears to be degrading in solution. What are the common causes?
A1: Degradation of selinane compounds in solution can be attributed to several factors, often related to the solvent and storage conditions. Key contributors to instability include:
-
Solvent Reactivity: Protic solvents, such as methanol (B129727) and ethanol (B145695), can potentially react with certain functional groups on the selinane skeleton, particularly if the compound is a lactone. One study on sesquiterpene lactones in an Arnica tincture demonstrated the addition of ethanol to the molecule over time.[1]
-
Presence of Impurities: Trace amounts of acid or base in the solvent can catalyze degradation reactions like rearrangements and hydrolysis.
-
Exposure to Oxygen: Like many organic molecules, selinane compounds can be susceptible to oxidation, especially if the solvent is not degassed or if the solution is stored in the presence of air.
-
Light Exposure: Photodegradation can occur, particularly if the compound has chromophores that absorb UV or visible light.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: I am observing unexpected peaks in my HPLC analysis of a selinane compound. What could they be?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products or isomers. Common degradation pathways for sesquiterpenes, including selinanes, that can lead to new chemical entities are:
-
Isomerization/Rearrangement: Acidic conditions can induce skeletal rearrangements, leading to the formation of isomeric compounds with different retention times.
-
Oxidation Products: Reaction with oxygen can lead to the formation of epoxides, hydroperoxides, or other oxygenated derivatives.
-
Solvent Adducts: As mentioned, reactive solvents like alcohols can potentially form adducts with the selinane compound.
To identify these new peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are highly recommended.
Q3: Which solvents are generally recommended for storing selinane compounds?
A3: While the optimal solvent depends on the specific selinane derivative, some general guidelines can be followed for short- to medium-term storage:
-
Aprotic, Non-polar Solvents: Solvents like hexane (B92381) and toluene (B28343) are generally less reactive and can be a good choice for non-polar selinane compounds.
-
Aprotic, Polar Solvents: Acetonitrile and acetone (B3395972) are common choices for dissolving a wide range of compounds and are generally less reactive than protic solvents.
-
Chlorinated Solvents: Dichloromethane and chloroform (B151607) can be used, but care should be taken as they can contain trace amounts of acid. It is advisable to use freshly opened or stabilized grades of these solvents.
-
DMSO: Dimethyl sulfoxide (B87167) is a powerful solvent but can be problematic for long-term storage and may complicate sample recovery.
It is crucial to use high-purity, dry solvents to minimize degradation.
Q4: How can I minimize the degradation of my selinane compound in solution?
A4: To enhance the stability of your selinane compound in solution, consider the following best practices:
-
Use High-Purity Solvents: Always use analytical or HPLC grade solvents to avoid contaminants that can catalyze degradation.
-
Work Under an Inert Atmosphere: If your compound is sensitive to oxidation, handle solutions under an inert gas like nitrogen or argon. Degassing the solvent prior to use can also be beneficial.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Control the Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down degradation rates.
-
Buffer Solutions: If working with aqueous or partially aqueous solutions, use buffers to maintain a stable pH.
Relative Stability of Selinane Compounds in Common Solvents (Qualitative)
The following table provides a qualitative guide to the expected stability of a typical selinane hydrocarbon in common laboratory solvents. The actual stability will depend on the specific functional groups present on the selinane skeleton.
| Solvent Class | Example Solvents | Expected Relative Stability | Potential Issues |
| Aprotic Non-Polar | Hexane, Toluene | High | Low solubility for polar selinanes. |
| Aprotic Polar | Acetonitrile, Acetone | High | Generally good choice, check for water content. |
| Ethers | Diethyl ether, THF | Moderate to High | Peroxide formation in aged ethers can cause oxidation. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Can contain trace acidic impurities. |
| Alcohols (Protic) | Methanol, Ethanol | Low to Moderate | Potential for solvent adduct formation, especially with lactones. |
| Protic Polar | Water (unbuffered) | Low | Potential for hydrolysis of esters/lactones. pH dependent. |
| Amides | DMF, DMAc | Moderate | Can be difficult to remove, potential for hydrolysis. |
| Sulfoxides | DMSO | Moderate | Good solvent, but can be difficult to remove and may oxidize some compounds. |
Experimental Protocol: Assessing Selinane Compound Stability
This protocol outlines a general procedure to quantitatively assess the stability of a selinane compound in a specific solvent.
Objective: To determine the degradation rate of a selinane compound in a chosen solvent over time at a specific temperature.
Materials:
-
Selinane compound of interest
-
High-purity solvent of interest
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC/GC vials
-
Temperature-controlled environment (e.g., oven, incubator, refrigerator)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the selinane compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Ensure the compound is fully dissolved.
-
-
Sample Preparation:
-
From the stock solution, prepare several aliquots in amber vials at a suitable concentration for your analytical method (e.g., 100 µg/mL).
-
Prepare a "time zero" (T0) sample by immediately analyzing one of the aliquots.
-
-
Incubation:
-
Place the remaining vials in a temperature-controlled environment. Common temperatures for stability studies are room temperature (e.g., 25°C) and an elevated temperature (e.g., 40°C or 60°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove one vial from the incubation environment.
-
Allow the vial to return to room temperature before analysis.
-
Analyze the sample using a validated stability-indicating HPLC or GC method. This method should be able to separate the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent selinane compound at each time point.
-
Calculate the percentage of the selinane compound remaining at each time point relative to the T0 sample.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for selinane compounds based on general sesquiterpene chemistry. These are generalized pathways, and the actual degradation products will depend on the specific structure of the selinane compound and the reaction conditions.
Caption: Acid-catalyzed rearrangement of a selinane skeleton.
Caption: Oxidation of a double bond in a selinane derivative.
Experimental Workflow
The following diagram outlines the general workflow for conducting a stability study of a selinane compound.
Caption: General workflow for a selinane stability study.
References
Technical Support Center: Separation of Selinane Diastereomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of selinane diastereomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of selinane diastereomers challenging?
A1: Selinane diastereomers, which are a class of eudesmane-type sesquiterpenoids, possess very similar physicochemical properties due to their identical molecular weight and core structure. The subtle differences in their three-dimensional arrangements require highly selective chromatographic conditions to achieve successful separation.[1] Factors such as the choice of stationary phase, mobile phase composition, and temperature are critical for effective resolution.[1]
Q2: What are the primary HPLC modes for separating selinane diastereomers?
A2: Both Normal-Phase (NP) and Reversed-Phase (RP) HPLC can be employed.
-
Normal-Phase HPLC (NP-HPLC): Often provides good selectivity for diastereomers using unmodified silica (B1680970) gel columns.[1][2] The separation is based on polar interactions, and subtle steric differences between diastereomers can be effectively exploited.
-
Reversed-Phase HPLC (RP-HPLC): While common, it can sometimes be challenging to achieve baseline separation for closely related diastereomers on standard columns like C8 or C18.[2] However, specific stationary phases and mobile phase optimization can lead to successful separations.[3][4]
Q3: Which type of HPLC column is best for selinane diastereomer separation?
A3: Column selection is often an empirical process, and screening multiple columns is recommended.[1]
-
For NP-HPLC: Unmodified silica gel columns are a good starting point.[1][2] Columns with different particle and pore sizes should be considered.
-
For RP-HPLC: If standard C18 columns fail, consider columns with different selectivity mechanisms. Pentafluorophenyl (PFP) columns, for instance, offer π-π interactions that can be effective for separating structurally similar isomers.
-
Chiral Stationary Phases (CSPs): Although diastereomers are not enantiomers, CSPs can exhibit excellent selectivity for diastereomers.[2] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile and worth screening.[1]
Q4: How does the mobile phase composition affect the separation?
A4: The mobile phase is a critical parameter for optimizing selectivity (α) and resolution.[1][5]
-
In NP-HPLC: A typical mobile phase consists of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol (B145695).[1] Systematically adjusting the percentage of the polar modifier is key to optimizing retention and resolution.[1]
-
In RP-HPLC: A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. Changing the organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity.[6][7] Adjusting the mobile phase pH can also improve peak shape and resolution for ionizable compounds.[8]
Experimental Protocols & Methodologies
Below are starting point methodologies for developing a separation protocol for selinane diastereomers. Optimization will be required for specific analyte pairs.
Method 1: Normal-Phase HPLC (General Starting Point)
This protocol is based on typical conditions for separating diastereomers on silica gel.[1]
Table 1: NP-HPLC Starting Conditions
| Parameter | Recommended Setting |
| Column | Silica Gel (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV (based on analyte's λmax, e.g., 210 nm) |
| Injection Vol. | 10 µL |
Detailed Protocol:
-
Mobile Phase Preparation: Prepare the initial mobile phase of 90:10 (v/v) n-hexane/isopropanol. Degas the solution using sonication or vacuum filtration.
-
Sample Preparation: Dissolve the selinane diastereomer mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the prepared sample and monitor the chromatogram.
-
Optimization: If resolution is insufficient, systematically adjust the isopropanol percentage (e.g., try 95:5 or 85:15). Different alcohol modifiers like ethanol can also be evaluated.[1]
Method 2: Reversed-Phase HPLC
This protocol provides a starting point for RP-HPLC, which has been used for separating eudesmane-type sesquiterpenes.[3][9]
Table 2: RP-HPLC Starting Conditions
| Parameter | Recommended Setting |
| Column | C18 (e.g., Agilent Zorbax XDB-C18, 250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile / Water (55:45, v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temp. | 30°C |
| Detection | UV (e.g., 210 nm)[9] |
| Injection Vol. | 10 µL |
Detailed Protocol:
-
Mobile Phase Preparation: Prepare the 55:45 (v/v) acetonitrile/water mobile phase. Degas thoroughly.
-
Sample Preparation: Dissolve the sample in the mobile phase. If solubility is an issue, use a stronger solvent but ensure the injection volume is small to prevent peak distortion. Filter through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the C18 column until the baseline is stable.
-
Injection and Analysis: Inject the sample and run the analysis.
-
Optimization: Adjust the acetonitrile/water ratio to modify retention times. If resolution is poor, consider switching the organic modifier to methanol (B129727) or using a different stationary phase like a PFP column.
Troubleshooting Guide
Problem 1: Poor or No Resolution (Co-eluting Peaks)
This is the most common issue, where diastereomer peaks overlap significantly or appear as a single peak.[1]
Table 3: Troubleshooting Poor Resolution
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | The column chemistry lacks the necessary selectivity. Screen different columns. For NP, try another silica column with different specifications. For RP, try a PFP or Cyano phase. Consider screening chiral columns.[1][2] |
| Suboptimal Mobile Phase | The mobile phase is not providing enough selectivity. NP-HPLC: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in small increments.[1] RP-HPLC: Change the organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH if the analytes are ionizable.[7] |
| High Flow Rate | The flow rate is too high for efficient mass transfer. Reduce the flow rate. This often increases resolution but also extends the run time.[7] |
| High Column Temperature | Temperature can affect selectivity. Try reducing the column temperature, which may increase retention and improve separation.[10] Conversely, sometimes increasing temperature can improve efficiency.[8] Experiment with a range (e.g., 20°C to 40°C). |
Problem 2: Peak Tailing
Peaks are asymmetrical with a "tail," which can compromise resolution and quantification.
Table 4: Troubleshooting Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary Interactions (RP-HPLC) | Active silanol (B1196071) groups on the silica backbone can interact with basic analytes. Lower the mobile phase pH by adding 0.1% formic acid or trifluoroacetic acid to protonate the silanols. Use an end-capped column. |
| Column Overload | Injecting too much sample mass. Reduce the sample concentration or the injection volume. |
| Column Contamination/Degradation | The column may be fouled or the stationary phase is degrading. Flush the column with a strong solvent (follow manufacturer's guidelines). If the problem persists, the column may need to be replaced. |
Problem 3: Peak Broadening
Peaks are wide, leading to poor resolution and reduced sensitivity.
Table 5: Troubleshooting Peak Broadening
| Possible Cause | Recommended Solution |
| Extra-Column Volume | Excessive volume in tubing, fittings, or the detector cell. Use shorter, narrower internal diameter tubing. Ensure all fittings are properly made to minimize dead volume. |
| Inappropriate Injection Solvent | Sample is dissolved in a solvent much stronger than the mobile phase. Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent. |
Visualized Workflows
General Experimental Workflow
The following diagram illustrates the systematic process for developing an HPLC method for selinane diastereomer separation.
Caption: Workflow for HPLC method development.
Troubleshooting Logic for Poor Resolution
This decision tree provides a logical approach to troubleshooting when diastereomer peaks are not adequately separated.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. mastelf.com [mastelf.com]
- 9. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Preventing artifact formation during selinane isolation.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation of selinane-type sesquiterpenoids. By understanding the causes of artifact formation, researchers can implement preventative measures to ensure the isolation of pure, native compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of selinanes.
Issue 1: Low Yield of Target Selinane and Presence of Unexpected Isomers
-
Question: My final isolated fraction shows a low yield of the desired selinane (e.g., β-selinene), but I am observing other unexpected sesquiterpene isomers in my GC-MS analysis. What could be the cause?
-
Answer: This is a common issue often caused by acid-catalyzed rearrangement during extraction or purification. Many selinanes are sensitive to acidic conditions, which can be present in the plant material itself or introduced through the use of certain solvents or stationary phases in chromatography. For example, β-selinene can readily isomerize to the more thermodynamically stable α-selinene in the presence of acid.[1] Additionally, precursor molecules like germacrene D can cyclize under acidic conditions to form a mixture of cadinane (B1243036) and selinane-type sesquiterpenes, which can complicate the purification process.[2]
Troubleshooting Steps:
-
Assess Extraction Method: High temperatures used in methods like hydrodistillation can promote thermal degradation and rearrangements.[3] Consider switching to a milder extraction technique.
-
Solvent Choice: Ensure solvents are neutral and free of acidic impurities. Methanol (B129727), for instance, can sometimes contain formic acid, which can lead to artifact formation.[4][5]
-
pH Control: Consider using a buffered extraction solvent system to maintain a neutral pH throughout the process.
-
Chromatography Conditions: Avoid using acidic stationary phases for column chromatography. Opt for neutral silica (B1680970) gel or consider alternative purification methods like centrifugal partition chromatography.[6]
-
Issue 2: Significant Degradation of Selinanes During Chromatography
-
Question: I observe a good yield of my target selinane in the crude extract, but the concentration significantly decreases after column chromatography, and I see several smaller, unidentified peaks. Why is this happening?
-
Answer: Selinanes can be susceptible to degradation on stationary phases, especially those that are acidic or have high activity. The prolonged contact time with the stationary phase during column chromatography can lead to rearrangements, oxidations, or other degradation reactions.
Troubleshooting Steps:
-
Deactivate Stationary Phase: If using silica gel, consider deactivating it by adding a small percentage of water or a base like triethylamine (B128534) to the slurry before packing the column.
-
Alternative Chromatography: Explore less harsh purification techniques such as flash chromatography to reduce the contact time, or liquid-liquid chromatography methods like high-speed counter-current chromatography (HSCCC) which can be gentler on sensitive compounds.[7]
-
Solvent Polarity: Use a solvent system with the lowest possible polarity that still provides good separation to minimize interactions with the stationary phase.
-
Temperature Control: If possible, perform chromatographic separations at a reduced temperature to minimize thermal degradation.
-
Frequently Asked Questions (FAQs)
Extraction & Handling
-
Q1: What is the best extraction method to prevent artifact formation when isolating selinanes?
-
A1: There is no single "best" method, as the optimal technique can depend on the specific plant matrix and the stability of the target selinane. However, milder methods are generally preferred. Supercritical fluid extraction (SFE) with CO2 is an excellent choice as it uses low temperatures and a non-reactive solvent.[8][9][10][11][12] Solvent extraction at room temperature with neutral solvents like hexane (B92381) or ethyl acetate (B1210297) is also a good option.[10][13] Methods involving high heat, such as hydrodistillation, should be used with caution as they are known to cause degradation and artifact formation in volatile compounds.[3]
-
-
Q2: How does temperature affect the stability of selinanes during extraction?
-
A2: Elevated temperatures can significantly contribute to the degradation of selinanes and other thermolabile compounds.[2][3][14][15] Thermal stress can induce isomerization, dehydration, and other rearrangements, leading to the formation of artifacts and a reduction in the yield of the desired natural product. It is generally recommended to use extraction methods that operate at or near room temperature.
-
-
Q3: Can the choice of solvent lead to artifact formation?
-
A3: Yes, the solvent can play a crucial role. Solvents that are acidic or contain acidic impurities can catalyze rearrangements of selinanes and their precursors.[4][5] For example, using methanol as a solvent can sometimes lead to the formation of methylated artifacts.[4][5] It is important to use high-purity, neutral solvents and to be aware of potential reactions between the solvent and the compounds of interest.
-
Purification & Analysis
-
Q4: How can I avoid isomerization of selinanes during purification?
-
A4: To minimize isomerization, it is critical to avoid acidic conditions.[1] This includes using neutral stationary phases for chromatography (e.g., deactivated silica gel), employing buffered mobile phases if necessary, and working at lower temperatures.[16] Modern purification techniques like centrifugal partition chromatography (CPC) can also be beneficial as they rely on liquid-liquid partitioning and can be less harsh than solid-phase chromatography.[6]
-
-
Q5: What are the best analytical techniques to identify selinanes and potential artifacts?
-
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile sesquiterpenoids like selinanes.[3][17][18] The combination of retention time data and mass spectral fragmentation patterns allows for the identification of known compounds by comparison to libraries and standards. For the structural elucidation of new compounds or unknown artifacts, nuclear magnetic resonance (NMR) spectroscopy is essential.[13]
-
Data Presentation
Table 1: Comparison of Extraction Methods for Sesquiterpenoids
This table summarizes the relative yields of different classes of volatile organic compounds, including sesquiterpenes, from liverwort samples using various extraction techniques. Note that higher yields from harsh methods may not always be desirable if they result in a higher proportion of artifacts.
| Extraction Method | Solvent | Relative Sesquiterpene Content (%) | Comments |
| Hydrodistillation (HD) | n-hexane | 50.95 | High temperature can lead to degradation and artifact formation.[3] |
| Hydrodistillation (HD) | m-xylene | 55.25 | Similar to HD with n-hexane, risk of thermal artifacts. |
| Solid-Liquid Extraction (SLE) - 24h | n-hexane | 99.51 (total specialized metabolites) | A milder method, likely preserving the integrity of the compounds. |
| Microwave-Assisted Extraction (MAE) | Ethyl Acetate | 55.62 (total specialized metabolites) | Faster than SLE, but the use of microwaves can cause localized heating. |
| Headspace Solid-Phase Microextraction (HS-SPME) | N/A | 6.92 | A solvent-free method, good for qualitative profiling of volatiles but may not be suitable for preparative scale. |
Data adapted from a comparative study on volatile organic compounds from liverworts.[10]
Experimental Protocols
Protocol 1: Mild Solvent Extraction for Selinane Isolation
This protocol is designed to minimize thermal and acid-induced degradation of selinanes.
-
Plant Material Preparation:
-
Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight.
-
Once fully dried, grind the material to a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material in n-hexane (a neutral, non-polar solvent) at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.[10]
-
Filter the extract through a cheesecloth and then through filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification (Column Chromatography):
-
Prepare a slurry of neutral silica gel in n-hexane. To deactivate the silica gel and reduce the risk of acid-catalyzed rearrangements, a small amount of water (e.g., 1% w/w) can be added to the silica gel and equilibrated before making the slurry.
-
Pack the slurry into a glass column.
-
Load the concentrated crude extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually adding ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the desired selinanes.
-
-
Final Purification (Optional):
-
For higher purity, fractions rich in the target selinane can be further purified using preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase such as methanol/water or acetonitrile/water.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to selinane isolation and artifact formation.
Caption: Potential pathways for selinane artifact formation.
Caption: Recommended workflow for selinane isolation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Showing Compound alpha-Selinene (FDB014567) - FooDB [foodb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Validation of various extraction techniques for the quantitative analysis of polycyclic aromatic hydrocarbons in sewage sludges using gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodiscoveries within the Australian plant genus Eremophila based on international and interdisciplinary collaboration: results and perspectives on outstanding ethical dilemmas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Centrifugal partition chromatography elution gradient for isolation of sesquiterpene lactones and flavonoids from Anvillea radiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of three sesquiterpene lactones from the roots of Cichorium glandulosum Boiss. et Huet. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Superiority of Supercritical Fluid Extraction Over Steam Distillation and Solvent Extraction Methods for the Extraction of Aroma from Salacca Zalacca (Gaertn.) Voss – Oriental Journal of Chemistry [orientjchem.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alpha-Selinene | C15H24 | CID 10856614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. cajmns.casjournal.org [cajmns.casjournal.org]
- 18. GC/MS analysis of the hydrodistilled essential oils and volatiles from the aerial parts of Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Selinane Derivatives for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble selinane derivatives in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My selinane derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?
A1: This phenomenon, known as precipitation, is common for hydrophobic compounds like selinane derivatives. It occurs because the compound is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) but has very low solubility in aqueous solutions such as cell culture media or buffers. When the concentrated DMSO stock is diluted into the aqueous medium, the solvent environment changes drastically, causing the compound to "crash out" of the solution.
Q2: What is the maximum recommended concentration of DMSO in the final culture medium?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v).[1] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver the selinane derivative.
Q3: Can I use other organic solvents besides DMSO to dissolve my selinane derivative?
A3: Yes, other polar organic solvents like ethanol (B145695) or methanol (B129727) can also be used to prepare stock solutions. However, their compatibility with your specific in vitro assay and their potential for cytotoxicity at the final concentration must be carefully evaluated. For some eudesmane (B1671778) sesquiterpenoids, which are structurally similar to selinanes, methanol has been used for extraction, and they are also reported to be soluble in alcohol.
Q4: How can I improve the aqueous solubility of my selinane derivative without using organic solvents?
A4: Several formulation strategies can enhance the aqueous solubility of hydrophobic compounds. For sesquiterpenes, the use of cyclodextrins has shown significant promise. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that are more water-soluble. Studies on related sesquiterpene lactones have demonstrated a dramatic increase in aqueous solubility (from 100 to 4600%) upon complexation with cyclodextrins.
Q5: My assay results are highly variable when using a particular selinane derivative. Could this be related to its low solubility?
A5: Absolutely. Poor solubility can lead to inconsistent concentrations of the active compound across different wells of an assay plate, resulting in high variability and unreliable data. It is essential to ensure that the selinane derivative is fully dissolved in the final assay medium at the desired concentration.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock Solution
Visual Cue: Cloudiness or visible particles appear in the aqueous buffer or cell culture medium immediately after adding the DMSO stock solution of the selinane derivative.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Stock Solution Appears Cloudy or Contains Crystals After Thawing
Visual Cue: The DMSO stock solution is not clear after being taken from -20°C or -80°C storage and brought to room temperature.
Troubleshooting Steps:
-
Warm and Vortex/Sonicate: Gently warm the vial to 37°C in a water bath for 5-10 minutes.
-
Vortex the solution vigorously for 1-2 minutes.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Always visually inspect the stock solution for clarity before making dilutions for your experiment.
Data Presentation: Solubility of Selinane-Related Sesquiterpenoids
The following table summarizes the available solubility data for eudesmane-type sesquiterpenoids, which are structurally similar to selinane derivatives. This information can serve as a guideline for selecting appropriate solvents.
| Compound Name | Solvent | Solubility | Source |
| α-Eudesmol | Water | 0.043 g/L (practically insoluble) | [2] |
| DMSO | Soluble (exact value not specified) | [3] | |
| Chloroform | Soluble (exact value not specified) | [3] | |
| Dichloromethane | Soluble (exact value not specified) | [3] | |
| Ethyl Acetate | Soluble (exact value not specified) | [3] | |
| Acetone | Soluble (exact value not specified) | [3] | |
| β-Eudesmol | Water | 7.289 mg/L (at 25°C, estimated) | [4] |
| Alcohol | Soluble (exact value not specified) | [4] | |
| Chloroform | Slightly Soluble | [5][6] | |
| Methanol | Slightly Soluble | [5][6] | |
| General Selinanes | Water | Insoluble | [1] |
| Organic Solvents | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a Selinane Derivative Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of a selinane derivative in DMSO for use in in vitro assays.
Materials:
-
Selinane derivative (powder form)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Under sterile conditions, accurately weigh the desired amount of the selinane derivative powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A higher stock concentration is often preferable as it minimizes the final DMSO concentration in the assay.
-
Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure that all particles have dissolved and the solution is clear.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. Brief sonication (5-10 minutes) in a water bath can also be used to aid dissolution.
-
Once the selinane derivative is completely dissolved, aliquot the stock solution into single-use, light-protected sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Solubilization of a Selinane Derivative using Cyclodextrins
Objective: To prepare an aqueous solution of a selinane derivative using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its solubility for in vitro assays.
Materials:
-
Selinane derivative (powder form)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your desired aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm sterile filter
Methodology:
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v). Gentle warming may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.
-
Add the selinane derivative powder directly to the HP-β-CD solution. The molar ratio of the selinane derivative to HP-β-CD is crucial and may need optimization. A starting point is a 1:10 molar ratio.
-
Vortex the mixture vigorously for 5-10 minutes.
-
For optimal complexation, incubate the mixture at room temperature for 24-48 hours with continuous stirring or agitation.
-
After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound and to sterilize the solution.
-
The clear filtrate is your aqueous stock solution of the selinane derivative-cyclodextrin complex, which can be further diluted in the assay medium.
Signaling Pathways and Experimental Workflows
Several studies on structurally related eudesmane sesquiterpenoids suggest that these compounds can modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
Eudesmane-type sesquiterpenes have been shown to inhibit multiple steps in the NF-κB signaling pathway, which is a critical regulator of inflammatory responses.[7][8][9][10][11]
Caption: Inhibition of the NF-κB signaling pathway by selinane derivatives.
MAPK Signaling Pathway
Eudesmane sesquiterpenoids have also been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound alpha-Eudesmol (FDB003905) - FooDB [foodb.ca]
- 3. Buy alpha-Eudesmol | 473-16-5 [smolecule.com]
- 4. beta-eudesmol, 473-15-4 [thegoodscentscompany.com]
- 5. caymanchem.com [caymanchem.com]
- 6. beta-Eudesmol CAS#: 473-15-4 [m.chemicalbook.com]
- 7. Eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus trigger paraptosis-like cell death via ROS accumulation and MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eudesmane-Type Sesquiterpene Lactones Inhibit Nuclear Translocation of the Nuclear Factor κB Subunit RelB in Response to a Lymphotoxin β Stimulation [jstage.jst.go.jp]
- 9. Eudesmane-Type Sesquiterpene Lactones Inhibit Nuclear Translocation of the Nuclear Factor κB Subunit RelB in Response to a Lymphotoxin β Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Co-Elution Challenges in GC-MS Analysis of Selinene Isomers: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems with selinene isomers during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why do my α-, β-, and γ-selinene isomers co-elute on a standard non-polar GC column (e.g., DB-5, HP-5MS)?
A1: Selinene isomers (α-, β-, γ-, and δ-selinene) are structural isomers with the same molecular formula (C15H24) and very similar chemical structures and boiling points.[1] On non-polar stationary phases, which separate compounds primarily based on boiling point, these isomers have very similar retention times, leading to poor resolution and co-elution.[2] Their fragmentation patterns in Mass Spectrometry are also very similar, making it difficult to distinguish them based on mass spectra alone when they are not chromatographically separated.[1]
Q2: What is the first and most critical step to improve the separation of selinene isomers?
A2: The most effective initial step is to optimize your GC method, specifically the column and the oven temperature program. A standard non-polar column may not have sufficient selectivity to resolve these isomers. Switching to a column with a different stationary phase or optimizing the temperature ramp rate can significantly enhance separation.[1]
Q3: What type of GC column is recommended for separating selinene isomers?
A3: To improve the separation of structurally similar isomers like selinenes, consider the following options:
-
Mid-Polar Columns: Columns with a mid-polarity stationary phase, such as those containing trifluoropropyl polysiloxane, can enhance the separation of sesquiterpene isomers by introducing different selectivity based on polarity.[1]
-
Polar Columns (e.g., Wax columns): Polar columns, like those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX, Carbowax 20M), interact differently with the double bonds of the isomers, which can alter their elution order and improve resolution.[3]
-
Chiral Columns: If you need to separate enantiomers of a specific selinene isomer, a chiral column with a cyclodextrin-based stationary phase is necessary.[4] This is crucial for determining the natural versus synthetic origin of a compound.
Q4: How does the oven temperature program affect the separation of selinene isomers?
A4: The temperature program directly influences the resolution of closely eluting compounds. For selinene isomers, a slower temperature ramp rate (e.g., 1-3 °C/min) during the elution window of the sesquiterpenes can significantly improve their separation by allowing more time for differential partitioning between the mobile and stationary phases.[1]
Q5: My isomers are still co-eluting after optimizing the column and temperature program. What are my next steps?
A5: If co-elution persists, you can employ more advanced techniques:
-
Mass Spectrometric Deconvolution: Even with partial co-elution, you may be able to quantify individual isomers by using their mass spectra. Identify unique fragment ions for each isomer and generate Extracted Ion Chromatograms (EICs) for those specific m/z values. This can allow for the quantification of each isomer in an overlapping peak.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For very complex mixtures or persistent co-elution, GCxGC offers significantly higher resolving power by using two columns with different stationary phases.[1]
Troubleshooting Guide
Issue 1: A single, broad, or shouldered peak is observed where selinene isomers are expected.
-
Symptom: The GC chromatogram shows a single peak that is wider than expected or has a "shoulder," indicating the presence of more than one compound. The mass spectrum of this peak contains fragment ions characteristic of multiple selinene isomers.
-
Possible Cause: Inadequate chromatographic resolution due to suboptimal column selection or an unoptimized temperature program.
-
Solutions:
-
Optimize Temperature Program: Decrease the ramp rate of your oven temperature program to 1-3 °C/minute during the expected elution time of the selinene isomers.
-
Change Column Polarity: If using a non-polar column (e.g., DB-5), switch to a mid-polar or a polar wax-type column to introduce different selectivity.
-
Increase Column Length/Decrease Internal Diameter: Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases column efficiency and can improve resolution.
-
Issue 2: The mass spectrum library search provides high match scores for multiple selinene isomers for a single peak.
-
Symptom: The mass spectrum of your peak has a molecular ion at m/z 204, but the library search results show high similarity to α-, β-, and γ-selinene, making unambiguous identification impossible.
-
Possible Cause: The fragmentation patterns of selinene isomers are very similar, and co-elution is producing a mixed mass spectrum.
-
Solutions:
-
Focus on Diagnostic Fragment Ions: While many fragment ions are shared, there can be subtle differences in their relative abundances. Carefully compare your experimental mass spectrum with reference spectra of pure standards.
-
Use Retention Indices: Compare the calculated Kovats Retention Index of your peak with published values for selinene isomers on the same type of stationary phase. This provides an additional layer of identification beyond mass spectral matching.
-
Mass Spectrometric Deconvolution: If you can identify fragment ions that are unique or significantly more abundant for one isomer, create an Extracted Ion Chromatogram (EIC) for that ion to see if you can resolve the co-eluting peaks.
-
Data Presentation
Table 1: Comparison of Kovats Retention Indices for Selinene Isomers on Different GC Column Stationary Phases.
| Isomer | Non-Polar Column (e.g., DB-5, HP-5MS) | Polar Column (e.g., DB-Wax, Carbowax 20M) |
| α-Selinene | 1494 | 1724 |
| β-Selinene | 1485 | Not Widely Reported |
| δ-Selinene | 1495 | 1728 |
Data compiled from various sources. Retention indices are approximate and can vary based on specific experimental conditions.[5][6][7]
Experimental Protocols
Protocol 1: Standard GC-MS Method for Selinene Isomer Analysis
This protocol outlines a starting point for the analysis of selinene isomers using a standard non-polar column.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at 3 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and/or a mass spectral library (e.g., NIST).
Protocol 2: Advanced Method for Improved Separation of Selinene Isomers using a Polar Column
This protocol is designed to enhance the separation of co-eluting selinene isomers.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-WAX (or equivalent polyethylene glycol), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at 2 °C/min.
-
Hold: Hold at 220 °C for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: As in Protocol 1, with a focus on comparing retention indices to literature values for polar columns to confirm isomer identification.
Mandatory Visualizations
Caption: General experimental workflow for the GC-MS analysis of selinene isomers.
Caption: Troubleshooting workflow for resolving co-eluting selinene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vurup.sk [vurup.sk]
- 4. benchchem.com [benchchem.com]
- 5. The Kovats Retention Index: 1,2,3,4,4a,5,6,8a-Octahydro-4a,8-dimethyl-2-(prop-1-en-2-yl)-naphthalene (C15H24) [pherobase.com]
- 6. The Kovats Retention Index: 6-Isopropyl-4,8a-dimethyl-1,2,3,7,8,8a-hexahydronaphthalene (C15H24) [pherobase.com]
- 7. The Kovats Retention Index: 7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene (C15H24) [pherobase.com]
Minimizing decomposition of selinanes during hydrodistillation.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize the decomposition of selinane-type sesquiterpenoids during hydrodistillation.
Frequently Asked Questions (FAQs)
Q1: What are selinanes and why are they susceptible to decomposition during hydrodistillation?
Selinanes are a class of bicyclic sesquiterpenoids characterized by a decahydronaphthalene (B1670005) skeleton. Their chemical structure makes them prone to degradation under the conditions of hydrodistillation, which involves prolonged exposure to heat and water.[1] The combination of high temperatures and the aqueous environment can lead to undesirable chemical reactions.
Key factors contributing to their decomposition include:
-
Thermal Stress: Prolonged heating can cause thermal degradation of sensitive compounds.[2]
-
Hydrolysis: The presence of boiling water can lead to the hydrolysis of ester functionalities that may be present on the selinane skeleton.[2][3]
-
Acid-Catalyzed Rearrangements: The pH of the plant material and water can become acidic during distillation, creating an environment ripe for acid-catalyzed reactions.[4][5] This can lead to the formation of carbocations and subsequent molecular rearrangements, altering the original chemical structure of the selinanes.
Q2: What are the common decomposition pathways for selinanes during hydrodistillation?
The primary decomposition pathway is acid-catalyzed rearrangement. Under acidic conditions, a hydroxyl group on the selinane structure can be protonated, which then leaves as a water molecule to form a carbocation. This unstable intermediate can then undergo a rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation, ultimately leading to a rearranged, and often less desirable, final product.[4][5][6] This process is analogous to the well-known pinacol (B44631) rearrangement seen in 1,2-diols.[4][5]
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Rearrangement [www2.chemistry.msu.edu]
Validation & Comparative
A Comparative Guide to Confirming the Absolute Configuration of Novel Selinane Sesquiterpenes
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of novel chiral molecules like selinane sesquiterpenes is a critical step in natural product chemistry and drug discovery. The precise three-dimensional arrangement of atoms defines the molecule's biological activity. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Single-Crystal X-ray Crystallography, Electronic Circular Dichroism (ECD) Spectroscopy, and Vibrational Circular Dichroism (VCD) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in method selection.
At a Glance: Comparison of Key Techniques
The selection of an appropriate method for determining the absolute configuration of a novel selinane sesquiterpene is contingent on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key performance indicators for each technique.
| Feature | Single-Crystal X-ray Crystallography | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal, providing a 3D electron density map. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. | Differential absorption of left and right circularly polarized infrared light, corresponding to molecular vibrations. |
| Sample State | Solid (high-quality single crystal required) | Solution | Solution or neat liquid/oil |
| Sample Amount | Micrograms to milligrams | 0.1 - 1 mg | 1 - 10 mg |
| Analysis Time | Hours to days (including crystal growth) | Minutes to hours | 1 - 12 hours |
| Key Advantage | Provides unambiguous, definitive absolute configuration. | High sensitivity for molecules with UV-Vis chromophores. | Broad applicability, as all chiral molecules have IR absorptions; no chromophore needed. |
| Key Limitation | Requirement for a high-quality single crystal can be a major bottleneck.[1] | Not suitable for molecules lacking a chromophore. | Lower sensitivity compared to ECD; may require higher sample concentration. |
| Computational Requirement | Not essential for structure determination but used for refinement. | Essential for comparing experimental spectra with theoretical calculations of possible enantiomers. | Essential for comparing experimental spectra with theoretical calculations of possible enantiomers.[2][3] |
Experimental Protocols
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining absolute configuration as it provides a direct visualization of the molecular structure.[4]
Methodology:
-
Crystal Growth: The primary and often most challenging step is to grow a single, diffraction-quality crystal of the novel selinane sesquiterpene. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the pure compound. Various techniques like vapor diffusion or solvent layering can be employed.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an electron density map, from which the atomic positions are determined. The absolute configuration is typically determined using the anomalous dispersion effect, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths (e.g., Cu Kα radiation).[5]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a powerful chiroptical technique that is particularly useful for molecules containing chromophores that absorb UV-Vis light.[6] The process involves comparing the experimental ECD spectrum with a theoretically calculated spectrum for a chosen enantiomer.
Methodology:
-
Sample Preparation: A solution of the selinane sesquiterpene is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Data Acquisition: The ECD spectrum is recorded using a spectropolarimeter, measuring the difference in absorbance of left and right circularly polarized light as a function of wavelength.
-
Conformational Analysis: Computational methods (e.g., molecular mechanics or density functional theory - DFT) are used to identify the low-energy conformers of the molecule.
-
Quantum Chemical Calculations: For each low-energy conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).
-
Spectral Comparison: The calculated spectra of the conformers are Boltzmann-averaged to generate a final theoretical spectrum for one enantiomer. This is then compared to the experimental spectrum. A good match allows for the unambiguous assignment of the absolute configuration.[6][7]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is analogous to ECD but measures the differential absorption of circularly polarized light in the infrared region, which corresponds to molecular vibrations. A key advantage of VCD is that all molecules have IR absorptions, so a chromophore is not required.[3]
Methodology:
-
Sample Preparation: A solution of the selinane sesquiterpene is prepared in an IR-transparent solvent (e.g., deuterated chloroform, carbon tetrachloride) at a relatively high concentration. The sample can also be run as a neat liquid or oil.
-
Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer.
-
Conformational Analysis: Similar to ECD, a computational search for low-energy conformers is performed.
-
Quantum Chemical Calculations: The IR and VCD spectra for each stable conformer are calculated using DFT.
-
Spectral Comparison: The calculated spectra are Boltzmann-averaged and compared to the experimental VCD and IR spectra. The absolute configuration is assigned based on the agreement between the experimental and calculated spectra.[3]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical pathways, the following diagrams illustrate the general workflow for determining absolute configuration and a decision-making flowchart for method selection.
References
- 1. Synthesis and Absolute Configuration of the Sesquiterpene Lactone EPD, a Natural Product with Broad Antitumor Cell Activity via a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Configuration of a Rare Sesquiterpene: (+)-3-Ishwarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute configurations of brominated sesquiterpenes determined by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unibs.it [iris.unibs.it]
A Comparative Analysis of Selinane and Cadinane Sesquiterpenes: From Biosynthesis to Bioactivity
A deep dive into the chemical diversity and pharmacological potential of two prominent bicyclic sesquiterpene scaffolds, this guide offers a comparative analysis of selinane and cadinane (B1243036) sesquiterpenes for researchers, scientists, and drug development professionals. This document summarizes their structural differences, biosynthetic origins, and critically evaluates their performance in key biological assays, supported by quantitative data and detailed experimental methodologies.
Sesquiterpenes, a class of 15-carbon isoprenoids, represent a vast and structurally diverse group of natural products with a wide array of biological activities. Among the bicyclic sesquiterpenes, the selinane and cadinane skeletons are fundamental frameworks for thousands of reported compounds. While both originate from the same precursor, farnesyl pyrophosphate (FPP), their distinct stereochemistry and ring fusion impart unique pharmacological profiles, making them compelling targets for drug discovery.
Structural and Biosynthetic Divergence
Selinane and cadinane sesquiterpenes are both bicyclic hydrocarbons, but they differ in the stereochemistry of their decalin ring system. Selinane-type sesquiterpenes, such as α-selinene and β-selinene, are characterized by a trans-fused decalin ring, whereas cadinane-type sesquiterpenes, like α-cadinene and γ-cadinene, possess a cis-fused decalin ring. This fundamental structural difference arises from the distinct enzymatic cyclization of their common precursor, FPP.[1][2]
The biosynthesis of both skeletons proceeds through the mevalonate (B85504) pathway, leading to the formation of FPP.[3] Specific sesquiterpene synthases then catalyze the complex cyclization cascades that define the final scaffold. For instance, δ-cadinene synthase is a key enzyme in the formation of the cadinane core, while other synthases direct the cyclization towards the selinane framework, often through intermediates like germacrene A.[3][4]
References
Validating the Anti-inflammatory Effects of β-Selinene In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of β-selinene, a naturally occurring sesquiterpene, with other alternatives. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and visualizations of associated signaling pathways.
Comparative Analysis of Anti-inflammatory Activity
While studies on isolated β-selinene are limited, research on essential oils rich in β-selinene provides significant insights into its anti-inflammatory potential. The following tables summarize the quantitative data from a key study on a β-selinene-rich essential oil from Callicarpa macrophylla, which demonstrated notable anti-inflammatory effects compared to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2]
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema
| Treatment | Dose | Time After Carrageenan Injection (hours) | Paw Volume (mL, Mean ± SD) | Percentage Inhibition of Edema (%) |
| Control (Saline) | 10 mL/kg | 1 | 0.52 ± 0.04 | - |
| 3 | 0.78 ± 0.06 | - | ||
| 24 | 0.65 ± 0.05 | - | ||
| β-Selinene-Rich Essential Oil | 10 mL/kg (5% concentration) | 1 | 0.45 ± 0.03 | 13.46 |
| 3 | 0.62 ± 0.05 | 20.51 | ||
| 24 | 0.51 ± 0.04 | 21.54 | ||
| β-Selinene-Rich Essential Oil | 10 mL/kg (10% concentration) | 1 | 0.41 ± 0.03 | 21.15 |
| 3 | 0.55 ± 0.04 | 29.49 | ||
| 24 | 0.44 ± 0.03 | 32.31 | ||
| β-Selinene-Rich Essential Oil | 10 mL/kg (20% concentration) | 1 | 0.38 ± 0.02 | 26.92 |
| 3 | 0.48 ± 0.03 | 38.46 | ||
| 24 | 0.39 ± 0.03 | 40.00 | ||
| Ibuprofen | 40 mg/kg | 1 | 0.35 ± 0.02 | 32.69 |
| 3 | 0.42 ± 0.03 | 46.15 | ||
| 24 | 0.34 ± 0.02 | 47.69 |
Note: The essential oil used in this study contained 57.01% β-selinene. The percentage inhibition is calculated relative to the control group.
Table 2: Comparison of Anti-inflammatory Effects in Formaldehyde-Induced Arthritis
| Treatment | Dose | Duration | Change in Paw Volume (mL, Mean ± SD) |
| Control (Saline) | 10 mL/kg | 10 days | 0.35 ± 0.03 |
| β-Selinene-Rich Essential Oil | 10 mL/kg (20% concentration) | 10 days | 0.18 ± 0.02 |
| Ibuprofen | 40 mg/kg | 10 days | 0.15 ± 0.01 |
*Indicates a significant reduction in paw volume compared to the control group.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Mice
This model is a widely used and reproducible assay for acute inflammation.
-
Animals: Swiss albino mice of either sex (25-30 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Groups:
-
Group 1: Control (vehicle - saline with a small amount of Tween-20).
-
Group 2: β-Selinene-rich essential oil (administered orally at various concentrations).
-
Group 3: Standard drug (Ibuprofen, 40 mg/kg, administered orally).
-
-
Procedure:
-
Thirty minutes after the oral administration of the test substances, acute inflammation is induced by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each mouse.
-
The paw volume is measured immediately after the carrageenan injection and at 1, 3, and 24 hours thereafter using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
Formaldehyde-Induced Arthritis in Mice
This model is used to assess the efficacy of anti-inflammatory agents in a sub-acute inflammatory condition.
-
Animals: Swiss albino mice of either sex (25-30 g) are used and housed as described above.
-
Groups:
-
Group 1: Control (vehicle - saline).
-
Group 2: β-Selinene-rich essential oil (administered orally daily).
-
Group 3: Standard drug (Ibuprofen, 40 mg/kg, administered orally daily).
-
-
Procedure:
-
Arthritis is induced by injecting 0.1 mL of 1% formaldehyde (B43269) solution into the sub-plantar tissue of the right hind paw of each mouse.
-
The test substances are administered orally once daily for 10 consecutive days.
-
The paw volume is measured daily using a plethysmometer.
-
-
Data Analysis: The change in paw volume from the initial measurement is calculated to determine the extent of inflammation and the effect of the treatments.
Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed signaling pathway for the anti-inflammatory action of β-selinene.
References
Selinane vs. germacrane sesquiterpenes: a comparative bioactivity study.
A detailed examination of the cytotoxic, antimicrobial, and anti-inflammatory properties of two prominent sesquiterpene classes, supported by experimental data and mechanistic insights.
In the vast landscape of natural products, sesquiterpenes stand out for their structural diversity and wide range of biological activities. Among the numerous sesquiterpene frameworks, the selinane and germacrane (B1241064) skeletons are fundamental to a multitude of bioactive compounds. This guide provides a comparative analysis of the bioactivities of selinane and germacrane sesquiterpenes, with a focus on their cytotoxic, antimicrobial, and anti-inflammatory potential. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.
At a Glance: Key Bioactivity Differences
| Bioactivity | Selinane Sesquiterpenes | Germacrane Sesquiterpenes |
| Cytotoxicity | Moderate activity reported for some derivatives against various cancer cell lines. | Potent cytotoxic effects observed for numerous derivatives across a wide range of cancer cell lines. |
| Antimicrobial Activity | Limited data available, with some essential oils containing selinanes showing activity. | Broad-spectrum activity against bacteria and fungi reported for several compounds. |
| Anti-inflammatory Activity | Evidence suggests inhibition of MAPK and NF-κB signaling pathways. | Well-documented inhibition of the NF-κB signaling pathway, a key regulator of inflammation. |
Comparative Cytotoxicity Data
The cytotoxic potential of selinane and germacrane sesquiterpenes has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.
Table 1: Cytotoxicity of Selinane and Eudesmane Sesquiterpenes
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| (4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-en | MCF-7 | Breast Cancer | 51.5 ± 2.1 | [1][2] |
| HT-29 | Colon Cancer | 64.1 ± 1.9 | [1][2] | |
| HepG2 | Liver Cancer | 71.3 ± 2.5 | [1][2] | |
| (4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-ol | MCF-7 | Breast Cancer | 72.8 ± 2.3 | [1] |
| HT-29 | Colon Cancer | 85.4 ± 2.7 | [1] | |
| HepG2 | Liver Cancer | 95.6 ± 3.2 | [1] | |
| (-)-8R-Artaboterpenoids B | HCT-116 | Colon Cancer | 1.38 | [3] |
| Hep G2 | Liver Cancer | 3.30 | [3] | |
| A2780 | Ovarian Cancer | 6.51 | [3] | |
| NCI-H1650 | Lung Cancer | 8.19 | [3] | |
| BGC-823 | Gastric Cancer | 2.14 | [3] |
Note: Eudesmane sesquiterpenes are structurally closely related to selinanes.
Table 2: Cytotoxicity of Germacrane Sesquiterpenes
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tomentophantin A | K562 | Leukemia | 0.40 - 5.1 | [2] |
| CCRF-CEM | Leukemia | 0.40 - 5.1 | [2] | |
| Germacrane Sesquiterpene Dilactones (Compounds 4, 7-9) | A549 | Lung Carcinoma | 8.97 - 27.39 | [1] |
| HepG2 | Hepatocellular Carcinoma | 8.97 - 27.39 | [1] | |
| MCF-7 | Breast Cancer | 8.97 - 27.39 | [1] | |
| HeLa | Cervical Cancer | 8.97 - 27.39 | [1] | |
| Highly oxygenated germacrane-type sesquiterpenoids (Compounds 13, 21, 23) | A549 | Lung Carcinoma | 6.02 - 10.77 | |
| MDA-MB-231 | Breast Cancer | 6.02 - 10.77 |
Comparative Antimicrobial Activity
The antimicrobial efficacy of these sesquiterpene classes is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of Selinane and Eudesmane Sesquiterpenes
| Compound/Essential Oil | Microorganism | MIC (µg/mL) | Reference |
| Eudesma-4(15),11-diene-5,7-diol | Candida albicans | 8.27 µM | [4] |
| Candida tropicalis | 10.13 µM | [4] |
Table 4: Antimicrobial Activity of Germacrane Sesquiterpenes
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Germacrane Sesquiterpene Dilactones (Compounds 4, 7-9) | Staphylococcus aureus | 6.25 - 12.5 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [1] | |
| Bacillus cereus | 6.25 - 12.5 | [1] | |
| Escherichia coli | 6.25 - 12.5 | [1] | |
| Salmonella typhimurium | 6.25 - 12.5 | [1] | |
| Germacrone | Pseudomonas aeruginosa | 15.6 | [5][6] |
| Dehydrocurdione | Bacillus subtilis | 31.2 | [6] |
| 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Candida albicans | 0.26 | [4] |
| Candida parapsilosis | 0.31 | [4] | |
| Staphylococcus aureus | 3.4 | [4] | |
| Bacillus licheniformis | 3.1 | [4] | |
| Escherichia fergusonii | 6.3 | [4] |
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
A significant aspect of the bioactivity of both selinane and germacrane sesquiterpenes lies in their ability to modulate intracellular signaling pathways, particularly those involved in inflammation.
Germacrane Sesquiterpenes and the NF-κB Pathway
A substantial body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism for the anti-inflammatory effects of germacrane sesquiterpenes. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
Selinane Sesquiterpenes and MAPK/NF-κB Signaling
While less extensively studied, some selinane sesquiterpenes have been shown to exert anti-inflammatory effects by targeting both the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways. The MAPK pathways are a series of protein kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation.
Experimental Protocols
To ensure the reproducibility and standardization of the bioactivity data presented, detailed methodologies for the key experiments are provided below.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test sesquiterpenes. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
Anti-inflammatory Activity: NF-κB Inhibition Assay (Reporter Gene Assay)
This assay quantifies the inhibition of NF-κB activity using a stable cell line containing a luciferase reporter gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which can be measured as a reduction in luminescence.
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line into a 96-well plate and allow them to attach overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test sesquiterpenes for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6 hours). Include unstimulated and vehicle-treated stimulated controls.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter or a parallel viability assay). Calculate the percentage of NF-κB inhibition for each compound concentration and determine the IC50 value.
Conclusion
This comparative guide highlights the significant bioactive potential of both selinane and germacrane sesquiterpenes. While the current body of research indicates that germacrane derivatives have been more extensively studied and have demonstrated a broader and often more potent range of cytotoxic and antimicrobial activities, selinane sesquiterpenes also exhibit promising anti-inflammatory and cytotoxic effects. The well-documented inhibition of the NF-κB pathway by numerous germacranes underscores their potential as anti-inflammatory drug leads. The emerging evidence for the dual inhibition of MAPK and NF-κB pathways by selinanes suggests a distinct and potentially valuable mechanism of action that warrants further investigation.
The data presented herein, along with the detailed experimental protocols, provides a solid foundation for researchers to further explore and compare the therapeutic potential of these two important classes of natural products. Future head-to-head comparative studies are crucial to fully elucidate the structure-activity relationships and therapeutic advantages of each sesquiterpene scaffold.
References
- 1. New Bioactive Eudesmane-type Sesquiterpenoids From the Red Sea Soft Coral Nephthea sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Bioactive Eudesmane-type Sesquiterpenoids From the Red Sea Soft Coral Nephthea sp. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vivo Therapeutic Potential of β-Selinene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of β-selinene, a promising natural sesquiterpene, against established therapeutic agents. Due to the limited availability of in vivo studies on isolated β-selinene, this guide focuses on data from essential oils rich in this compound, while clearly acknowledging the potential contributions of other constituents. The primary therapeutic indications explored are anti-inflammatory, analgesic, and antipyretic effects, with ibuprofen (B1674241) and paracetamol serving as key comparators.
Executive Summary
β-Selinene, a major component of various plant essential oils, has demonstrated notable anti-inflammatory, analgesic, and antipyretic properties in preclinical in vivo models. While these findings are promising, it is crucial to underscore that current research has primarily utilized essential oil fractions rather than purified β-selinene. This guide synthesizes the available experimental data, providing a direct comparison with the well-characterized mechanisms and efficacy of ibuprofen and paracetamol. The objective is to offer a clear perspective on the current standing of β-selinene as a potential therapeutic agent and to highlight areas requiring further investigation.
Comparative Data on Therapeutic Efficacy
The following tables summarize the available quantitative data from a key in vivo study investigating the therapeutic effects of β-selinene-rich essential oil from Callicarpa macrophylla. It is important to note that the essential oil tested (CMEO-II) contained 57.01% β-selinene, alongside other compounds.[1]
Table 1: In Vivo Anti-inflammatory Activity
| Treatment | Dose (mg/kg b. wt.) | Paw Edema Inhibition (%) at 3h |
| Control (Saline) | - | - |
| β-Selinene-rich Oil (CMEO-II) | 5% (of 0.2 ml) | 45.4 |
| β-Selinene-rich Oil (CMEO-II) | 10% (of 0.2 ml) | 54.5 |
| β-Selinene-rich Oil (CMEO-II) | 20% (of 0.2 ml) | 63.6 |
| Ibuprofen | 40 | 72.7 |
Data adapted from a study on Swiss albino mice where inflammation was induced by carrageenan.[1][2]
Table 2: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing)
| Treatment | Dose (mg/kg b. wt.) | Writhing Inhibition (%) |
| Control (Saline) | - | - |
| β-Selinene-rich Oil (CMEO-II) | 5% (of 0.2 ml) | 42.8 |
| β-Selinene-rich Oil (CMEO-II) | 10% (of 0.2 ml) | 57.1 |
| β-Selinene-rich Oil (CMEO-II) | 20% (of 0.2 ml) | 71.4 |
| Ibuprofen | 40 | 85.7 |
Data from a study on Swiss albino mice.[1]
Table 3: In Vivo Antipyretic Activity
| Treatment | Dose (mg/kg b. wt.) | Reduction in Rectal Temperature (°F) at 3h |
| Control (Saline) | - | - |
| β-Selinene-rich Oil (CMEO-II) | 5% (of 0.2 ml) | 2.4 |
| β-Selinene-rich Oil (CMEO-II) | 10% (of 0.2 ml) | 3.2 |
| β-Selinene-rich Oil (CMEO-II) | 20% (of 0.2 ml) | 4.1 |
| Paracetamol | 33 | 4.8 |
Data from a study on Swiss albino mice where pyrexia was induced by brewer's yeast.[1][2]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Model: Swiss albino mice.
-
Procedure:
-
Acute inflammation is induced by injecting 0.1 ml of a 1% carrageenan solution in normal saline into the sub-plantar surface of the left hind paw.
-
The test substance (β-selinene-rich essential oil at concentrations of 5%, 10%, and 20%) or the standard drug (ibuprofen, 40 mg/kg b. wt.) is administered orally. The control group receives saline.[2]
-
Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.
-
The percentage inhibition of paw edema is calculated by comparing the paw volume in the treated groups with the control group.
-
Analgesic Activity (Acetic Acid-Induced Writhing Test)
-
Animal Model: Swiss albino mice.
-
Procedure:
-
The test substance (β-selinene-rich essential oil at concentrations of 5%, 10%, and 20%) or the standard drug (ibuprofen, 40 mg/kg b. wt.) is administered orally. The control group receives saline.
-
After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid (10 ml/kg b. wt.) to induce writhing (a characteristic stretching and constriction of the abdomen).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
The percentage of writhing inhibition is calculated by comparing the number of writhes in the treated groups to the control group.
-
Antipyretic Activity (Brewer's Yeast-Induced Pyrexia)
-
Animal Model: Swiss albino mice.
-
Procedure:
-
Pyrexia (fever) is induced by a subcutaneous injection of a 20% aqueous suspension of brewer's yeast (10 mg/kg b. wt.).[2]
-
The rectal temperature of each mouse is measured 18 hours after the yeast injection. Only animals showing a significant increase in body temperature are included in the study.
-
The test substance (β-selinene-rich essential oil at concentrations of 5%, 10%, and 20%) or the standard drug (paracetamol, 33 mg/kg b. wt.) is administered orally.[2]
-
Rectal temperature is then recorded at regular intervals (e.g., 1, 2, and 3 hours) post-treatment.
-
The reduction in rectal temperature is calculated and compared across groups.
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by β-selinene in vivo remain to be elucidated, the mechanisms of the comparator drugs are well-established.
β-Selinene (Proposed)
The anti-inflammatory and analgesic effects of β-selinene are likely attributed to the modulation of inflammatory mediators. However, specific molecular targets and signaling cascades have not yet been identified in in vivo studies.
Ibuprofen
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4]
References
- 1. β-Selinene-Rich Essential Oils from the Parts of Callicarpa macrophylla and Their Antioxidant and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Selinene-Rich Essential Oils from the Parts of Callicarpa macrophylla and Their Antioxidant and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. news-medical.net [news-medical.net]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Antimicrobial Efficacy of α-Selinene and β-Selinene
In the ongoing search for novel antimicrobial agents, natural compounds, particularly sesquiterpenes like α-selinene and β-selinene, have garnered significant interest. These isomeric compounds, found in the essential oils of various plants, are being investigated for their potential to combat pathogenic microorganisms. This guide provides a comparative overview of the antimicrobial efficacy of α-selinene and β-selinene, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Antimicrobial Efficacy: A Look at the Data
Direct comparative studies on the antimicrobial activity of isolated α-selinene and β-selinene are limited in the current scientific literature. Much of the available data comes from studies on essential oils where these compounds are present as components. However, some research has ventured into assessing the antimicrobial potential of isolated β-selinene.
One study investigating the essential oil of brown propolis, which contains β-selinene as a constituent, also evaluated the antimicrobial activity of some of its isolated compounds. The findings revealed that an isolated constituent, likely β-selinene, exhibited notable activity against several microorganisms.
Conversely, specific quantitative data for pure α-selinene remains elusive in the reviewed literature. An essential oil containing both α-selinene (2.74%) and β-selinene (3.67%) has been reported to have minimum inhibitory concentration (MIC) values of 43.0 µg/mL against Escherichia coli and 21.5 µg/mL against Staphylococcus aureus. However, the presence of numerous other components in the oil makes it impossible to attribute this activity solely to the selinene isomers.
For a clearer perspective, the available quantitative data for β-selinene is summarized in the table below. The absence of data for α-selinene highlights a significant research gap that needs to be addressed for a conclusive comparative analysis.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| β-Selinene | Cryptococcus neoformans | 200 |
| Enterococcus faecalis | 200 | |
| Staphylococcus aureus | >200 |
Experimental Protocols
The determination of the antimicrobial efficacy of these compounds typically relies on standardized microbiological assays. The following is a generalized protocol for the broth microdilution method, a common technique used to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar (B569324) plates.
-
A few colonies are transferred to a sterile saline solution to create a suspension.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
The standardized inoculum is then diluted to the final concentration required for the assay.
-
-
Preparation of Test Compounds:
-
Pure α-selinene and β-selinene are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
The diluted microbial inoculum is added to each well of the microtiter plate containing the serially diluted test compounds.
-
Positive (microorganism and medium, without test compound) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria and fungi).
-
-
Determination of MIC:
-
Following incubation, the wells are visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Proposed Antimicrobial Mechanism of Action
While the precise molecular targets of α-selinene and β-selinene are not yet fully elucidated, the antimicrobial activity of sesquiterpenes is generally attributed to their ability to disrupt the structural integrity and function of microbial cell membranes. This disruption is a common mechanism for many lipophilic compounds.
The proposed mechanism involves the partitioning of the hydrophobic selinene molecules into the lipid bilayer of the microbial cell membrane. This integration is thought to alter the fluidity and permeability of the membrane, leading to a cascade of detrimental effects.
Caption: Proposed mechanism of selinene antimicrobial action.
Experimental Workflow for Antimicrobial Screening
The process of evaluating the antimicrobial efficacy of natural compounds like α-selinene and β-selinene follows a systematic workflow. This begins with the isolation and purification of the compounds, followed by in vitro antimicrobial testing, and can progress to more complex mechanistic and in vivo studies.
Quantitative comparison of selinane content in different plant species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of selinane content across different plant species, supported by experimental data. Selinane-type sesquiterpenes are a significant class of secondary metabolites with a wide range of reported biological activities, making them of great interest for pharmaceutical research and development. This document summarizes the quantitative data, details the experimental methodologies for their quantification, and provides visual representations of the experimental workflow and biosynthetic pathway.
Quantitative Comparison of Selinane Content
The following table summarizes the quantitative data on selinane derivatives found in various plant species as reported in the scientific literature. The primary method for quantification in these studies is Gas Chromatography-Mass Spectrometry (GC-MS).
| Plant Species | Family | Plant Part | Selinane Derivative | Content (%) |
| Cryptotaenia japonica | Apiaceae | Essential Oil | α-Selinene | 48.7[1] |
| β-Selinene | 23.7[1] | |||
| Callicarpa macrophylla | Lamiaceae | Leaves Essential Oil (CMLEO) | β-Selinene | 37.51[2] |
| Premature Seeds & Fruits Essential Oil (CMEO-I) | β-Selinene | 44.66[2] | ||
| Mature Seeds & Fruits Essential Oil (CMEO-II) | β-Selinene | 57.01[2] | ||
| Leaves | β-Selinene | 29[3] | ||
| Leaves | α-Selinene | 1.7[3] | ||
| Seseli annuum | Apiaceae | Fruit Essential Oil | β-Selinene | up to 21.4[4] |
| Fruit Essential Oil | α-Selinene | up to 12.4[4] | ||
| Aerial Parts Essential Oil | β-Selinene | 18.3[3] | ||
| Aerial Parts Essential Oil | α-Selinene | 9.4[3] | ||
| Apium graveolens (Celery) | Apiaceae | Seed Essential Oil | β-Selinene | 17.53[5] |
| Commiphora habessinica | Burseraceae | Oleogum Resin Hydrodistilled Oil | α-Selinene | 18.9[6] |
| Miconia sylvatica | Melastomataceae | Aerial Parts Essential Oil | α-Selinene | 16.08[4] |
| β-Selinene | 9.96[4] | |||
| Morella pubescens | Myricaceae | Essential Oil | δ-Selinene | 9.1[7] |
| β-Selinene | 8.0[7] | |||
| Polygonum equisetiforme | Polygonaceae | Essential Oil | 7-epi-α-Selinene | Major Component |
| Carum graecum | Apiaceae | Leaves Essential Oil | β-Selinene | 11.8 |
| α-Selinene | 4.7 | |||
| Nectandra grandiflora | Lauraceae | Leaves Essential Oil | Oxygenated Sesquiterpenoids (including selinanes) | 40.08 - 60.15 |
Experimental Protocols
The primary methodology for the quantitative analysis of selinanes in plant materials is Gas Chromatography coupled with Mass Spectrometry (GC-MS). Below is a generalized protocol based on common practices cited in the literature.
Plant Material Preparation and Extraction
-
Sample Collection and Preparation : The specific plant part (e.g., leaves, fruits, roots) is collected and, in most cases, air-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight. The dried material is then ground into a fine powder.
-
Extraction :
-
Hydrodistillation : This method is commonly used for extracting essential oils. The powdered plant material is placed in a Clevenger-type apparatus with distilled water and heated. The volatile compounds, including selinanes, are vaporized with the steam, condensed, and collected.
-
Solvent Extraction : An alternative method involves the extraction of the powdered plant material with an appropriate organic solvent (e.g., hexane, dichloromethane, methanol). The mixture is typically agitated or sonicated to ensure efficient extraction. The resulting extract is then filtered and concentrated under reduced pressure.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation : A GC system equipped with a mass spectrometer detector is used.
-
Capillary Column : A non-polar or semi-polar capillary column is typically employed for the separation of sesquiterpenes. A common choice is a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, DB-5MS) with dimensions of 30 m x 0.25 mm i.d. and 0.25 µm film thickness.
-
Carrier Gas : Helium is the most commonly used carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : The oven temperature is programmed to ramp up gradually to allow for the separation of compounds with different boiling points. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 3-5°C/min to a final temperature of 240-280°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Injector and Detector Temperatures : The injector and detector temperatures are typically set at 250°C and 280°C, respectively.
-
Ionization : Electron Impact (EI) ionization is commonly used with an energy of 70 eV.
-
Mass Range : The mass spectrometer is set to scan a mass range of, for example, 40-500 amu.
Compound Identification and Quantification
-
Identification : The identification of selinane derivatives is achieved by comparing their mass spectra and retention indices with those of authentic standards, and by comparison with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification : The relative percentage of each compound is calculated from the total ion chromatogram (TIC) by dividing the peak area of the analyte by the total peak area of all identified compounds. For absolute quantification, an internal or external standard method can be employed.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of selinane content in plant materials.
Caption: A flowchart of the experimental process for quantifying selinanes.
Biosynthetic Pathway of Selinanes
The biosynthesis of selinane-type sesquiterpenes in plants originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of the universal C15 precursor, farnesyl pyrophosphate (FPP).
Caption: The biosynthetic origin of selinane sesquiterpenes from FPP.
References
- 1. Solidago graminifolia L. Salisb. (Asteraceae) as a Valuable Source of Bioactive Polyphenols: HPLC Profile, In Vitro Antioxidant and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Artemisinin Contents in Selected Artemisia Species from Tajikistan (Central Asia) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemicals Identification and Bioactive Compounds Estimation of Artemisia Species Grown in Saudia Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Docking Studies of Selinane Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of selinane derivatives against various protein targets, supported by experimental and computational data from recent studies. The following sections detail the binding affinities and inhibitory concentrations of these compounds, outline the experimental methodologies, and visualize key processes.
Comparative Performance of Selinane Derivatives
Selinane-type sesquiterpenoids, specifically eudesmane (B1671778) derivatives, have demonstrated significant potential as inhibitors of various protein targets implicated in diseases such as leishmaniasis and neuroinflammation. This section summarizes the quantitative data from two key studies, highlighting the binding energies from molecular docking simulations and the half-maximal inhibitory concentrations (IC50) from in vitro assays.
A molecular docking study investigating eudesmane sesquiterpenes as potential anti-leishmanial agents revealed promising binding affinities against several key parasitic enzymes.[1][2] In a separate study focusing on neuroinflammation, eudesmane sesquiterpenoid glycosides isolated from Pittosporum lenticellatum exhibited potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[3]
The following table provides a comparative summary of the binding energies and IC50 values for various selinane derivatives against their respective protein targets.
| Selinane Derivative | Target Protein | Organism/Cell Line | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Pterodontic acid | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Leishmania | Comparable to Pentamidine | Not Reported | [1][2] |
| Pterodontic acid | Aldolase | Leishmania | Comparable to Pentamidine | Not Reported | [1][2] |
| 4α,15-epoxy-eudesmane-1β,6α,11-triol | Phosphoglucose isomerase (PGI) | Leishmania | Comparable to Miltefosine | Not Reported | [1][2] |
| Eudesmane ethyl ester | Phosphoglucose isomerase (PGI) | Leishmania | Comparable to Miltefosine | Not Reported | [1][2] |
| Vulgarin | Transketolase | Leishmania | Outperformed standard drugs | Not Reported | [1][2] |
| Proximadiol | Transketolase | Leishmania | Outperformed standard drugs | Not Reported | [1][2] |
| Pitlencoside D | iNOS/COX-2 (inferred) | BV-2 microglial cells | Not Reported | 7.95 | [3] |
| Pitlencoside E | iNOS/COX-2 (inferred) | BV-2 microglial cells | Not Reported | 9.88 | [3] |
| Pitlencoside G | iNOS/COX-2 (inferred) | BV-2 microglial cells | Not Reported | 15.23 | [3] |
| Pitlencoside H | iNOS/COX-2 (inferred) | BV-2 microglial cells | Not Reported | 12.54 | [3] |
| Pitlencoside O | iNOS/COX-2 (inferred) | BV-2 microglial cells | Not Reported | 25.88 | [3] |
| Pitlencoside P | iNOS/COX-2 (inferred) | BV-2 microglial cells | Not Reported | 20.45 | [3] |
Experimental Protocols
Molecular Docking (General Protocol)
The in silico molecular docking studies were performed to predict the binding affinity and interaction modes of the selinane derivatives with their target proteins. A general protocol, representative of the methodologies used in the cited studies, is as follows:
-
Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added. The 3D structures of the selinane derivatives (ligands) were generated and optimized using appropriate software.
-
Docking Simulation: A web-based tool such as SwissDock was utilized for the docking simulations.[4][5][6][7][8] The prepared protein and ligand files were uploaded to the server.
-
Binding Site Definition: The binding site was typically defined by specifying the coordinates of the active site or by encompassing the entire protein for a blind docking approach. A grid box was generated around the defined binding site to guide the docking process.
-
Docking Algorithm and Scoring: A Lamarckian Genetic Algorithm or a similar evolutionary algorithm was employed to explore the conformational space of the ligand within the binding site. The binding poses were evaluated and ranked based on a scoring function that estimates the free energy of binding (ΔG), typically expressed in kcal/mol.[4]
-
Analysis of Results: The docking results were analyzed to identify the best binding poses based on the lowest binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
Nitric Oxide (NO) Inhibition Assay in BV-2 Microglial Cells
The anti-neuroinflammatory activity of the eudesmane sesquiterpenoid glycosides was evaluated by measuring their ability to inhibit NO production in LPS-stimulated BV-2 microglial cells. The experimental protocol is detailed below:
-
Cell Culture and Treatment: BV-2 microglial cells were cultured in a suitable medium and seeded in 96-well plates. The cells were then pre-treated with various concentrations of the selinane derivatives for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[9][10][11][12][13]
-
Griess Assay: After the incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant was measured using the Griess reagent.[9][11] An equal volume of the supernatant and the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) were mixed and incubated at room temperature in the dark for a short period (e.g., 10-15 minutes).[9][11]
-
Quantification: The absorbance of the resulting azo dye was measured at a specific wavelength (typically 540-550 nm) using a microplate reader. The nitrite concentration was calculated from a standard curve prepared with known concentrations of sodium nitrite.[9][11]
-
IC50 Determination: The percentage of NO inhibition was calculated for each concentration of the tested compounds. The IC50 value, the concentration of the compound that inhibits 50% of NO production, was then determined from the dose-response curve.
Visualizations
The following diagrams illustrate the general workflow of molecular docking studies and a relevant signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. journalcps.com [journalcps.com]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.wiki [static.igem.wiki]
- 5. SwissDock, a protein-small molecule docking web service based on EADock DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SwissDock [swissdock.ch]
- 8. SwissDock - SIB Swiss Institute of Bioinformatics [expasy.org]
- 9. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
Safety Operating Guide
Navigating the Disposal of Selinan: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Selinan, a sesquiterpenoid hydrocarbon. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages general principles for the disposal of non-hazardous laboratory chemicals and hydrocarbons to ensure safe handling and compliance.
Core Principles of this compound Disposal
Step-by-Step Disposal Protocol
Adherence to a structured disposal workflow is critical to ensure safety and regulatory compliance. The following steps outline the recommended procedure for managing this compound waste from generation to final disposal.
-
Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound. This includes pure this compound, solutions containing this compound, and any contaminated materials such as gloves, pipette tips, and absorbent paper.
-
Segregate this compound waste from other waste streams at the point of generation to prevent cross-contamination.[1]
-
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for hydrocarbon waste.
-
Ensure the container is in good condition, with a secure, tight-fitting lid.[1]
-
-
Labeling:
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste" (as a precautionary measure).
-
The full chemical name: "this compound" or "1,4a-Dimethyl-7-(propan-2-yl)decahydronaphthalene".
-
An approximate concentration and volume of the waste.
-
The date when waste was first added to the container (accumulation start date).[1]
-
Your name, laboratory, and contact information.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[1]
-
The SAA should be a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks.
-
Store the waste away from ignition sources, as hydrocarbons can be flammable.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department to schedule a waste pickup.
-
Provide the EHS department with all necessary information about the waste stream as indicated on your label.
-
Do not attempt to dispose of this compound waste through any other means. Improper disposal of hydrocarbons into the sink or regular trash can lead to environmental contamination and regulatory violations.[2]
-
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found during the literature search, the procedural steps outlined above are based on established best practices for the management of general laboratory chemical waste.
Quantitative Data Summary
No specific quantitative data regarding the disposal or hazards of this compound is currently available. For related compounds like Decahydronaphthalene, a flammable liquid, specific gravity and flashpoint data are available but are not directly applicable to this compound without further testing.
| Property | Value |
| Chemical Formula | C₁₅H₂₈ |
| Physical State | Presumed Liquid (based on similar structures) |
| Hazard Classification | Not officially classified. Treat as a flammable hydrocarbon as a precaution. |
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this guide is based on general laboratory safety principles for handling non-hazardous and hydrocarbon-based chemical waste. Due to the absence of a specific Safety Data Sheet for this compound, it is imperative that all researchers consult with their institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable federal, state, and local regulations.
References
Navigating the Safe Handling of Selinan: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling and disposal of Selinan (1,4a-Dimethyl-7-(propan-2-yl)decahydronaphthalene), a saturated bicyclic hydrocarbon. Due to a lack of specific safety data for this compound, the following protocols are based on best practices for handling structurally similar compounds, such as decahydronaphthalene, and general guidelines for saturated hydrocarbons. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to minimize environmental impact.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation of vapors, and accidental ingestion.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or perforation and are replaced immediately if compromised.[1] |
| Eye and Face Protection | Safety goggles and face shield | Indirect-vent, impact, and splash-resistant goggles are essential.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron | A flame-resistant lab coat should be worn and properly fastened. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Respirator with organic vapor cartridges | In areas with inadequate ventilation or where vapor concentrations may be high, a NIOSH-approved respirator with organic vapor cartridges is required.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound, like decahydronaphthalene, is readily available and has been reviewed by all personnel involved.
-
Verify that all necessary PPE is available, in good condition, and correctly sized for the user.
-
Confirm that the designated work area, preferably a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly.[3]
-
Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and operational.[1]
-
-
Handling the Chemical:
-
Always handle this compound within a certified chemical fume hood to minimize the inhalation of vapors.[3]
-
Ground and bond containers when transferring the material to prevent static discharge, which could be an ignition source.[4]
-
Use only non-sparking tools and explosion-proof equipment in the vicinity of this compound handling.[5]
-
Avoid contact with skin and eyes.[5] In the event of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Keep containers tightly closed when not in use to prevent the escape of vapors.[4]
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1]
-
Store in a tightly closed, properly labeled container.[4]
-
This compound is incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates) and should be stored separately.[2][3]
-
-
Spill Management:
-
In the event of a small spill, evacuate non-essential personnel from the immediate area.
-
Remove all sources of ignition.[2]
-
Absorb the spill with an inert material such as sand, dry lime, or soda ash.[2]
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[2]
-
Ventilate the area and wash the spill site after the cleanup is complete.[2]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Organic solvents like this compound must not be discharged down the drain.[6]
Waste Segregation and Collection:
-
Liquid Waste: Collect all waste this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with hydrocarbons.
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and paper towels, must be considered hazardous waste. These materials should be double-bagged in clear plastic bags, sealed, and placed in a designated hazardous waste container.[6]
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Flammable).
-
Storage of Waste: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Follow all institutional and local regulations for hazardous waste disposal.[7]
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
